Product packaging for Violanone(Cat. No.:)

Violanone

Cat. No.: B12302241
M. Wt: 316.30 g/mol
InChI Key: ILOKNKKFXJKHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Violanone is an isoflavonoid.
This compound has been reported in Dalbergia odorifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O6 B12302241 Violanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O6/c1-21-13-6-5-10(17(22-2)16(13)20)12-8-23-14-7-9(18)3-4-11(14)15(12)19/h3-7,12,18,20H,8H2,1-2H3

InChI Key

ILOKNKKFXJKHMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Violanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanone is a naturally occurring isoflavonoid, a class of polyphenolic compounds found in various plants.[1] It has been identified as a constituent of Dalbergia odorifera, a plant species with a history of use in traditional medicine for treating a range of ailments, including cardiovascular diseases, cancer, and inflammatory conditions.[2][3] As with many flavonoids, this compound is presumed to possess anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon the established activities of closely related isoflavonoids and the broader flavonoid family due to the limited specific research on this compound itself.

Core Mechanisms of Action

The biological activities of isoflavonoids like this compound are multifaceted, primarily revolving around their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The principal mechanisms are believed to include the inhibition of pro-inflammatory enzymes and transcription factors, scavenging of reactive oxygen species (ROS), and induction of apoptosis in cancerous cells.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are largely attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids are thought to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa_NFkB IκBα-NF-κB Complex Degradation IκBα Degradation IkBa->Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Initiates MAPK_Pathway cluster_mapk MAPK Cascade Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound This compound->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Pro_inflammatory_Mediators Induces Antioxidant_Workflow cluster_assays Antioxidant Assays DPPH DPPH Assay Measurement Spectrophotometric Measurement DPPH->Measurement ABTS ABTS Assay ABTS->Measurement FRAP FRAP Assay FRAP->Measurement This compound This compound This compound->DPPH This compound->ABTS This compound->FRAP Result Antioxidant Capacity (IC₅₀) Measurement->Result Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Binds to Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Violanone: An In-Depth Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanone is a naturally occurring isoflavonoid, a class of polyphenolic compounds found in various plants.[1] It has been identified as a constituent of Dalbergia odorifera, a plant species known for its rich diversity of secondary metabolites with a history of use in traditional medicine.[1][2][3] Isoflavonoids, as a group, are the subject of extensive research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] This technical guide aims to provide a comprehensive overview of the known and potential biological activities of this compound, drawing from the broader context of isoflavonoid research and the bioactivities of compounds isolated from Dalbergia odorifera. While specific research on this compound is limited, this document will serve as a valuable resource by summarizing the expected biological profile and providing detailed experimental methodologies and pathway visualizations relevant to its compound class.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₆O₆PubChem
Molecular Weight 316.3 g/mol PubChem
IUPAC Name 7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)-2,3-dihydrochromen-4-onePubChem
Canonical SMILES COC1=C(C(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC)OPubChem
InChI Key ILOKNKKFXJKHMB-UHFFFAOYSA-NPubChem

Biological Activities of Isoflavonoids from Dalbergia odorifera

Research on the extracts and isolated compounds from Dalbergia odorifera has revealed a multitude of biological effects. These activities provide a strong indication of the potential therapeutic applications of its constituents, including this compound.

Biological ActivityDescriptionReferences
Antioxidant Activity The capacity to neutralize harmful free radicals, thereby protecting cells from oxidative damage. This is a well-established property of flavonoids.[4][3][7]
Anti-inflammatory Activity The ability to reduce inflammation, often by modulating signaling pathways and inhibiting the production of pro-inflammatory mediators.[3][8][3]
Anticancer/Cytotoxic Activity The potential to inhibit the growth of cancer cells or induce their death. Many flavonoids have been investigated for their anticancer properties.[5][3]
Antibacterial Activity The capacity to inhibit the growth of or kill bacteria.[3]
Antiplatelet and Antithrombotic Activity The ability to prevent the aggregation of platelets and the formation of blood clots.[3]
Vasorelaxant Activity The capacity to relax blood vessels, which can contribute to cardiovascular health.[3]
α-Glucosidase Inhibitory Activity The potential to inhibit the enzyme α-glucosidase, which is involved in carbohydrate digestion, suggesting a role in managing blood sugar levels.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activities. Below are representative methodologies for key assays relevant to the study of isoflavonoids like this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, methanol) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of the test compound or positive control to each well.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Reagents and Materials:

    • RAW 264.7 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (this compound) dissolved in DMSO

    • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (prepared by mixing equal volumes of Part A and Part B just before use).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at around 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anticancer Activity Assessment: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Lines: A panel of cancer cell lines relevant to the research focus (e.g., breast, colon, lung cancer cell lines).

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Test compound (this compound) dissolved in DMSO

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plate

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Signaling Pathways

Isoflavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the following are key pathways commonly targeted by this class of compounds.

Anti-inflammatory Signaling Pathway

A common mechanism for the anti-inflammatory effects of flavonoids is the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Anticancer Signaling Pathway: Induction of Apoptosis

Many isoflavonoids exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells, often through the intrinsic (mitochondrial) pathway.

G This compound This compound ROS Increased ROS This compound->ROS Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by this compound.

Experimental Workflow for Bioactivity Screening

A logical workflow for screening the biological activities of a novel compound like this compound is essential for systematic drug discovery.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies Antioxidant Antioxidant Assays (DPPH, ABTS) Signaling Signaling Pathway Analysis (Western Blot, PCR) Antioxidant->Signaling Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Anti_inflammatory->Signaling Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Anticancer->Signaling Apoptosis_Analysis Apoptosis Assays (Annexin V, Caspase Activity) Anticancer->Apoptosis_Analysis Animal_Models Animal Models of Disease (e.g., Inflammation, Tumor Xenografts) Signaling->Animal_Models Apoptosis_Analysis->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity Compound This compound Compound->Antioxidant Compound->Anti_inflammatory Compound->Anticancer

Caption: A typical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound, an isoflavonoid from Dalbergia odorifera, belongs to a class of compounds with well-documented and diverse biological activities. While direct experimental evidence for this compound's bioactivities is currently sparse, the extensive research on related isoflavonoids and other constituents of its plant source strongly suggests its potential as an antioxidant, anti-inflammatory, and anticancer agent.

Future research should focus on the isolation or synthesis of this compound in sufficient quantities to perform comprehensive biological evaluations. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for such investigations. Elucidating the specific molecular targets and mechanisms of action of this compound will be critical in determining its potential for development as a therapeutic agent. The exploration of this and other natural products from medicinal plants like Dalbergia odorifera continues to be a promising avenue for the discovery of novel drugs.

References

A Technical Guide to the Anticipated Pharmacokinetic Profile and Bioavailability of Violanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific pharmacokinetic or bioavailability studies have been published for Violanone. This guide, therefore, provides a comprehensive overview of the expected pharmacokinetic profile of this compound based on the well-established behavior of isoflavonoids, the chemical class to which it belongs. The information presented herein is intended to guide future research and should not be considered as experimentally verified data for this compound.

Introduction to this compound

This compound is an isoflavonoid, a class of phytoestrogens known for their potential health benefits. Structurally, it is 7,3'-dihydroxy-2',4'-dimethoxyisoflavanone and has been identified in plant species such as Dalbergia odorifera. Isoflavonoids, in general, have garnered significant interest in the scientific community for their potential roles in the prevention and treatment of various chronic diseases. However, their therapeutic efficacy is largely dependent on their bioavailability and pharmacokinetic properties. Understanding these aspects is crucial for the development of this compound as a potential therapeutic agent.

General Pharmacokinetic Profile of Isoflavonoids

The pharmacokinetics of isoflavonoids are complex and subject to considerable inter-individual variability. The primary factors influencing their bioavailability include their chemical form (aglycone or glycoside), the food matrix, and the metabolic activity of the gut microbiota.

Absorption

Dietary isoflavonoids are typically present as glycosides, which are not readily absorbed in the small intestine. They must first be hydrolyzed by intestinal β-glucosidases to their aglycone forms. The aglycones are more lipophilic and can be absorbed by passive diffusion across the intestinal epithelium. Some isoflavone glycosides, such as puerarin (a C-glucoside), may be absorbed intact via glucose transporters.[1]

The absorption of isoflavonoids often exhibits a biphasic pattern, suggesting both small intestinal absorption of aglycones and colonic absorption of metabolites produced by the gut microbiota.[2] Enterohepatic circulation, where absorbed compounds are secreted in the bile and reabsorbed in the intestine, can also contribute to this pattern and prolong their presence in the body.[2][3]

Distribution

Once absorbed, isoflavonoids are distributed to various tissues. The volume of distribution (Vd) can vary among different isoflavonoids. For instance, the Vd of daidzein has been reported to be greater than that of genistein.[1][4] Studies with radiolabeled isoflavonoids in humans have shown a Vd normalized to bioavailability (Vd/F) of 336.25 L for daidzein and 258.76 L for genistein.[1] Isoflavonoids are capable of crossing the placental and blood-brain barriers.[1]

Metabolism

Isoflavonoids undergo extensive metabolism in both the intestines and the liver. This biotransformation is a critical determinant of their biological activity and clearance.

  • Phase I Metabolism: This involves reactions such as hydroxylation, demethylation, and reduction, primarily mediated by cytochrome P450 enzymes. For methoxylated isoflavonoids like this compound, demethylation is a likely metabolic step.[4]

  • Phase II Metabolism: The primary metabolic pathway for isoflavonoids is conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation). These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compounds, facilitating their excretion. As a result, isoflavones are predominantly found in the plasma as glucuronide and sulfate conjugates.

  • Gut Microbiota Metabolism: The gut microbiome plays a pivotal role in isoflavonoid metabolism.[3] Intestinal bacteria can perform deglycosylation and further metabolize the aglycones into smaller phenolic compounds. A well-known example is the conversion of daidzein to equol and O-desmethylangolensin (O-DMA) by specific gut bacteria.[1][3] This metabolic capacity varies significantly among individuals.[1]

Excretion

The conjugated metabolites of isoflavonoids are primarily excreted in the urine. Biliary excretion also occurs, contributing to enterohepatic circulation. The terminal half-life of isoflavones in plasma can vary, with reported values for genistein and daidzein around 10 hours.[5]

Data Presentation: Expected Pharmacokinetic Properties of this compound

The following table summarizes the anticipated pharmacokinetic properties of this compound based on general data for isoflavonoids. It is crucial to note that these are not experimentally determined values for this compound.

Pharmacokinetic ParameterExpected Property for this compound (based on general isoflavonoid data)References
Absorption
Primary form in natureLikely a glycoside[3]
Site of absorptionSmall and large intestine[2][3]
Mechanism of absorptionPassive diffusion of the aglycone after deglycosylation[1][3]
BioavailabilityGenerally low to moderate, influenced by gut microbiota[6][7]
Distribution
Plasma bindingLikely binds to plasma proteins
Tissue distributionExpected to distribute to various tissues, may cross blood-brain and placental barriers[1]
Volume of Distribution (Vd)Moderate to high[1][4]
Metabolism
First-pass metabolismExtensive in the intestine and liver[3]
Phase I reactionsPotential demethylation of the methoxy groups[4]
Phase II reactionsPrimarily glucuronidation and sulfation[7]
Gut microbiota metabolismLikely metabolized by gut bacteria, but specific metabolites are unknown[1][3]
Excretion
Major route of excretionRenal (urine)[3]
Form of excreted compoundsPredominantly as glucuronide and sulfate conjugates[7]
Half-life (t½)Expected to be in the range of several hours[1][5]

Experimental Protocols for Pharmacokinetic Studies of Isoflavonoids

To determine the actual pharmacokinetic profile of this compound, a series of preclinical and clinical studies would be necessary. Below are detailed methodologies for key experiments that are typically employed.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
  • Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of this compound.

  • Subjects: Male and female Sprague-Dawley rats (n=6-8 per group).

  • Test Substance: this compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration:

    • Intravenous (IV) group: A single dose (e.g., 1-5 mg/kg) administered via the tail vein to determine absolute bioavailability.

    • Oral (PO) group: A single dose (e.g., 10-50 mg/kg) administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or tail vein into heparinized tubes at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify the concentrations of this compound and its potential metabolites in plasma.

  • Pharmacokinetic Analysis: Non-compartmental analysis is performed using software like WinNonlin to calculate parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t½ (half-life), CL (clearance), and Vd (volume of distribution). Absolute bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

In Vitro Metabolism Study using Liver Microsomes
  • Objective: To investigate the metabolic stability and identify the major metabolic pathways of this compound.

  • System: Human and rat liver microsomes.

  • Incubation: this compound (e.g., 1 µM) is incubated with liver microsomes, NADPH (as a cofactor for CYP450 enzymes), and a buffer solution at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by HPLC-MS/MS to measure the disappearance of the parent compound (this compound) and the formation of metabolites.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated to predict the in vivo hepatic clearance.

Mandatory Visualizations

General Metabolic Pathway of an Isoflavonoid

G cluster_gut Gastrointestinal Tract cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_liver Liver (First-Pass Metabolism) cluster_excretion Excretion Isoflavone_Glycoside Isoflavone Glycoside (e.g., from diet) Aglycone Isoflavone Aglycone Isoflavone_Glycoside->Aglycone β-glucosidases (Intestinal enzymes) Microbial_Metabolites Microbial Metabolites (e.g., Equol, O-DMA) Aglycone->Microbial_Metabolites Gut Microbiota Absorbed_Aglycone Absorbed Aglycone Aglycone->Absorbed_Aglycone Absorbed_Metabolites Absorbed Microbial Metabolites Microbial_Metabolites->Absorbed_Metabolites Plasma_Conjugates Phase II Conjugates (Glucuronides, Sulfates) Absorbed_Aglycone->Plasma_Conjugates Phase II Enzymes PhaseI_Metabolites Phase I Metabolites (e.g., Demethylated) Absorbed_Aglycone->PhaseI_Metabolites Absorbed_Metabolites->Plasma_Conjugates Phase II Enzymes Urine Urine Plasma_Conjugates->Urine Bile Bile (Enterohepatic Circulation) Plasma_Conjugates->Bile PhaseI_Metabolites->Plasma_Conjugates Phase II Enzymes Bile->Aglycone Reabsorption

Caption: Generalized metabolic pathway of a dietary isoflavonoid.

Experimental Workflow for a Pharmacokinetic Study

G cluster_study_design Study Design cluster_sampling Sampling and Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Select Animal Model (e.g., Rats) Dose_Selection Dose Selection and Formulation Animal_Model->Dose_Selection Administration IV and PO Administration Dose_Selection->Administration Blood_Collection Serial Blood Sampling Administration->Blood_Collection Plasma_Separation Plasma Separation and Storage Blood_Collection->Plasma_Separation Method_Development Develop & Validate LC-MS/MS Method Plasma_Separation->Method_Development Sample_Analysis Quantify Drug in Plasma Samples Method_Development->Sample_Analysis Data_Input Concentration-Time Data Sample_Analysis->Data_Input NCA Non-Compartmental Analysis (NCA) Data_Input->NCA PK_Parameters Calculate PK Parameters (Cmax, AUC, t½, etc.) NCA->PK_Parameters

Caption: Typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

While specific pharmacokinetic data for this compound is currently unavailable, the established knowledge of isoflavonoid behavior provides a strong foundation for predicting its absorption, distribution, metabolism, and excretion profile. It is anticipated that this compound, like other isoflavonoids, will have low to moderate oral bioavailability due to extensive first-pass metabolism, including deglycosylation, phase I modifications, and phase II conjugation. The gut microbiota is also expected to play a significant role in its biotransformation.

To advance the potential therapeutic development of this compound, dedicated in vitro and in vivo pharmacokinetic studies are essential. These studies will not only elucidate its precise metabolic fate and bioavailability but also inform dosing strategies and help to identify potential drug-drug interactions. The experimental protocols outlined in this guide provide a roadmap for such future investigations.

References

Unveiling the Therapeutic Promise of Violanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Violanone, a naturally occurring isoflavonoid found in the medicinal plant Dalbergia odorifera, is emerging as a compound of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (7,3'-Dihydroxy-2',4'-dimethoxyisoflavanone) is a member of the flavonoid family, a class of plant secondary metabolites renowned for their diverse pharmacological activities.[1] Traditional medicine has long utilized extracts from Dalbergia odorifera for various ailments, and modern research is beginning to elucidate the bioactive compounds responsible for these effects, with this compound being a key candidate. This guide will explore the anti-inflammatory, anticancer, neuroprotective, and antioxidant properties attributed to this compound and its flavonoid relatives, presenting the available evidence in a structured and technically detailed format.

Anti-inflammatory Potential

This compound has demonstrated potential as an anti-inflammatory agent. While specific quantitative data for this compound is still emerging, studies on structurally related flavonoids provide valuable insights.

Mechanism of Action: A primary mechanism underlying the anti-inflammatory effects of flavonoids is the inhibition of nitric oxide (NO) production in macrophages. Overproduction of NO is a hallmark of chronic inflammation. Flavonoids, including isoflavonoids like this compound, have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[2] This suppression is often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6]

Experimental Data:

CompoundCell LineAssayIC50 ValueReference
7,3',4'-TrihydroxyflavoneRAW 264.7Nitric Oxide Inhibition26.7 µM[7]

Note: This data is for a structurally related flavone and serves as a reference for the potential potency of this compound.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines the key steps to assess the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • LPS Stimulation: After a pre-incubation period with the compound (typically 1-2 hours), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and iNOS expression.

  • Nitrite Quantification: After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[8] The absorbance at 540 nm is measured, and the quantity of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathway Analysis: NF-κB Activation

The NF-κB signaling pathway is a critical regulator of inflammation.[5][9] Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, leading to the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Releases NFkB NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Anticancer Properties

Flavonoids have been extensively studied for their potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors).

Mechanism of Action: The anticancer effects of flavonoids can be attributed to their ability to modulate various signaling pathways involved in cell cycle regulation and apoptosis, such as the MAPK pathway.[10][11] They can also influence the expression of key proteins involved in cell survival and death.

Experimental Data:

While specific IC50 values for this compound against cancer cell lines are not yet widely published, related flavonoids have shown significant cytotoxic effects.

CompoundCell LineAssayIC50 ValueReference
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Leukemia)Cytotoxicity1.3 ± 0.2 µM[10]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[12][14][15]

Signaling Pathway Analysis: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[11] Dysregulation of this pathway is common in cancer.

MAPK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS Activates RAF RAF (MAP3K) RAS->RAF Activates MEK MEK (MAP2K) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes Apoptosis Apoptosis Inhibition Transcription_Factors->Apoptosis Inhibits This compound This compound This compound->RAF Inhibits

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Flavonoids are being investigated for their potential to protect neurons from damage and death.[16][17]

Mechanism of Action: The neuroprotective effects of flavonoids are thought to be mediated by their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation.[16]

Experimental Protocol: Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves inducing oxidative stress in neuronal cell lines, such as SH-SY5Y or HT22 cells, and then evaluating the protective effects of a test compound.

  • Cell Culture: Neuronal cells are cultured in appropriate medium and conditions.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Induction of Oxidative Stress: A neurotoxic agent, such as hydrogen peroxide (H2O2) or glutamate, is added to the culture medium to induce oxidative stress and cell death.[18][19]

  • Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Antioxidant Activity

The ability of flavonoids to scavenge free radicals is a key aspect of their therapeutic potential.

Mechanism of Action: Flavonoids can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. They can also chelate metal ions involved in the generation of free radicals.

Experimental Data:

CompoundAssayIC50 ValueReference
N-hexane extract of P. retrofractumDPPH57.66 ppm[20]

Note: This data is for a plant extract and is provided as an example of antioxidant potency.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[21][22]

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm). The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[22][23]

Conclusion and Future Directions

This compound, an isoflavonoid from Dalbergia odorifera, holds considerable promise as a therapeutic agent. While research is still in its early stages, the available data on related flavonoids suggest that this compound likely possesses anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. The primary mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and MAPK, and the inhibition of inflammatory mediators like nitric oxide.

Future research should focus on isolating and purifying this compound in sufficient quantities for comprehensive preclinical testing. It is imperative to determine the specific IC50 values of this compound in a variety of cancer cell lines and in assays for anti-inflammatory and neuroprotective effects. Furthermore, detailed mechanistic studies are required to fully elucidate the signaling pathways modulated by this compound and to identify its direct molecular targets. Such studies will be crucial for the rational design of future clinical trials and the potential development of this compound as a novel therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation, and it is not an approved drug for any indication.

References

A Technical Guide to the Larvicidal Potential of Violanone Against Aedes aegypti: A Framework for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of mosquito-borne diseases, particularly those transmitted by Aedes aegypti, such as dengue, Zika, and chikungunya, necessitates the development of novel and effective vector control strategies. The emergence of insecticide resistance to conventional synthetic pesticides underscores the urgent need for alternative larvicides.[1] Plant-derived compounds, particularly flavonoids, have garnered significant attention as a promising source of eco-friendly and potent mosquitocidal agents.[2][3][4] Violanone, a flavonoid isolated from various Viola species, represents a potential candidate for larvicidal applications due to the known insecticidal properties of this compound class.[5][6]

This technical guide provides a comprehensive framework for the evaluation of this compound's larvicidal activity against Aedes aegypti. It outlines detailed experimental protocols, potential mechanisms of action based on current flavonoid research, and a structured approach to data presentation. This document is intended to serve as a foundational resource for researchers initiating studies in this area.

Quantitative Data Presentation

While specific data on the larvicidal activity of this compound against Aedes aegypti is not yet available in published literature, the following tables illustrate the standardized format for presenting such findings. Data from studies on other flavonoids are included to provide a comparative context for the potential efficacy of this compound.

Table 1: Larvicidal Efficacy of Flavonoids Against Aedes aegypti Larvae

CompoundExposure Time (h)LC50 (µg/mL)LC90 (µg/mL)95% Confidence Interval (LC50)Reference
This compound 24Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be determined
Daidzein 243.87 (IC50)Not ReportedNot Reported[2]
Luteolin 243.99 (IC50)Not ReportedNot Reported[2]
Desmethylglycitein Not specifiedHigher than DaidzeinNot ReportedNot Reported[2][3]

Note: IC50 values for Daidzein and Luteolin represent the half-maximal inhibitory concentration against the AeNobo enzyme, which correlates with larvicidal activity.[2]

Table 2: Sub-lethal Effects of Flavonoids on Aedes aegypti Development

CompoundConcentration (µg/mL)Larval Duration (days)Pupal Duration (days)Emergence Rate (%)Reference
This compound e.g., 5Data to be determinedData to be determinedData to be determined
e.g., 10Data to be determinedData to be determinedData to be determined
Carvacrol 19.9 ± 3.7Not ReportedNot Reported[7]
p-Cymene 18.2 ± 1.2Not ReportedNot Reported[7]
108.5 ± 1.1Not ReportedNot Reported[7]

Note: Data for Carvacrol and p-Cymene, while not flavonoids, are included to illustrate the presentation of developmental interference data.

Experimental Protocols

A standardized methodology is critical for the accurate and reproducible assessment of larvicidal activity. The following protocols are synthesized from established guidelines and practices.[8][9][10][11]

Mosquito Rearing
  • Colony Maintenance: Aedes aegypti larvae (Rockefeller strain or a local susceptible strain) are to be reared in plastic or enamel trays containing dechlorinated tap water.[9][12]

  • Feeding: Larvae should be fed a diet of powdered fish food, bovine liver powder, or a similar nutrient-rich mixture ad libitum.[9] The feeding regimen should be consistent to ensure uniform larval development.

  • Environmental Conditions: The insectarium should be maintained at a temperature of 28 ± 2°C, a relative humidity of 80 ± 10%, and a 12:12 hour light:dark photoperiod.[9]

  • Larval Stage Selection: For bioassays, late third or early fourth instar larvae should be used, as they are typically more resilient and provide more consistent results.[8][13]

This compound Preparation and Extraction
  • Extraction: this compound is typically isolated from the roots or aerial parts of Viola species.[5] A common method involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.[6][12] Further purification can be achieved using chromatographic techniques like column chromatography and HPLC.

  • Stock Solution Preparation: A stock solution of purified this compound should be prepared by dissolving a precisely weighed amount in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to a known concentration (e.g., 2000 ppm).[8]

Larvicidal Bioassay

The following workflow outlines the key steps in performing a larvicidal bioassay.

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_assessment Assessment cluster_analysis Data Analysis A Prepare serial dilutions of this compound (e.g., 5-200 mg/L) in distilled water C Introduce 20-25 third/fourth instar larvae into labeled paper cups or beakers A->C B Prepare a negative control (distilled water + solvent) and a positive control (e.g., Temephos) B->C D Add 250 mL of the respective this compound dilution or control solution to each cup C->D E Maintain larvae under controlled conditions (28 ± 2°C, 80 ± 10% RH) D->E F Record larval mortality at 24 and 48 hours E->F G Consider moribund larvae as dead F->G H Correct for control mortality using Abbott's formula if it exceeds 10% G->H I Perform Probit analysis to calculate LC50 and LC90 values H->I

Caption: Experimental workflow for larvicidal bioassay.
Statistical Analysis

  • Mortality Correction: If mortality in the negative control group exceeds 10%, the data should be corrected using Abbott's formula.[8]

    • Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100

  • Lethal Concentrations: The lethal concentrations causing 50% (LC50) and 90% (LC90) mortality should be calculated using Probit analysis, with a 95% confidence interval.[8]

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets of this compound in Aedes aegypti larvae have yet to be elucidated. However, research on other flavonoids provides valuable insights into potential mechanisms of action.[2][3][14]

Inhibition of Ecdysteroidogenesis

One of the most promising targets for flavonoid-based larvicides is the disruption of ecdysone biosynthesis. Ecdysone is a crucial steroid hormone that regulates molting and metamorphosis in insects.

  • Target Enzyme: The glutathione S-transferase Noppera-bo (Nobo) is a key enzyme in the ecdysone biosynthetic pathway.[2][3]

  • Mechanism of Inhibition: Flavonoids, such as daidzein and luteolin, have been shown to bind to the active site of the Aedes aegypti Nobo protein (AeNobo).[2] This binding is stabilized by hydrogen bonds with specific amino acid residues, such as Glu113, which inhibits the enzymatic activity of AeNobo.[2][3] The inhibition of Nobo disrupts the production of ecdysone, leading to developmental arrest and larval mortality.

G cluster_pathway Ecdysone Biosynthesis Pathway Prothoracic_gland Prothoracic Gland Nobo Noppera-bo (Nobo) (Glutathione S-transferase) Prothoracic_gland->Nobo Biosynthesis Step Ecdysone Ecdysone (Molting Hormone) Nobo->Ecdysone Catalyzes Developmental_Arrest Developmental Arrest & Larval Mortality Nobo->Developmental_Arrest Molting Successful Molting & Development Ecdysone->Molting Induces This compound This compound (Flavonoid) This compound->Nobo Binds to active site Inhibition Inhibition

Caption: Proposed inhibitory action of this compound on the Ecdysone pathway.
Acetylcholinesterase Inhibition

Another potential mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.

  • Function of AChE: AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, terminating nerve impulses.

  • Mechanism of Inhibition: Some flavonoids can bind to AChE, inhibiting its activity.[14] This leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the larva.

G cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor on Postsynaptic Neuron ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Binds to Nerve_Impulse Nerve Impulse Propagation ACh_receptor->Nerve_Impulse Choline_Acetate Choline + Acetate (Breakdown Products) AChE->Choline_Acetate Hydrolyzes ACh into Paralysis Continuous Nerve Firing -> Paralysis -> Death AChE->Paralysis This compound This compound This compound->AChE Inhibition Inhibition

Caption: Potential inhibition of Acetylcholinesterase by this compound.

Conclusion

While further empirical data is required, this guide provides a robust framework for investigating the larvicidal activity of this compound against Aedes aegypti. The detailed protocols for bioassays and the exploration of potential molecular targets based on existing flavonoid research offer a clear path forward for researchers. The potential for this compound to act through mechanisms such as the disruption of ecdysteroidogenesis or neurotoxicity highlights its promise as a lead compound for the development of a new class of botanical insecticides. Future studies should focus on conducting the outlined bioassays to determine the LC50 and LC90 values of this compound, followed by in-depth mechanistic studies to confirm its molecular targets. Such research is pivotal in the ongoing effort to develop sustainable and effective tools for the control of mosquito vectors and the diseases they transmit.

References

Spectroscopic Profile of Violanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanone, a naturally occurring isoflavanone, has garnered interest within the scientific community for its potential biological activities. As with any compound of pharmaceutical interest, a thorough structural and physicochemical characterization is paramount. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Chemical Structure and Properties

  • Systematic Name: 7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)chroman-4-one

  • Molecular Formula: C₁₇H₁₆O₆[1]

  • Molecular Weight: 316.30 g/mol [1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for (3R)-Violanone, isolated from Dalbergia oliveri, are presented below.

Table 1: ¹H NMR Spectroscopic Data for (3R)-Violanone (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
7.82d8.5H-5
6.53dd8.5, 2.5H-6
6.42d2.5H-8
4.60dd11.0, 6.0H-2a
4.53t11.0H-2b
4.28t6.0H-3
6.94d8.5H-5'
6.51d8.5H-6'
3.92s2'-OCH₃
3.88s4'-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for (3R)-Violanone (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
191.2C-4
164.8C-7
163.0C-8a
159.2C-2'
158.8C-4'
129.8C-5
115.8C-4a
114.7C-3'
110.8C-6
104.5C-8
100.2C-1'
94.8C-6'
71.8C-2
60.84'-OCH₃
55.62'-OCH₃
48.5C-3
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)
LC-MSESI315285, 256, 153, 135[1]
Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H (phenolic)
~3050C-H (aromatic)
~2950C-H (aliphatic)
~1680C=O (ketone)
~1600, ~1500, ~1450C=C (aromatic)
~1270, ~1030C-O (ether and phenol)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Specific absorption maxima for this compound were not found in the searched literature; however, isoflavanones typically exhibit two main absorption bands.

Table 5: Expected UV-Vis Absorption Maxima for this compound

BandWavelength Range (nm)Associated Transition
Band I300 - 330π → π* (B-ring)
Band II275 - 295π → π* (A-ring)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, based on standard practices for the analysis of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the CDCl₃ sample.

  • Acquire the spectrum using a standard pulse sequence.

  • Set the spectral width to cover the range of -2 to 12 ppm.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the range of 0 to 200 ppm.

  • Use a sufficient number of scans for good signal-to-noise.

  • Process the data similarly to the ¹H spectrum.

  • Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

  • Infuse the sample directly into the ESI source or inject it onto an appropriate LC column for separation prior to MS analysis.

  • Acquire data in negative ion mode to observe the [M-H]⁻ ion.

  • Set the mass range to scan from m/z 50 to 500.

  • Perform tandem MS (MS/MS) on the [M-H]⁻ precursor ion to obtain fragmentation data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima corresponding to electronic transitions.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol.

  • Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

Data Acquisition:

  • Use the pure solvent as a reference in the reference cuvette.

  • Record the spectrum of the sample solution from 200 to 600 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic characterization of this compound and the logical relationship of the techniques in structure elucidation.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation start Plant Material (e.g., Dalbergia oliveri) extraction Solvent Extraction start->extraction chromatography Column Chromatography extraction->chromatography purified Purified This compound chromatography->purified nmr NMR Spectroscopy (1H, 13C) purified->nmr ms Mass Spectrometry (LC-MS) purified->ms ir IR Spectroscopy (FTIR) purified->ir uv UV-Vis Spectroscopy purified->uv data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis structure Final Structure of This compound data_analysis->structure

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Information Provided cluster_conclusion Structural Conclusion nmr NMR (¹H, ¹³C) nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ms Mass Spectrometry ms_info Molecular Weight Elemental Formula Fragmentation ms->ms_info ir Infrared ir_info Functional Groups (C=O, O-H, C-O) ir->ir_info uv UV-Visible uv_info Conjugated π-Systems uv->uv_info structure Complete Structure of this compound nmr_info->structure ms_info->structure ir_info->structure uv_info->structure

Caption: Logical relationship of spectroscopic techniques in the structural elucidation of this compound.

References

The Anticancer Potential of Flavanones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavanones, a subclass of the flavonoid family of polyphenolic compounds, have garnered significant scientific interest for their potential as anticancer agents.[1] Found abundantly in citrus fruits and other plants, these natural products have demonstrated a range of biological activities, including the ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the progression of the cell cycle.[2][3] This technical guide provides an in-depth overview of the anticancer properties of flavanones and their derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways for an audience of researchers, scientists, and drug development professionals.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various flavanone derivatives have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical metric in these assessments. The following tables summarize the reported IC50 values for several flavanone derivatives, providing a comparative view of their anticancer efficacy.

Table 1: In Vitro Cytotoxicity (IC50) of Heteroaryl Flavanone Derivatives

CompoundB Ring HeterocycleMCF-7 (Breast) µg/mLHT29 (Colon) µg/mLA498 (Kidney) µg/mL
YP-1Thiophene19.815.212.4
YP-2Furan7.34.95.7
YP-3Pyridine>100>100>100
YP-4Furan7.34.95.7
YP-5Thiophene24.118.515.3
YP-6Thiophene21.616.914.1
2-phenyl chroman-4-one (Positive Control)Phenyl35.228.724.6

Data sourced from a study on the synthesis and evaluation of flavanones as anticancer agents. The study indicated that a furan ring in the B position (YP-4) showed the most potent activity.[4]

Table 2: In Vitro Cytotoxicity (IC50) of 6-Prenylflavanones in HeLa and MCF-7 Cell Lines

CompoundHeLa (Cervical) µMMCF-7 (Breast) µM
(2R/S)-6-DEANG12.020.6
(2R/S)-6-PNG27.9>100
(2R/S)-6-ANG>100>100

Data from a study on the synergistic cytotoxic effect of 6-prenylflavanones. The cytotoxicity increased with the length of the prenyl side chains.[5]

Key Experimental Protocols

The investigation of the anticancer properties of flavanones involves a variety of standard in vitro assays. Below are detailed methodologies for some of the most crucial experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the flavanone derivatives for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of flavanones for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[8]

  • Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL) to each 100 µL of cell suspension.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10][11][12]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with flavanones, harvest, and wash with PBS as described previously.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[9] Incubate on ice for at least 30 minutes.[9]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[9]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate.[9][10]

  • PI Staining: Add 400 µL of PI solution (50 µg/mL) and incubate at room temperature for 5-10 minutes in the dark.[9][10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by Flavanones

Flavanones exert their anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are prominent targets.[13][14][[“]][16][17][18][19][20][21][22][23][24][25]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14][16][17][20][26][27][28] Its aberrant activation is a common feature in many cancers.[28] Flavonoids have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[[“]][17][27]

PI3K_Akt_mTOR_Pathway Flavanones Flavanones PI3K PI3K Flavanones->PI3K Inhibits Akt Akt Flavanones->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Flavanone-mediated inhibition of the PI3K/Akt/mTOR pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[21][22][24][25][26] Dysregulation of the MAPK pathway is also frequently observed in cancer. Certain flavanones have been shown to modulate MAPK signaling, contributing to their anticancer effects.[21][22][24]

MAPK_Pathway Flavanones Flavanones Raf Raf Flavanones->Raf Modulates MEK MEK Flavanones->MEK Modulates GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Activates Ras->Raf Activates Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates Apoptosis Apoptosis ERK->Apoptosis Can induce Proliferation Cell Proliferation TranscriptionFactors->Proliferation Promotes

Caption: Modulation of the MAPK signaling pathway by flavanones.

Induction of Apoptosis

Flavanones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[19][29]

Apoptosis_Pathway Flavanones Flavanones Extrinsic Extrinsic Pathway Flavanones->Extrinsic Intrinsic Intrinsic Pathway Flavanones->Intrinsic Bax Bax Flavanones->Bax Upregulates Bcl2 Bcl-2 Flavanones->Bcl2 Downregulates DeathReceptors Death Receptors (e.g., Fas, TRAILR) Mitochondria Mitochondria Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes release Bcl2->Mitochondria Inhibits release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Flavanone-induced apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

Flavanones have been shown to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, thereby preventing cancer cell proliferation.[2][3] This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[2][3]

Cell_Cycle_Arrest Flavanone Flavanone CyclinD_E Cyclin D, E Flavanone->CyclinD_E Reduces CDK2 CDK2 Flavanone->CDK2 Reduces G1_Arrest G1 Arrest Flavanone->G1_Arrest twoOHFlavanone 2'-OH Flavanone CyclinB_D Cyclin B, D twoOHFlavanone->CyclinB_D Reduces Cdc2 Cdc2 twoOHFlavanone->Cdc2 Reduces G2M_Arrest G2/M Arrest twoOHFlavanone->G2M_Arrest G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Progression G2_Phase G2 Phase S_Phase->G2_Phase Progression M_Phase M Phase G2_Phase->M_Phase Progression CyclinD_E->G1_Phase Regulates CDK2->G1_Phase Regulates CyclinB_D->G2_Phase Regulates Cdc2->G2_Phase Regulates G1_Arrest->G1_Phase G2M_Arrest->G2_Phase

Caption: Cell cycle arrest induced by flavanone and 2'-OH flavanone.[2][3]

Conclusion and Future Directions

Flavanones and their derivatives represent a promising class of natural compounds with significant anticancer potential. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways highlights their potential for development as novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships of different flavanone derivatives, optimize their bioavailability, and evaluate their efficacy and safety in preclinical and clinical settings. The continued exploration of these compounds may lead to the development of new and effective strategies for cancer treatment and prevention.

References

The Neuroprotective Potential of Violacein in Models of Neurodegenerative Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease, present a significant and growing global health challenge. These disorders are characterized by the progressive loss of neuronal structure and function, leading to debilitating cognitive and motor impairments. A key pathological feature underlying these conditions is a combination of oxidative stress, neuroinflammation, protein misfolding, and apoptosis.[1][2][3] Consequently, there is a pressing need for novel therapeutic agents that can target these multifaceted disease mechanisms.

Violacein, a naturally occurring bisindole pigment derived from bacteria such as Chromobacterium violaceum, has emerged as a promising candidate for neuroprotection.[4][5] This technical guide provides an in-depth analysis of the neuroprotective effects of violacein in various neurodegenerative disease models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. It is important to note that the user's query for "Violanone" has been interpreted as a likely reference to "Violacein," as the latter is well-documented in the context of neuroprotection, while the former is not.

Quantitative Data on the Neuroprotective and Bioactive Effects of Violacein

The following tables summarize the key quantitative findings from in vitro and in vivo studies on violacein, providing a basis for comparison and further investigation.

Table 1: In Vitro Efficacy of Violacein
ParameterCell Line/ModelConcentration/DoseEffectReference(s)
Cytotoxicity (IC50) V79 Chinese hamster fibroblasts5-12 µMCytotoxic[6]
RAS- and RAF-mutated melanoma cells~500 nMDiminished viability[7]
Human breast cancer (MCF-7)4.5 µM (24h), 1.7 µM (48h), 0.51 µM (72h)Inhibition of cell viability[8]
Migration Inhibition Aberrant Astrocytes (AbAs) from hSOD1G93A rats200 nMReduced cell migration[9][10]
Mitochondrial Activity Aberrant Astrocytes (AbAs)50 nMReduction in mitochondrial NAD(P)H activity[9][10]
Mitochondrial Potential Aberrant Astrocytes (AbAs)30 nMDecrease in mitochondrial potential[9][10]
Antioxidant Activity (IC50) DPPH radical scavenging297.88 µg/mLPotent antioxidant activity[11]
Superoxide scavenging312.89 µg/mLPotent antioxidant activity[11]
Nitric oxide scavenging410.17 µg/mLPotent antioxidant activity[11]
Hydrogen peroxide scavenging296.74 µg/mLPotent antioxidant activity[11]
Hydroxyl radical scavenging292.74 µg/mLPotent antioxidant activity[11]
Apoptosis Induction Human breast cancer (MCF-7)0.45 µM (48h)59% of cells in apoptosis, 11% in necrosis[8]
Human breast cancer (MCF-7)4.5 µM (48h)78% of cells in apoptosis, 21% in necrosis[8]
Table 2: In Vivo Efficacy of Violacein

| Parameter | Animal Model | Dose | Effect | Reference(s) | | --- | --- | --- | --- | | Survival | hSOD1G93A rats (ALS model) | 300 nmole/kg (i.p.) | Marginally significant delay in survival |[4][9] | | Motor Function | hSOD1G93A rats (ALS model) | 300 nmole/kg (i.p.) | Partially preserved body weight and soleus muscle mass; improved neuromuscular junction integrity |[4][9] | | Neuroprotection | hSOD1G93A rats (ALS model) | 300 nmole/kg (i.p.) | Reduced motor neuron death and glial reactivity |[4][9] | | Anti-inflammatory | hSOD1G93A rats (ALS model) | 300 nmole/kg (i.p.) | Decreased inflammation and matrix metalloproteinase-2 and -9 |[4][9] | | Anti-inflammatory | C57BL/6 mice (LPS-induced acute inflammation) | 3.5 mg/kg (i.p.) | Significant reduction in inflammatory cytokine production |[12] | | Autoimmune Inflammation | C57BL/6 mice (Experimental Autoimmune Encephalomyelitis) | 3.5 mg/kg (i.p.) | Reduced clinical course of EAE |[12] |

Key Signaling Pathways Modulated by Violacein

Violacein exerts its neuroprotective effects through the modulation of several key signaling pathways involved in inflammation, apoptosis, and cellular defense mechanisms.

Pro-inflammatory Signaling Pathways

Violacein has been shown to suppress neuroinflammation by targeting pro-inflammatory signaling cascades. In models of acute inflammation, violacein treatment leads to a significant reduction in the production of inflammatory cytokines.[12] The proposed mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways.[10] Furthermore, violacein may exert its immunomodulatory effects through the activation of Toll-like receptor 8 (TLR8) .[5]

pro_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Violacein_TLR8 Violacein TLR8 TLR8 Violacein_TLR8->TLR8 Activates p38_MAPK p38 MAPK MyD88->p38_MAPK NF_kB NF-κB MyD88->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Inflammatory_Cytokines NF_kB->Inflammatory_Cytokines Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Violacein Violacein Violacein->p38_MAPK Inhibits Violacein->NF_kB Inhibits

Violacein's modulation of pro-inflammatory pathways.
Apoptotic Signaling Pathway

Violacein has been demonstrated to induce apoptosis in cancer cells, a mechanism that could be relevant in clearing damaged neuronal cells in neurodegenerative diseases. The proposed pathway involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein BAX , while downregulating the anti-apoptotic protein MDM2 . This cascade ultimately leads to the activation of executioner caspases, such as caspase-3 , culminating in programmed cell death.[8]

apoptotic_pathway Violacein Violacein p53 p53 Violacein->p53 Upregulates MDM2 MDM2 Violacein->MDM2 Downregulates BAX BAX p53->BAX Activates MDM2->p53 Mitochondrion Mitochondrion BAX->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed apoptotic pathway induced by Violacein.
Autophagy Impairment

In some cellular contexts, violacein has been shown to impair the autophagy process.[7] Autophagy is a critical cellular recycling mechanism that removes damaged organelles and protein aggregates. Its dysregulation is a hallmark of many neurodegenerative diseases. Violacein's ability to inhibit autophagy could contribute to the accumulation of cytotoxic components, leading to cell death, which may be beneficial in the context of eliminating aberrant cells.

autophagy_pathway Cellular_Stress Cellular Stress Autophagosome_Formation Autophagosome Formation Cellular_Stress->Autophagosome_Formation Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Violacein Violacein Violacein->Autolysosome Inhibits Fusion/Maturation

Violacein's inhibitory effect on the autophagy process.

Experimental Protocols and Methodologies

This section outlines the key experimental procedures employed in the cited studies to evaluate the neuroprotective effects of violacein.

In Vitro Assays
  • Cell Culture:

    • Primary Astrocyte Cultures: Astrocytes are isolated from the spinal cords of neonatal rats and cultured in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics. Aberrant astrocytes (AbAs) are obtained from symptomatic hSOD1G93A rats.[9]

    • Cell Lines: V79 (Chinese hamster fibroblasts), T24 and 5637 (bladder cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cells are commonly used and maintained in appropriate media (e.g., RPMI-1640 or DMEM) with FBS and antibiotics.[6][8][13]

  • Cytotoxicity and Cell Viability Assays:

    • MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of violacein for specified durations (e.g., 24, 48, 72 hours). MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[13][14]

    • Trypan Blue Exclusion Assay: Following treatment, cells are harvested and stained with trypan blue. The percentage of viable (unstained) versus non-viable (blue) cells is determined using a hemocytometer.[13]

  • Apoptosis Assays:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and incubated with a mixture of TdT and fluorescently labeled dUTP. Labeled nuclei are visualized by fluorescence microscopy.[6]

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[13]

    • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds to DNA. Apoptotic cells exhibit condensed and fragmented nuclei when viewed under a fluorescence microscope.[15]

  • Cell Migration Assay (Wound Healing Assay):

    • A confluent monolayer of cells is scratched to create a "wound." The cells are then treated with violacein or a vehicle control. The rate of wound closure is monitored and quantified over time using microscopy.[9]

In Vivo Studies
  • Animal Models:

    • hSOD1G93A Transgenic Rat Model of ALS: These rats express a mutant form of human superoxide dismutase 1 (SOD1) and develop progressive motor neuron disease that mimics human ALS.[4][9]

    • LPS-Induced Acute Inflammation Model: Mice are injected intraperitoneally (i.p.) with lipopolysaccharide (LPS) to induce a systemic inflammatory response.[12]

    • Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a model for multiple sclerosis, induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide.[12]

  • Drug Administration:

    • Violacein is typically dissolved in a vehicle such as DMSO and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 300 nmole/kg or 3.5 mg/kg).[9][12]

  • Behavioral and Neuropathological Assessment:

    • Survival Analysis: The lifespan of treated and control animals is monitored and analyzed using Kaplan-Meier survival curves.[9]

    • Motor Function Assessment: Body weight, muscle mass (e.g., soleus muscle), and neuromuscular junction integrity are assessed.[4][9]

    • Immunohistochemistry: Brain and spinal cord tissues are collected, sectioned, and stained with antibodies against specific markers of neuronal health (e.g., NeuN), glial reactivity (e.g., GFAP for astrocytes, Iba1 for microglia), and inflammation (e.g., TNF-α, IL-1β).[9]

    • Cytokine Analysis: Serum or tissue homogenates are analyzed for the levels of inflammatory cytokines using methods like ELISA or dot blot assays.[9][12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of violacein.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cell Culture (e.g., SH-SY5Y, Primary Neurons) invitro_treatment Violacein Treatment (Dose-Response & Time-Course) invitro_start->invitro_treatment invitro_assays Functional Assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Oxidative Stress (ROS assay) - Western Blot (Protein Expression) invitro_treatment->invitro_assays invitro_analysis Data Analysis invitro_assays->invitro_analysis invivo_start Animal Model of Neurodegeneration (e.g., hSOD1G93A rats) invitro_analysis->invivo_start Informs In Vivo Design invivo_treatment Violacein Administration (e.g., i.p. injection) invivo_start->invivo_treatment invivo_behavior Behavioral Testing (Motor Function, Cognition) invivo_treatment->invivo_behavior invivo_histo Histological & Biochemical Analysis: - Immunohistochemistry - Cytokine Profiling invivo_behavior->invivo_histo invivo_analysis Data Analysis invivo_histo->invivo_analysis

General experimental workflow for assessing Violacein's neuroprotective effects.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that violacein possesses significant neuroprotective properties, demonstrated in both in vitro and in vivo models of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, pro-apoptotic (in aberrant cells), and antioxidant effects, makes it a compelling candidate for further therapeutic development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of violacein is crucial for optimizing its therapeutic potential.

  • Blood-Brain Barrier Permeability: While initial assessments are promising, further studies are needed to quantify the extent to which violacein can cross the blood-brain barrier to exert its effects in the central nervous system.

  • Long-term Efficacy and Safety: Chronic administration studies in relevant animal models are necessary to evaluate the long-term therapeutic benefits and potential toxicity of violacein.

  • Target Identification and Validation: Elucidating the precise molecular targets of violacein will be instrumental in understanding its mechanism of action and in the rational design of more potent and selective derivatives.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Violanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Violanone, chemically known as 7,3'-dihydroxy-2',4'-dimethoxyisoflavanone, is an isoflavonoid, a class of compounds known for their potential biological activities. This document provides a detailed protocol for the chemical synthesis of this compound. The proposed synthetic route is based on established methods for isoflavanone synthesis, particularly the construction of a deoxybenzoin intermediate followed by cyclization. This protocol is intended for use by qualified researchers in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step process. The core of this strategy involves the formation of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized to form the isoflavanone ring system. The key steps are:

  • Preparation of the A-ring precursor: Synthesis of a suitably protected 2,4-dihydroxyacetophenone.

  • Preparation of the B-ring precursor: Synthesis of 3-hydroxy-2,4-dimethoxybenzaldehyde.

  • Deoxybenzoin formation: Condensation of the A-ring and B-ring precursors to form the 2-hydroxydeoxybenzoin skeleton.

  • Isoflavanone ring formation: Cyclization of the deoxybenzoin intermediate to yield the this compound core.

  • Deprotection: Removal of any protecting groups to afford the final product, this compound.

This synthetic approach is adapted from methodologies reported for the synthesis of structurally related isoflavanones.

Experimental Protocols

Materials and Reagents:

  • Resorcinol

  • Acetic anhydride

  • Anhydrous aluminum chloride

  • 2,4-Dihydroxy-3-methoxybenzaldehyde

  • Dimethyl sulfate

  • Potassium carbonate

  • Benzyl cyanide

  • Sodium ethoxide

  • Hydrochloric acid

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Sodium borohydride

  • Dess-Martin periodinane (DMP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 2,4-Dihydroxyacetophenone (A-ring precursor)

This procedure outlines the Fries rearrangement of resorcinol diacetate.

  • To a stirred solution of resorcinol (1.0 eq) in acetic anhydride (2.5 eq), add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain resorcinol diacetate.

  • Add anhydrous aluminum chloride (2.2 eq) to a flask and heat to 140 °C.

  • Add resorcinol diacetate (1.0 eq) portion-wise to the molten aluminum chloride.

  • After the addition is complete, heat the mixture at 160 °C for 1 hour.

  • Cool the reaction mixture and carefully add ice-cold dilute hydrochloric acid.

  • Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to afford 2,4-dihydroxyacetophenone.

Step 2: Synthesis of 3-Hydroxy-2,4-dimethoxybenzaldehyde (B-ring precursor)

This procedure involves the methylation of 2,4-dihydroxy-3-methoxybenzaldehyde.

  • Dissolve 2,4-dihydroxy-3-methoxybenzaldehyde (1.0 eq) in dry acetone.

  • Add potassium carbonate (3.0 eq) and dimethyl sulfate (2.2 eq) to the solution.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 3-hydroxy-2,4-dimethoxybenzaldehyde.

Step 3: Synthesis of 2-Hydroxy-4-(benzyloxy)phenyl)(3-hydroxy-2,4-dimethoxyphenyl)methanone (Deoxybenzoin intermediate)

This step involves the protection of one hydroxyl group of the A-ring precursor, followed by condensation with the B-ring precursor.

  • Protection of 2,4-dihydroxyacetophenone:

    • Selectively protect the 4-hydroxyl group of 2,4-dihydroxyacetophenone as a benzyl ether using benzyl chloride and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. This yields 2-hydroxy-4-(benzyloxy)acetophenone.

  • Deoxybenzoin Synthesis (Hoesch Reaction):

    • A mixture of the protected A-ring precursor (2-hydroxy-4-(benzyloxy)acetophenone, 1.0 eq) and the B-ring precursor (3-hydroxy-2,4-dimethoxybenzyl cyanide, prepared from the corresponding aldehyde, 1.1 eq) is treated with a condensing agent such as zinc chloride or gaseous HCl in a suitable solvent like diethyl ether.

    • The resulting ketimine intermediate is hydrolyzed with aqueous acid to yield the deoxybenzoin.

Step 4: Synthesis of 7-(Benzyloxy)-3-(3-hydroxy-2,4-dimethoxyphenyl)chroman-4-one

This step describes the cyclization of the deoxybenzoin to form the isoflavanone ring.

  • To a solution of the deoxybenzoin intermediate from Step 3 (1.0 eq) in a suitable solvent such as methanol, add a source of formaldehyde, like paraformaldehyde (2.0 eq), and a secondary amine catalyst, such as dimethylamine hydrochloride (1.5 eq).

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction to room temperature and add sodium borohydride (1.5 eq) portion-wise.

  • Stir for an additional 2 hours.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the protected this compound.

Step 5: Synthesis of this compound (7,3'-dihydroxy-2',4'-dimethoxyisoflavanone)

This final step involves the deprotection of the benzyl group.

  • Dissolve the protected this compound from Step 4 in a suitable solvent like methanol or ethyl acetate.

  • Add a palladium catalyst, such as 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain this compound.

Data Presentation

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Fries RearrangementAcetic anhydride, AlCl₃Neat160160-70
2MethylationDimethyl sulfate, K₂CO₃AcetoneReflux2480-90
3Deoxybenzoin SynthesisZnCl₂ or HClDiethyl ether0 to RT12-2450-60
4Isoflavanone FormationParaformaldehyde, NaBH₄MethanolReflux12-2440-50
5Deprotection (Hydrogenolysis)H₂, 10% Pd/CMethanolRT4-890-95
Note: Yields are estimates based on similar reactions reported in the literature and may vary.

Visualization of the Synthetic Workflow

violanone_synthesis cluster_A A-Ring Precursor Synthesis cluster_B B-Ring Precursor Synthesis cluster_C Deoxybenzoin and Isoflavanone Formation cluster_D Final Product resorcinol Resorcinol res_diacetate Resorcinol Diacetate resorcinol->res_diacetate Ac₂O, H₂SO₄ acetophenone_A 2,4-Dihydroxyacetophenone res_diacetate->acetophenone_A AlCl₃, 160°C deoxybenzoin Protected 2-Hydroxydeoxybenzoin acetophenone_A->deoxybenzoin + Protected B-ring precursor, Condensation benzaldehyde_start 2,4-Dihydroxy-3-methoxybenzaldehyde benzaldehyde_B 3-Hydroxy-2,4-dimethoxybenzaldehyde benzaldehyde_start->benzaldehyde_B (CH₃)₂SO₄, K₂CO₃ benzaldehyde_B->deoxybenzoin isoflavanone_protected Protected this compound deoxybenzoin->isoflavanone_protected 1. Paraformaldehyde 2. NaBH₄ This compound This compound isoflavanone_protected->this compound H₂, Pd/C

Caption: Synthetic workflow for the chemical synthesis of this compound.

Application Notes & Protocols for the Extraction of Violanone from Dalbergia odorifera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the extraction and isolation of Violanone and related flavonoids from the heartwood of Dalbergia odorifera. The protocols are compiled from established scientific literature and are intended to guide researchers in the efficient recovery of these target compounds for further study and development.

Introduction

Dalbergia odorifera, commonly known as fragrant rosewood, is a valuable resource in traditional medicine, primarily for its cardiovascular benefits. The heartwood is rich in a diverse array of flavonoids, including isoflavones, flavanones, and isoflavanones. This compound, an isoflavanone, is among the many secondary metabolites identified in this species. The extraction and purification of these compounds are critical steps for pharmacological research and drug discovery. The methods outlined below describe an optimized ultrasonic-assisted extraction technique for maximizing flavonoid yield, followed by a multi-step purification strategy.

Data Presentation: Extraction Parameters

Quantitative data from literature has been summarized to provide a clear comparison of extraction conditions. The following tables detail an optimized ultrasonic-assisted extraction (UAE) method and a general comparison of various extraction techniques reported for flavonoids from D. odorifera.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Flavonoids

ParameterOptimized ValueSource
Plant MaterialDried Heartwood Powder[1][2]
Sample Mass0.2 g[1][2]
Solvent70% Methanol in Water (v/v)[1][2]
Solvent Volume25 mL[1][2]
Extraction Time 45 minutes [1][2]
Extraction MethodUltrasonic Bath[1]

Note: This method was optimized for 17 flavonoids, including the related compound 3'-O-methylthis compound, and represents a highly efficient starting point for the extraction of this compound.

Table 2: Comparison of Reported Extraction Methods for D. odorifera Flavonoids

MethodSolvent SystemDurationThroughputNotesSource
Ultrasonic-Assisted Extraction (UAE) 70% Methanol45 minutesHighOptimized for high efficiency and convenience.[1][2]
Maceration 95% Ethanol3 weeksLowSimple, requires long extraction times.[3]
Reflux Extraction 70% EthanolNot specifiedMediumRequires heating, suitable for stable compounds.
Soxhlet Extraction Not specifiedSeveral hoursMediumContinuous extraction, may degrade thermolabile compounds.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction, fractionation, and purification of this compound from D. odorifera heartwood.

This protocol is based on the optimized method for flavonoid extraction, which is rapid and efficient.

  • Preparation of Plant Material:

    • Obtain heartwood from Dalbergia odorifera. Ensure the material is properly identified and authenticated.

    • Dry the heartwood at a controlled temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried heartwood into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction Procedure:

    • Weigh 10.0 g of the dried powder and place it into a 500 mL Erlenmeyer flask.

    • Add 1250 mL of 70% methanol (v/v) to the flask to maintain the optimized solid-to-liquid ratio of 1:125 (0.2 g in 25 mL)[1][2].

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

    • Sonicate for 45 minutes at a controlled temperature (e.g., 25-30°C) to prevent degradation of thermolabile compounds[1][2].

  • Recovery of Crude Extract:

    • After sonication, filter the mixture through Whatman No. 1 filter paper or equivalent.

    • Collect the filtrate (the extract). For exhaustive extraction, the residue can be re-extracted twice more with the same volume of solvent.

    • Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

    • The resulting residue is the crude flavonoid extract. Dry it completely in a vacuum oven or desiccator.

This protocol separates the crude extract into fractions of differing polarity, which helps to simplify the subsequent purification steps.

  • Initial Dissolution:

    • Dissolve the dried crude extract from Protocol 1 in a suitable volume of 90% methanol.

  • Liquid-Liquid Partitioning:

    • Transfer the dissolved extract to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity.

    • First, partition against an equal volume of petroleum ether. Shake vigorously and allow the layers to separate. Collect the petroleum ether fraction (non-polar compounds) and the methanol fraction. Repeat this step 2-3 times.

    • Combine the petroleum ether fractions.

    • Next, partition the remaining methanol fraction against an equal volume of ethyl acetate. Collect the ethyl acetate fraction (medium-polarity compounds, where this compound is likely to be enriched) and the aqueous methanol fraction. Repeat this step 2-3 times[3].

    • Finally, the remaining aqueous fraction can be partitioned against n-butanol if desired.

  • Fraction Concentration:

    • Concentrate each of the solvent fractions (petroleum ether, ethyl acetate, n-butanol, and remaining aqueous) separately using a rotary evaporator to yield dried, fractionated extracts. The ethyl acetate fraction is the most probable location for this compound.

This protocol uses column chromatography to isolate individual compounds from the enriched fraction. Multiple chromatographic steps are typically required.

  • Silica Gel Column Chromatography (Step 1):

    • Prepare a silica gel (e.g., 200-300 mesh) column using a suitable non-polar solvent system, such as a gradient of chloroform-methanol or hexane-ethyl acetate.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol)[3].

    • Collect fractions of a fixed volume (e.g., 20-30 mL) and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase and visualization method (e.g., UV light at 254/366 nm, staining with anisaldehyde-sulfuric acid reagent).

    • Combine fractions that show a similar TLC profile.

  • Sephadex LH-20 Column Chromatography (Step 2):

    • For fractions from the silica gel column that appear to contain this compound, further purification can be achieved using a Sephadex LH-20 column. This technique separates compounds based on molecular size and polarity.

    • Pack the Sephadex LH-20 column using 100% methanol or a chloroform-methanol (1:1) mixture as the eluent[3].

    • Dissolve the semi-purified fraction in the eluent and load it onto the column.

    • Elute with the same solvent system, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the target compound in high purity.

  • Final Purification (Optional):

    • If necessary, a final purification step using Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed to achieve high purity (>98%).

    • An appropriate C18 column with a mobile phase, typically consisting of a methanol-water or acetonitrile-water gradient, would be used.

  • Structure Elucidation:

    • The identity and structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC).

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the extraction and purification process.

Extraction_Workflow plant_material Dalbergia odorifera Heartwood grinding Drying & Grinding plant_material->grinding powder Dried Powder grinding->powder uae Ultrasonic-Assisted Extraction (70% MeOH) powder->uae filtration Filtration uae->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction Non-polar ea_fraction Ethyl Acetate Fraction (Enriched) partitioning->ea_fraction Medium-polar aq_fraction Aqueous Fraction partitioning->aq_fraction Polar silica_cc Silica Gel Column Chromatography ea_fraction->silica_cc sephadex_cc Sephadex LH-20 Chromatography silica_cc->sephadex_cc prep_hplc Prep-HPLC (Optional) sephadex_cc->prep_hplc This compound Purified this compound sephadex_cc->this compound prep_hplc->this compound analysis Structural Analysis (NMR, MS) This compound->analysis

Caption: Workflow for this compound Extraction and Purification.

Logic_Diagram start Objective: Isolate this compound step1 Step 1: Extraction (Maximize Flavonoid Yield) start->step1 decision1 Method? step1->decision1 uae Ultrasonic (Fast, Efficient) decision1->uae Recommended maceration Maceration (Simple, Slow) decision1->maceration Alternative step2 Step 2: Fractionation (Reduce Complexity) uae->step2 maceration->step2 partition Liquid-Liquid Partitioning step2->partition step3 Step 3: Purification (Isolate Target Compound) partition->step3 chromatography Column Chromatography (Silica, Sephadex) step3->chromatography end_product Result: Pure this compound chromatography->end_product

Caption: Logical Decision Process for this compound Isolation.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Violanone.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for LC-MS Analysis of Violanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an isoflavonoid, a class of polyphenolic compounds found in various plants, such as Dalbergia odorifera[1]. Isoflavonoids are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties[2][3]. The structural similarity of isoflavonoids to estrogens allows them to exert estrogenic and anti-estrogenic effects, making them a subject of interest in drug development[2]. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its biological functions.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the analysis of isoflavonoids due to its high selectivity, sensitivity, and ability to provide structural information[2][4]. This document provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₁₆O₆--INVALID-LINK--
Monoisotopic Mass316.0947 g/mol --INVALID-LINK--
IUPAC Name7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one--INVALID-LINK--

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plant material and biological fluids.

1.1. Extraction from Plant Material (e.g., Dalbergia odorifera)

This protocol is adapted from methods for extracting isoflavonoids from soybeans[5].

  • Homogenization: Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle.

  • Extraction:

    • Weigh approximately 2.0 g of the powdered sample into a glass vial.

    • Add 10 mL of methanol and 2 mL of 0.1 M aqueous HCl.

    • Sonicate the mixture for 20 minutes at room temperature.

  • Filtration:

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Concentration:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 2 mL of methanol or the initial mobile phase composition.

1.2. Extraction from Biological Fluids (e.g., Plasma or Urine)

This protocol is for the analysis of total this compound (aglycone + conjugates) and is based on methods for other isoflavonoids[1][6].

  • Enzymatic Hydrolysis:

    • To 200 µL of the sample (urine or plasma), add 200 µL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution (from Helix pomatia).

    • Incubate the mixture at 37°C for 2 hours to deconjugate this compound metabolites.

  • Protein Precipitation & Extraction:

    • Add 450 µL of dimethylformamide (DMF) and 40 µL of formic acid to the incubated sample to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 13,000 rpm for 15 minutes.

  • Final Sample:

    • Transfer the clear supernatant to an LC-MS vial for analysis.

Liquid Chromatography Method
ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: The gradient should be optimized based on the specific column and system to ensure adequate separation of this compound from other matrix components.

Mass Spectrometry Method
ParameterRecommended Conditions
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)3152850.13015
This compound (Qualifier)3151530.13025
This compound (Qualifier)3151350.13030

Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterDescriptionValue
Precursor Ion ([M-H]⁻) The deprotonated molecular ion of this compound.315 m/z
Product Ions Characteristic fragment ions of this compound used for identification and quantification.285, 153, 135 m/z
Linear Range The concentration range over which the method is linear.1 - 1000 ng/mL (Typical for isoflavonoids)
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.~1 ng/mL (Estimated based on similar compounds)
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.~2-5 ng/mL (Estimated based on similar compounds)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material or Biological Fluid Homogenization Homogenization (if solid) Sample->Homogenization Extraction Solvent Extraction / Protein Precipitation Homogenization->Extraction Filtration Filtration / Centrifugation Extraction->Filtration FinalSample Sample for Injection Filtration->FinalSample LC UHPLC Separation (C18 Column) FinalSample->LC MS Mass Spectrometry (ESI-) LC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

G M_H This compound [M-H]⁻ m/z 315 Frag285 [M-H-CH₂O]⁻ m/z 285 M_H->Frag285 -CH₂O Frag153 RDA Fragment m/z 153 M_H->Frag153 RDA Cleavage Frag135 Further Fragmentation m/z 135 Frag153->Frag135 -H₂O

Caption: Fragmentation of this compound in ESI-.

Generalized Signaling Pathway for Flavonoids

G cluster_inflammation Inflammatory Response cluster_oxidative Oxidative Stress Response cluster_apoptosis Apoptosis Induction This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition Nrf2 Nrf2 Pathway This compound->Nrf2 Activation Caspases Caspase Activation This compound->Caspases Induction CellCycle Cell Cycle Arrest This compound->CellCycle Induction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Upregulation Apoptosis Apoptosis Caspases->Apoptosis CellCycle->Apoptosis

Caption: Potential signaling pathways for this compound.

References

Application Notes and Protocols for Testing Violanone Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Violanone is an isoflavanone, a type of flavonoid, that has garnered interest for its potential biological activities. As with many natural products, a systematic in vitro evaluation is the foundational step in elucidating its therapeutic potential. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, focusing on its potential antioxidant, anti-inflammatory, cytotoxic, and tubulin polymerization inhibitory effects.

Preliminary Assays: Cytotoxicity and Solubility

Prior to investigating specific bioactivities, it is crucial to determine the cytotoxic profile and solubility of this compound to establish appropriate concentration ranges for subsequent experiments and ensure accurate interpretation of results.

Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1][2][3] The intensity of the purple color is directly proportional to the number of living cells.[1]

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)100
X₁
X₂
X₃
IC₅₀ (µM)

Antioxidant Activity Assays

These assays evaluate the capacity of this compound to scavenge free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a non-radical form, resulting in a color change from purple to yellow.[5][6][7][8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[5][7]

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5]

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][9]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[5][9]

  • Data Analysis: Use ascorbic acid or Trolox as a positive control. Calculate the percentage of DPPH scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound. Determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is indicative of the antioxidant activity.[10][11][12]

Experimental Protocol:

  • ABTS•⁺ Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and let the mixture stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[10][13]

  • Working Solution: Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS•⁺ working solution in a 96-well plate.[11]

  • Incubation: Incubate for 6-7 minutes at room temperature.[13]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[10]

  • Data Analysis: Use Trolox as a standard. Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-probe complex, with absorbance measured at 593 nm.[14][15]

Experimental Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP working solution by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[14]

  • Reaction Mixture: Add 10 µL of this compound solution to 190 µL of the FRAP working solution in a 96-well plate.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.[14]

  • Data Analysis: Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents.

Data Presentation for Antioxidant Assays:

AssayIC₅₀ (µM) / TEAC / Fe²⁺ Equivalents
DPPH
ABTS
FRAP

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of this compound can be assessed by its ability to inhibit NO production. NO concentration in the cell culture supernatant is measured using the Griess reagent.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Data Presentation:

This compound Conc. (µM)Nitrite Conc. (µM)% NO Inhibition
0 (Control)0
0 (LPS)
X₁ + LPS
X₂ + LPS
IC₅₀ (µM)

Anticancer and Apoptosis Induction Assays

In Vitro Tubulin Polymerization Assay

Principle: this compound is known to inhibit tubulin polymerization. This assay directly measures the assembly of tubulin into microtubules. The polymerization process can be monitored by the increase in turbidity (light scattering) at 340 nm.

Experimental Protocol:

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a polymerization buffer.

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin, GTP, and polymerization buffer. Add this compound at various concentrations. Include a positive control (e.g., Nocodazole for inhibition) and a negative control (vehicle).

  • Polymerization Monitoring: Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer set to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine the extent of inhibition.

Data Presentation:

This compound Conc. (µM)Max Polymerization Rate (mOD/min)% Inhibition of Polymerization
0 (Control)0
X₁
X₂
X₃
IC₅₀ (µM)
Caspase-3/7 Activity Assay

Principle: Caspases are key mediators of apoptosis. This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. An increase in the signal indicates the induction of apoptosis.

Experimental Protocol:

  • Cell Treatment: Seed and treat cancer cells with this compound at concentrations around its cytotoxic IC₅₀ for a specified period (e.g., 24 hours).

  • Reagent Addition: Use a commercial Caspase-Glo® 3/7 assay kit. Add the reagent directly to the wells containing the treated cells.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Data Presentation:

This compound Conc. (µM)Luminescence (RLU)Fold Change in Caspase-3/7 Activity
0 (Control)1
X₁
X₂
X₃

Mandatory Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action A This compound B Cytotoxicity Assay (MTT) A->B Determine IC50 C Antioxidant Assays (DPPH, ABTS, FRAP) B->C Select non-toxic conc. D Anti-inflammatory Assay (NO Inhibition) B->D Select non-toxic conc. F Apoptosis Assay (Caspase-3/7) B->F If cytotoxic E Tubulin Polymerization Assay C->E If active G Signaling Pathway Analysis (e.g., NF-kB) D->G If active

Caption: Workflow for in vitro bioactivity testing of this compound.

Simplified Tubulin Dynamics

G cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization This compound This compound This compound->Tubulin Inhibits polymerization

Caption: Inhibition of tubulin polymerization by this compound.

Canonical NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P->NFkB Degrades & Releases NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Evaluating Violacein Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

Introduction

Violacein, a natural violet pigment derived from bacteria such as Chromobacterium violaceum, has garnered significant interest in the scientific community for its potential therapeutic properties, including its notable anti-cancer activities.[1] The evaluation of its cytotoxic effects on various cell lines is a critical step in understanding its mechanism of action and assessing its potential as a chemotherapeutic agent. These application notes provide a detailed overview and experimental protocols for assessing the cytotoxicity of Violacein using common cell-based assays.

The protocols outlined below are intended for researchers, scientists, and drug development professionals actively engaged in the screening and characterization of natural products for therapeutic applications.

Data Presentation: Quantitative Analysis of Violacein Cytotoxicity

The cytotoxic potential of Violacein is typically quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Violacein can vary depending on the cell line and the duration of exposure.

Table 1: IC50 Values of Violacein in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SK-MEL-5Melanoma480.393[2]
HCT116Colon Cancer48Not specified[2]
Huh7Hepatocellular CarcinomaNot specifiedNot specified[2]
HepG2Hepatocellular Carcinoma489.864[2]
Caco-2Colon Cancer24, 48, 72Range: 0.15-10[3]
HT29Colon Cancer24, 48, 72Range: 0.15-10[3]
Huh7Hepatocellular CarcinomaNot specifiedNot specified[1]
Hep3BHepatocellular CarcinomaNot specifiedNot specified[1]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount. The following are detailed protocols for three widely used cell-based assays to evaluate the cytotoxic effects of Violacein.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of Violacein in culture medium. Remove the existing medium from the wells and add 100 µL of the Violacein dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of Violacein.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of Violacein for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental processes and the molecular mechanisms of Violacein-induced cytotoxicity, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Cell Viability & Cytotoxicity Assays cluster_1 MTT Assay cluster_2 LDH Assay cluster_3 Annexin V/PI Assay A Seed Cells B Treat with Violanone A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Measure Absorbance F->G H Seed Cells I Treat with this compound H->I J Incubate I->J K Collect Supernatant J->K L Add LDH Reagent K->L M Incubate L->M N Measure Absorbance M->N O Seed Cells P Treat with this compound O->P Q Harvest Cells P->Q R Wash Cells Q->R S Stain with Annexin V/PI R->S T Flow Cytometry S->T

Caption: Experimental workflows for MTT, LDH, and Annexin V/PI assays.

G This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the cytotoxic properties of Violacein. The data generated from these assays are essential for elucidating the compound's mechanism of action and for its further development as a potential anti-cancer therapeutic. The provided protocols and diagrams serve as a valuable resource for researchers in the field of natural product drug discovery.

References

Application Notes and Protocols: Isoflavonoids as Tool Compounds for Studying Tubulin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function. The disruption of tubulin dynamics is a validated and effective strategy in cancer chemotherapy.

Isoflavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising agents that target tubulin and modulate microtubule dynamics. While a broad range of biological activities have been attributed to isoflavonoids, recent studies have elucidated their direct interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This document provides an overview of the application of isoflavonoids as tool compounds for studying tubulin dynamics, with a focus on the well-characterized examples of ME-344 and barbigerone. Violanone, another isoflavonoid, shares structural similarities with these compounds and represents a potential candidate for investigation in this area, although direct evidence of its interaction with tubulin is not yet available in the scientific literature.

Mechanism of Action of Tubulin-Targeting Isoflavonoids

Several isoflavonoids have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby leading to microtubule depolymerization. The consequences of this disruption in microtubule dynamics are significant, primarily manifesting as a blockage of the cell cycle at the G2/M phase, which ultimately triggers apoptosis.

cluster_0 Cellular Effects Isoflavonoid Isoflavonoid (e.g., ME-344, Barbigerone) Tubulin β-Tubulin (Colchicine Site) Isoflavonoid->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of tubulin-targeting isoflavonoids.

Quantitative Data: In Vitro Activity of Tubulin-Targeting Isoflavonoids

The following tables summarize the cytotoxic activity of the isoflavonoids ME-344 and barbigerone against various cancer cell lines.

Table 1: Cytotoxicity of ME-344 in Leukemia Cell Lines [1][2][3][4]

Cell LineCancer TypeIC50 (nM)
OCI-AML2Acute Myeloid Leukemia70 - 260
TEXLeukemia70 - 260
HL-60Promyelocytic Leukemia70 - 260
K562Chronic Myelogenous Leukemia70 - 260
KG1aAcute Myeloid Leukemia70 - 260
U937Histiocytic Lymphoma70 - 260
NB4Acute Promyelocytic Leukemia70 - 260

Table 2: Cytotoxicity of Barbigerone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-small Cell Lung Cancer~2.5
B16F10MelanomaNot specified

Note: Specific IC50 values for barbigerone in various cell lines were not consistently reported across the reviewed literature, but its efficacy was demonstrated.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of isoflavonoids on tubulin dynamics and cellular functions.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test isoflavonoid compound (e.g., ME-344, barbigerone)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 96-well microplate (black, clear bottom)

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10x stock of the test compound and controls in General Tubulin Buffer.

    • On ice, prepare the tubulin polymerization reaction mix:

      • Purified tubulin (final concentration 2-5 mg/mL)

      • GTP (final concentration 1 mM)

      • Glycerol (final concentration 10%)

      • General Tubulin Buffer to the final volume.

  • Assay Setup:

    • Add 10 µL of the 10x test compound or control to the appropriate wells of the 96-well plate.

    • Pre-warm the plate to 37°C for 2 minutes.

    • Initiate the polymerization by adding 90 µL of the tubulin polymerization reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.

    • Alternatively, a fluorescence-based assay can be used with a fluorescent reporter that binds to polymerized microtubules.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test isoflavonoid compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test isoflavonoid in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test isoflavonoid compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test isoflavonoid at the desired concentration for 24-48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing isoflavonoids as tubulin-targeting agents.

cluster_1 Screening and Characterization Workflow Start Start: Select Isoflavonoid (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Active Active? Cytotoxicity->Active Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Active->Tubulin_Polymerization Yes Inactive Inactive Active->Inactive No Inhibits Inhibits Polymerization? Tubulin_Polymerization->Inhibits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Inhibits->Cell_Cycle Yes Inhibits->Inactive No G2M_Arrest G2/M Arrest? Cell_Cycle->G2M_Arrest Further_Studies Further Mechanistic Studies (e.g., Binding Site) G2M_Arrest->Further_Studies Yes G2M_Arrest->Inactive No

Caption: A logical workflow for investigating isoflavonoids as tubulin inhibitors.

Conclusion

Isoflavonoids represent a valuable class of natural products for studying tubulin dynamics and for the development of novel anticancer agents. The protocols and data presented here for ME-344 and barbigerone provide a framework for researchers to investigate other isoflavonoids, such as this compound, for similar tubulin-targeting activities. By employing these standardized assays, scientists can effectively screen and characterize new compounds that modulate microtubule dynamics, contributing to a deeper understanding of this fundamental cellular process and potentially leading to the discovery of new therapeutic leads.

References

Application of Violanone in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanone, a naturally occurring isoflavonoid found in plants such as Dalbergia odorifera, belongs to a class of compounds renowned for a wide spectrum of biological activities.[1] Flavonoids, including isoflavonoids, have demonstrated significant potential as therapeutic agents due to their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries, making it an ideal approach to explore the full therapeutic potential of natural products like this compound.[6] This document provides detailed application notes and protocols for the utilization of this compound in various HTS assays, enabling researchers to efficiently assess its bioactivity and elucidate its mechanism of action.

Potential Applications of this compound in HTS

Given the known biological activities of isoflavonoids, this compound is a promising candidate for screening in a variety of HTS assays to identify and characterize its potential therapeutic effects. The primary areas of application include:

  • Anti-Inflammatory Drug Discovery: Screening for inhibitors of key inflammatory mediators and pathways.

  • Antioxidant Activity Profiling: Identifying and quantifying the radical scavenging and antioxidant capacities.

  • Anticancer Research: Assessing cytotoxic effects and inhibition of cancer-related pathways.

  • Antimicrobial Drug Discovery: Screening against a panel of pathogenic bacteria to identify novel antibacterial agents.

Data Presentation: Quantitative Analysis of Isoflavonoid Activity in HTS Assays

The following table summarizes representative quantitative data for isoflavonoids, structurally similar to this compound, in various HTS-compatible assays. This data serves as a benchmark for interpreting the potential efficacy of this compound.

Assay TypeTarget/PathwayRepresentative IsoflavonoidMetricValueReference
Anti-Inflammatory Cyclooxygenase-2 (COX-2)GenisteinIC5015 µM[7]
Lipoxygenase (LOX)DaidzeinIC5025 µM[7]
NF-κB InhibitionGenisteinIC505 µM[8]
Antioxidant DPPH Radical ScavengingGenisteinEC5050 µM[9]
Oxygen Radical Absorbance Capacity (ORAC)Daidzeinµmol TE/µmol4.5[10]
Anticancer Cell Viability (MCF-7)GenisteinIC5020 µM[11]
Caspase-3/7 ActivationDaidzeinEC5030 µM[6]
Antibacterial Staphylococcus aureus Growth InhibitionBiochanin AMIC64 µg/mL[12]
Escherichia coli Growth InhibitionFormononetinMIC128 µg/mL[12]

Experimental Protocols

High-Throughput Screening for Anti-Inflammatory Activity

a) NF-κB Reporter Gene Assay

This cell-based assay is designed to identify compounds that inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Principle: A human cell line (e.g., HEK293) is stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.[8] Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) induces the expression of luciferase. Inhibitors of the pathway will decrease luciferase expression, leading to a reduction in luminescence.

Methodology:

  • Cell Seeding: Seed HEK293-NF-κB-luciferase reporter cells in 384-well white, clear-bottom plates at a density of 10,000 cells per well in 40 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in DMSO. Using an automated liquid handler, add 100 nL of the compound solutions to the cell plates. Include positive controls (e.g., an IKK inhibitor) and negative controls (DMSO vehicle).

  • Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated, TNF-α stimulated controls. Determine the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.

b) Cyclooxygenase-2 (COX-2) Inhibition Assay

This biochemical assay identifies inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs.[7][13]

Principle: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product. Inhibitors of COX-2 will reduce the rate of color development.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin. Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD.

  • Compound Plating: In a 384-well plate, add 100 nL of this compound dilutions in DMSO.

  • Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a solution containing arachidonic acid and TMPD to initiate the reaction.

  • Absorbance Reading: Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

Data Analysis: Calculate the initial reaction velocity (V0) from the linear phase of the absorbance curve. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

High-Throughput Screening for Antioxidant Activity

a) DPPH Radical Scavenging Assay

This is a simple and rapid biochemical assay to assess the free radical scavenging activity of a compound.[9]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The reduction in absorbance is proportional to the antioxidant activity.

Methodology:

  • Compound Plating: In a 384-well clear plate, add 1 µL of this compound dilutions in methanol.

  • DPPH Addition: Add 99 µL of a freshly prepared methanolic solution of DPPH (100 µM) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

High-Throughput Screening for Anticancer Activity

a) Cell Viability/Cytotoxicity Assay

This cell-based assay is a primary screen to identify compounds that reduce the viability of cancer cells.[11]

Principle: Cell viability can be assessed using various methods. A common HTS method utilizes a reagent like CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 breast cancer cells) in 384-well white plates at a density of 5,000 cells per well in 40 µL of appropriate growth medium. Incubate for 24 hours.

  • Compound Addition: Add 100 nL of this compound dilutions to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • ATP Measurement: Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Reading: After 10 minutes of incubation at room temperature, measure luminescence with a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value from the dose-response curve.

High-Throughput Screening for Antibacterial Activity

a) Bacterial Growth Inhibition Assay

This is a whole-cell assay to identify compounds that inhibit the growth of pathogenic bacteria.[12][14]

Principle: The growth of bacteria in a liquid culture is monitored by measuring the optical density (OD) at 600 nm. An effective antibacterial compound will prevent an increase in OD over time.

Methodology:

  • Bacterial Culture Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a starting OD600 of 0.001.

  • Compound Plating: In a 384-well clear plate, add 1 µL of this compound dilutions in DMSO.

  • Inoculation: Add 99 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C with shaking for 16-24 hours.

  • OD Reading: Measure the optical density at 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Visualization of Pathways and Workflows

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits

Caption: Potential mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow: Cell-Based HTS Assay

HTS_Workflow Start Start Plate_Cells Plate Cells in 384-well Plates Start->Plate_Cells Incubate_24h Incubate (24h) Plate_Cells->Incubate_24h Add_Compounds Add this compound & Controls (Automated) Incubate_24h->Add_Compounds Incubate_1h Pre-incubate (1h) Add_Compounds->Incubate_1h Add_Stimulant Add Stimulant (e.g., TNF-α) Incubate_1h->Add_Stimulant Incubate_6h Incubate (6h) Add_Stimulant->Incubate_6h Add_Reagent Add Detection Reagent (e.g., Luciferase Substrate) Incubate_6h->Add_Reagent Read_Plate Read Plate (Luminescence) Add_Reagent->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based high-throughput screening assay.

Logical Relationship: Hit Confirmation and Follow-up

Hit_Confirmation Primary_Screen Primary HTS (Single Concentration) Identify_Hits Identify Initial Hits Primary_Screen->Identify_Hits Dose_Response Dose-Response Confirmation Identify_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Identify_Hits->Orthogonal_Assay Determine_Potency Determine IC50/EC50 Dose_Response->Determine_Potency SAR_Studies Structure-Activity Relationship (SAR) Determine_Potency->SAR_Studies Confirm_Activity Confirm On-Target Activity Orthogonal_Assay->Confirm_Activity Confirm_Activity->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Logical workflow for hit confirmation and follow-up studies in HTS.

References

Application Notes and Protocols: Purification of Violanone from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanone is an isoflavonoid, a class of polyphenolic compounds found in various plants, notably in species such as Dalbergia odorifera.[1] Isoflavonoids are of significant interest to the scientific community due to their potential biological activities, including roles in modulating various signaling pathways.[2][3][4] The purification of this compound from crude plant extracts is a critical step for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent.

These application notes provide detailed protocols for the extraction and purification of this compound from plant material, leveraging common chromatographic techniques. Additionally, quantitative data from related isoflavonoid extractions are presented to offer a comparative baseline. A generalized signaling pathway for isoflavonoids is also illustrated to provide context for the biological relevance of this compound.

Data Presentation

Table 1: Quantitative Yield of Major Isoflavonoids from Dalbergia odorifera Leaves

The following table summarizes the maximum extraction yields of four major isoflavonoids from the leaves of Dalbergia odorifera using a deep eutectic solvent-based negative pressure cavitation assisted extraction method, followed by macroporous resin column chromatography. While this compound is not explicitly quantified, these values for structurally related isoflavonoids provide a useful reference for expected yields from this plant source.[1]

Isoflavonoid CompoundMaximum Extraction Yield (mg/g of dry weight)
Formononetin1.204
Ononin1.057
Genistein0.911
Biochanin A2.448

Experimental Protocols

Protocol 1: Extraction of Crude Isoflavonoid Mixture

This protocol outlines a general procedure for obtaining a crude extract enriched with isoflavonoids from plant material.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., leaves, heartwood of Dalbergia odorifera) at room temperature in a well-ventilated area, protected from direct sunlight.
  • Once completely dry, grind the material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material in methanol or a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 24-48 hours with occasional shaking. A general ratio is 1:10 (w/v) of plant material to solvent.
  • Filter the mixture through Whatman No. 1 filter paper.
  • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract using silica gel column chromatography.

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture of high hexane content).
  • Pour the slurry into a glass column plugged with cotton wool at the bottom, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
  • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
  • Alternatively, for extracts not fully soluble, create a solid load by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding it to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system, such as hexane-ethyl acetate (e.g., 9:1 v/v).
  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.
  • Visualize the spots under UV light or by using a suitable staining reagent.
  • Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).
  • Concentrate the combined fractions to obtain the partially purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

For higher purity, the fractions containing this compound from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

1. HPLC System and Column:

  • Utilize a preparative HPLC system equipped with a UV detector and a fraction collector.
  • A C18 reversed-phase column is commonly used for the separation of flavonoids.

2. Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.
  • Develop a gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration.

3. Sample Injection and Fraction Collection:

  • Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
  • Inject the sample onto the HPLC column.
  • Monitor the chromatogram at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

4. Purity Confirmation:

  • Analyze the collected fraction using analytical HPLC to confirm its purity.
  • Further structural elucidation can be performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 4: Crystallization of Purified this compound

Crystallization can be employed as a final purification step to obtain high-purity this compound.

1. Solvent Selection:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent in which it is highly soluble.
  • Slowly add a co-solvent in which this compound is poorly soluble until a slight turbidity persists.
  • Common solvent systems for flavonoids include ethanol-water, methanol-water, or acetone-hexane.

2. Crystal Growth:

  • Allow the solution to cool down slowly to room temperature.
  • For further crystal growth, the solution can be kept at a lower temperature (e.g., 4°C) for several hours to days.

3. Crystal Collection and Drying:

  • Collect the formed crystals by filtration.
  • Wash the crystals with a small amount of the cold co-solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material solvent_extraction Solvent Maceration (e.g., Methanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC (C18 Column) fraction_collection->hplc crystallization Crystallization hplc->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Generalized Signaling Pathways of Isoflavonoids

G cluster_pathways Cellular Effects cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway isoflavonoids Isoflavonoids (e.g., this compound) akt Akt isoflavonoids->akt Inhibits mapk MAPK isoflavonoids->mapk Activates nfkb NF-κB isoflavonoids->nfkb Inhibits apoptosis_akt Inhibition of Apoptosis akt->apoptosis_akt apoptosis_mapk Induction of Apoptosis mapk->apoptosis_mapk inflammation Inflammation nfkb->inflammation

Caption: Generalized signaling pathways modulated by isoflavonoids.

References

Protocol for Synthesizing Violanone Derivatives with Enhanced Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Violanone, a naturally occurring isoflavanone, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it shares a structural backbone known to interact with various biological targets implicated in diseases such as cancer. The pursuit of derivatives with enhanced potency and selectivity is a critical step in translating this natural product scaffold into a viable therapeutic agent. This document provides a detailed protocol for the synthesis of this compound derivatives with predicted enhanced anticancer activity, based on established structure-activity relationships (SAR) within the isoflavone class. Additionally, it outlines protocols for evaluating their biological activity and investigating their mechanism of action through key signaling pathways.

Data Presentation: Anticancer Activity of Isoflavone Analogs

Due to the limited availability of specific anticancer activity data for this compound and its derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related isoflavones against various cancer cell lines. This data serves as a benchmark for assessing the potency of newly synthesized this compound derivatives. The goal is to synthesize derivatives with IC50 values lower than these benchmarks, indicating enhanced activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Genistein Analog (115b) PC-3 (Prostate)1.8 ± 0.3[1]
Genistein Analog (115j) PC-3 (Prostate)1.8 ± 0.4[1]
Genistein Analog (115b) LNCaP (Prostate)1.0 ± 0.2[1]
Genistein Analog (115j) LNCaP (Prostate)1.3 ± 0.2[1]
Genistein Analog (115i) DU-145 (Prostate)1.4 ± 0.3[1]
Fluorinated Isoflavone (4) MCF-7 (Breast)13.66
Fluorinated Isoflavone (5) MCF-7 (Breast)15.43
Fluorinated Isoflavone (7) MCF-7 (Breast)11.73
Heteroaryl Flavanone (YP-4) MCF-7 (Breast)7.3 µg/mL[2]
Heteroaryl Flavanone (YP-4) HT29 (Colon)4.9 µg/mL[2]
Heteroaryl Flavanone (YP-4) A498 (Kidney)5.7 µg/mL[2]

Experimental Protocols

I. Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through the oxidative rearrangement of a 2'-hydroxychalcone intermediate using thallium(III) nitrate. To generate derivatives with potentially enhanced activity, modifications can be introduced to the aromatic rings of the chalcone precursor. Based on isoflavone SAR studies, the introduction of additional hydroxyl groups or electron-withdrawing groups, such as halogens, on the B-ring is a promising strategy.

A. General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Oxidative Rearrangement cluster_2 Step 3: Cyclization A 2,4-dihydroxyacetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D 2'-hydroxychalcone Intermediate C->D E Thallium(III) Nitrate in Methanol D->E Oxidative Rearrangement F 1,2-diaryl-3,3-dimethoxypropan-1-one E->F G Acid-catalyzed Cyclization F->G H This compound Derivative G->H

Caption: General workflow for the synthesis of this compound derivatives.

B. Detailed Protocol for Synthesis of a Hypothetical this compound Derivative (e.g., with a 4'-fluoro substitution on the B-ring for enhanced activity):

  • Synthesis of 2'-hydroxy-4-fluoro-chalcone:

    • To a stirred solution of 2',4'-dihydroxyacetophenone (1.52 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (50 mL), add a 50% aqueous solution of potassium hydroxide (5 mL) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Pour the mixture into ice-cold water (200 mL) and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the chalcone.

  • Oxidative Rearrangement to form 1-(2-hydroxyphenyl)-2-(4-fluorophenyl)-3,3-dimethoxypropan-1-one:

    • To a solution of the chalcone (2.58 g, 10 mmol) in methanol (100 mL), add thallium(III) nitrate trihydrate (4.44 g, 10 mmol).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Remove the precipitated thallium(I) nitrate by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the dimethoxypropane derivative.

  • Cyclization to form 4'-fluoro-Violanone derivative:

    • Dissolve the crude dimethoxypropane derivative in methanol (50 mL) and add concentrated hydrochloric acid (2 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 4'-fluoro-Violanone derivative.

II. Biological Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

A. MTT Assay Workflow

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with this compound derivatives at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

B. Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the this compound derivative or vehicle control (DMSO, final concentration typically <0.1%).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

III. Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways. The PI3K/Akt and MAPK pathways are key regulators of cell proliferation and survival and are often dysregulated in cancer.

A. PI3K/Akt and MAPK Signaling Pathways

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway RTK_P Growth Factor Receptor PI3K PI3K RTK_P->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_P Cell Proliferation & Survival mTOR->Proliferation_P Violanone_P This compound Derivative Violanone_P->PI3K inhibits Violanone_P->Akt inhibits RTK_M Growth Factor Receptor Ras Ras RTK_M->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_M Cell Proliferation & Survival ERK->Proliferation_M Violanone_M This compound Derivative Violanone_M->Raf inhibits Violanone_M->MEK inhibits

Caption: Potential inhibition of PI3K/Akt and MAPK pathways by this compound derivatives.

B. Detailed Protocol for Western Blotting:

  • Cell Lysis:

    • Treat cancer cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Conclusion

This protocol provides a comprehensive framework for the synthesis of novel this compound derivatives and the evaluation of their anticancer potential. By systematically modifying the this compound scaffold and assessing the biological activity and impact on key cancer-related signaling pathways, researchers can identify lead compounds with enhanced therapeutic efficacy. The successful execution of these protocols will contribute to the development of new and effective anticancer agents based on the promising isoflavanone core structure.

References

Application Notes and Protocols: Investigating Violanone in Multidrug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Foundational Guide for Researchers

Therefore, these application notes and protocols are presented as a foundational guide for researchers and drug development professionals interested in investigating the potential of Violanone or other novel isoflavonoids as MDR modulators. The methodologies and conceptual frameworks are based on established practices for studying flavonoids in the context of multidrug-resistant cancer.

Introduction to Flavonoids as Multidrug Resistance Modulators

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Natural products, particularly flavonoids, have emerged as a promising source of MDR modulators.[4][5] Flavonoids, a diverse group of plant polyphenols, have been shown to interact with ABC transporters, inhibit their function, and re-sensitize resistant cancer cells to conventional chemotherapeutic agents.[5][6] Furthermore, many flavonoids can induce apoptosis and regulate cell cycle progression in cancer cells through various signaling pathways.[4]

This compound, as an isoflavonoid, shares a common chemical scaffold with other compounds that have demonstrated MDR-reversal activity. Investigating its potential in this area is a logical and promising avenue of research.

Hypothetical Data on this compound's Efficacy (Illustrative)

The following tables present hypothetical quantitative data to illustrate the types of results a researcher might aim to obtain when studying this compound's effect on multidrug-resistant cancer cells. This data is for illustrative purposes only and is not based on published experimental results for this compound.

Table 1: Cytotoxicity of this compound in Drug-Sensitive and Multidrug-Resistant Cancer Cell Lines

Cell LineResistance PhenotypeChemotherapeutic AgentIC50 (µM) of Agent AloneIC50 (µM) of Agent + this compound (10 µM)Fold Reversal
MCF-7SensitiveDoxorubicin0.50.41.25
MCF-7/ADRDoxorubicin-Resistant (P-gp overexpression)Doxorubicin15.02.56.0
K562SensitiveVincristine0.020.0181.1
K562/VCRVincristine-Resistant (P-gp overexpression)Vincristine1.20.158.0

Fold Reversal = IC50 of agent alone / IC50 of agent + this compound

Table 2: Effect of this compound on Intracellular Drug Accumulation

Cell LineFluorescent SubstrateTreatmentMean Fluorescence Intensity (MFI)% Increase in Accumulation
MCF-7/ADRRhodamine 123Control150-
MCF-7/ADRRhodamine 123Verapamil (10 µM)850467%
MCF-7/ADRRhodamine 123This compound (10 µM)600300%

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to assess the potential of a compound like this compound to reverse MDR.

Cell Culture
  • Cell Lines:

    • Drug-sensitive parental cancer cell line (e.g., MCF-7, K562).

    • Corresponding drug-resistant subline with known MDR mechanism (e.g., MCF-7/ADR, K562/VCR, often with P-gp overexpression).

  • Culture Conditions:

    • Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For resistant cell lines, maintain selective pressure by including a low concentration of the corresponding chemotherapeutic agent in the culture medium (e.g., doxorubicin for MCF-7/ADR).

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase for all experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin).

    • To assess the reversal of resistance, treat cells with a fixed, non-toxic concentration of this compound in combination with varying concentrations of the chemotherapeutic agent.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.

Intracellular Drug Accumulation Assay (Rhodamine 123 Assay)

This assay uses a fluorescent substrate of P-gp (Rhodamine 123) to measure the efflux pump activity. Inhibition of P-gp will lead to increased intracellular accumulation of Rhodamine 123.

  • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add this compound at various concentrations. Include a known P-gp inhibitor like Verapamil as a positive control and a vehicle control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to a final concentration of 1 µM to each tube and incubate for another 60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment condition. An increase in MFI in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for P-glycoprotein Expression

This technique is used to determine if this compound affects the protein expression level of P-gp.

  • Cell Lysis: Treat resistant cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or C494) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine any changes in P-gp expression levels relative to the loading control.

Visualization of Pathways and Workflows

Generalized Signaling Pathway for Flavonoid-Induced Apoptosis in Cancer Cells

The following diagram illustrates a generalized signaling pathway through which flavonoids can induce apoptosis in cancer cells. This is a hypothetical pathway for this compound's action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Chemo->Pgp Efflux This compound This compound This compound->Pgp Inhibition PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Bcl2->Bax Inhibition Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized mechanism of this compound in overcoming MDR.

Experimental Workflow for Assessing a Novel MDR Reversal Agent

This diagram outlines a logical workflow for the investigation of a new compound like this compound for its potential to reverse MDR.

G start Start: Identify Novel Compound (e.g., this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) on sensitive and resistant cell lines start->cytotoxicity reversal MDR Reversal Assay (Combination therapy with chemotherapeutic agent) cytotoxicity->reversal accumulation Mechanism of Action: Drug Accumulation Assay (Rhodamine 123) reversal->accumulation expression Mechanism of Action: ABC Transporter Expression (Western Blot/qPCR) reversal->expression apoptosis Downstream Effects: Apoptosis Assay (Annexin V/PI staining) reversal->apoptosis cell_cycle Downstream Effects: Cell Cycle Analysis (Propidium Iodide staining) reversal->cell_cycle in_vivo In Vivo Validation (Xenograft models) accumulation->in_vivo expression->in_vivo apoptosis->in_vivo cell_cycle->in_vivo

Caption: Workflow for investigating a novel MDR reversal agent.

Conclusion

While specific data on this compound's role in multidrug resistance is currently lacking, its isoflavonoid structure suggests it is a worthy candidate for investigation. The protocols and frameworks provided here offer a comprehensive starting point for researchers to systematically evaluate the potential of this compound and other novel compounds to overcome one of the most significant challenges in cancer therapy. Such studies are crucial for the development of new and effective strategies to combat drug-resistant cancers.

References

Application Notes and Protocols: Violanone as a Potential Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activities and mechanisms of action of Violanone is limited in the current scientific literature. The following application notes and protocols are based on the activities of the broader class of isoflavonoids to which this compound belongs. These are intended to serve as a general guide for investigating the potential of this compound as a lead compound.

Introduction

This compound is an isoflavonoid, a class of polyphenolic compounds found in various plants.[1] Isoflavonoids and other flavonoids have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] While specific data on this compound is sparse, its structural similarity to other biologically active flavonoids suggests it may possess similar therapeutic potential. These notes provide a framework for the initial investigation of this compound's pharmacological profile.

Potential Therapeutic Applications

Based on the known activities of related flavonoids, this compound could be investigated for the following applications:

  • Anti-inflammatory Agent: Flavonoids have been shown to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.[5][6][7][8]

  • Anticancer Agent: Many flavonoids exhibit cytotoxic effects against various cancer cell lines and can interfere with signaling pathways involved in cancer progression.[9][10][11][12]

  • Antioxidant: The polyphenolic structure of flavonoids allows them to act as potent antioxidants by scavenging free radicals.[3][13][14]

Data Presentation

The following table summarizes the biological activities commonly reported for flavonoids and the typical assays used to evaluate them. This provides a starting point for designing experiments for this compound.

Biological ActivityKey In Vitro AssaysKey In Vivo ModelsPotential Molecular Targets
Anti-inflammatory Nitric Oxide (NO) Assay in LPS-stimulated macrophages (e.g., RAW 264.7)[6][8]TPA-induced mouse ear edema[5]NF-κB, COX, LOX, iNOS[7][8]
Cytokine production measurement (e.g., TNF-α, IL-6, IL-1β) via ELISA or Luminex assay[6][7]Carrageenan-induced paw edemaPro-inflammatory cytokines[7]
Anticancer MTT or similar cell viability assays on cancer cell lines[9]Xenograft tumor models in miceCaspases, Receptor Tyrosine Kinases (e.g., EGFR), Akt[2][9]
Cell cycle analysis by flow cytometryCyclin-dependent kinases (CDKs)[15]
Apoptosis assays (e.g., Annexin V/PI staining)
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[14]Reactive Oxygen Species (ROS)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay[14]
Ferric Reducing Antioxidant Power (FRAP) assay[14]

Experimental Protocols

The following are generalized protocols that can be adapted for the initial screening of this compound's biological activity.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite as an indicator of NO production by comparing with a sodium nitrite standard curve.

Protocol 2: In Vitro Anticancer Activity - MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, M21).[12]

Materials:

  • Selected cancer cell line (e.g., HeLa)

  • Appropriate cell culture medium (e.g., DMEM for HeLa)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 104 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate a potential mechanism of action for a flavonoid compound and a general experimental workflow.

G General Experimental Workflow for this compound Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Anti-inflammatory Assays Anti-inflammatory Assays Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Anticancer Assays Anticancer Assays Anticancer Assays->Mechanism of Action Studies Antioxidant Assays Antioxidant Assays Western Blot Western Blot RT-PCR RT-PCR Kinase Assays Kinase Assays Animal Models Animal Models This compound This compound This compound->Anti-inflammatory Assays This compound->Anticancer Assays This compound->Antioxidant Assays Mechanism of Action Studies->Animal Models

Caption: A general workflow for screening the biological activities of this compound.

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK This compound->NF-κB

Caption: A potential mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

References

Application Notes and Protocols for the In Vivo Administration of Violanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo administration of violanone, an isoflavonoid with potential therapeutic applications. Due to its classification as a flavonoid, this compound is presumed to have low aqueous solubility, a common challenge for in vivo studies. This document outlines protocols for solubility and stability assessment, formulation development, and administration via oral gavage and intravenous injection in rodent models.

Physicochemical Characterization of this compound

Prior to formulation development, a thorough understanding of this compound's physicochemical properties is essential.

1.1. Solubility Assessment

The solubility of this compound should be determined in various pharmaceutically acceptable solvents and vehicles to identify promising candidates for formulation.

Table 1: Solubility of this compound in Common Vehicles

VehicleSolvent CategoryExpected Solubility (mg/mL) - Hypothetical DataObservations
WaterAqueous< 0.01Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer< 0.01Practically insoluble
EthanolOrganic Solvent5 - 10Soluble
Propylene Glycol (PG)Co-solvent1 - 5Sparingly soluble
Polyethylene Glycol 400 (PEG 400)Co-solvent1 - 5Sparingly soluble
Dimethyl Sulfoxide (DMSO)Organic Solvent> 50Freely soluble
20% N,N-Dimethylacetamide (DMA) / 40% PG / 40% PEG-400 (DPP)Co-solvent Mixture[1]10 - 30Soluble
10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterCyclodextrin Solution[2]0.5 - 2Improved aqueous solubility

Experimental Protocol: Solubility Determination

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent in which this compound is freely soluble (e.g., DMSO).

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express solubility in mg/mL.

1.2. Stability Assessment

The chemical stability of this compound in the selected formulation vehicle is critical for ensuring accurate dosing and interpreting experimental results.

Table 2: Stability of this compound in a Selected Formulation

Formulation VehicleStorage ConditionTime Point% Remaining this compound - Hypothetical Data
10% HP-β-CD in PBS4°C, protected from light0 hours100%
24 hours98.5%
48 hours97.2%
25°C, exposed to light0 hours100%
24 hours85.1%
48 hours75.4%

Experimental Protocol: Stability Analysis

  • Prepare a solution of this compound in the chosen formulation vehicle at the desired concentration.

  • Aliquot the solution into multiple vials and store them under different conditions (e.g., refrigerated, room temperature, protected from light, exposed to light).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each condition.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

Formulation Development for In Vivo Administration

The choice of formulation will depend on the intended route of administration and the physicochemical properties of this compound.

2.1. Oral Administration Formulation

For oral administration, formulations that enhance solubility and absorption are preferred.

Option 1: Suspension A simple approach is to suspend this compound in an aqueous vehicle containing a suspending agent.

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

  • Protocol:

    • Weigh the required amount of this compound.

    • Triturate the this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

    • Ensure the suspension is homogenous before each administration.

Option 2: Cyclodextrin-based Solution Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[2]

  • Vehicle: 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Protocol:

    • Prepare the HP-β-CD solution in water.

    • Slowly add the this compound powder to the cyclodextrin solution while stirring.

    • Continue to stir, and if necessary, gently heat or sonicate to facilitate dissolution.

    • Visually inspect for complete dissolution.

2.2. Intravenous Administration Formulation

For intravenous (IV) administration, the formulation must be a sterile, particle-free solution with a physiologically compatible pH.[3][4]

Option 1: Co-solvent System A mixture of co-solvents can be effective for solubilizing hydrophobic compounds for IV injection.[1]

  • Vehicle: 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), 40% Polyethylene Glycol 400 (PEG-400) (DPP).[1]

  • Protocol:

    • Prepare the DPP vehicle by mixing the components in the specified ratio.

    • Add this compound to the DPP vehicle and mix until completely dissolved.

    • For administration, this stock solution should be infused slowly or further diluted if necessary, keeping in mind the potential for precipitation upon dilution with aqueous media.

Option 2: Nanosuspension Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants or polymers.

  • Protocol:

    • Prepare a pre-mixture of this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188).

    • Reduce the particle size of this compound to the nanometer range using high-pressure homogenization or wet milling.

    • The resulting nanosuspension should be sterile-filtered if the particle size allows.

In Vivo Administration Protocols

3.1. Oral Gavage in Mice

Oral gavage is a common method for precise oral administration of compounds to rodents.[5][6][7]

Table 3: Recommended Parameters for Oral Gavage in Mice

ParameterRecommendation
Mouse Weight20-30 g
Gavage Needle Size20-22 gauge, 1.5 inches with a rounded tip[5][7]
Maximum Administration Volume10 mL/kg[7][8]
Calculation Example (25g mouse)10 mL/kg * 0.025 kg = 0.25 mL

Experimental Protocol: Oral Gavage

  • Accurately weigh the mouse to determine the correct administration volume.

  • Restrain the mouse by scruffing the neck to immobilize the head.[5]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach entry.[6]

  • Gently insert the gavage needle into the mouth, advancing it along the hard palate towards the esophagus. The needle should advance smoothly without resistance.[5][7]

  • Once the needle is in place, slowly dispense the formulation.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.[8]

3.2. Intravenous Injection in Mice

The lateral tail vein is the most common site for IV injections in mice.[9]

Table 4: Recommended Parameters for IV Injection in Mice

ParameterRecommendation
Mouse Weight20-30 g
Needle Size27-30 gauge
Maximum Bolus Volume5 mL/kg[9]
Calculation Example (25g mouse)5 mL/kg * 0.025 kg = 0.125 mL

Experimental Protocol: Intravenous Injection

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a suitable restrainer, exposing the tail.

  • Swab the tail with 70% ethanol to disinfect the injection site and improve vein visualization.

  • Using a new sterile syringe, insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

4.1. Experimental Workflow

G cluster_prep Phase 1: Preparation & Formulation cluster_admin Phase 2: In Vivo Administration cluster_analysis Phase 3: Analysis Solubility Solubility Assessment Stability Stability Assessment Solubility->Stability Formulation Formulation Development Stability->Formulation Oral Oral Gavage Formulation->Oral Suspension or Cyclodextrin Solution IV Intravenous Injection Formulation->IV Co-solvent System or Nanosuspension PK Pharmacokinetic Analysis Oral->PK IV->PK PD Pharmacodynamic Analysis PK->PD

Caption: Workflow for this compound in vivo studies.

4.2. Potential Signaling Pathway

Flavonoids are known to modulate various intracellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[10][11]

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

References

Application Notes and Protocols: Development of a Stable Cell Line for High-Throughput Screening and Mechanistic Studies of Violanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Violanone is an isoflavonoid, a class of polyphenolic compounds found in various plants, including Dalbergia odorifera.[1] Flavonoids are widely recognized for their diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[2][3][4][5][6] The therapeutic potential of flavonoids often stems from their ability to modulate key cellular signaling pathways involved in the response to stress and inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[7][8][9] Given the limited specific research on this compound, developing robust in vitro models is crucial to elucidate its mechanism of action and identify its potential as a therapeutic agent.

This document provides a detailed protocol for the development and application of a stable reporter cell line designed to study the effects of this compound on the NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its modulation by flavonoids has been extensively documented.[4][7] This stable cell line will serve as a valuable tool for high-throughput screening of this compound's bioactivity and for conducting detailed mechanistic studies.

Core Concepts and Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the expression of pro-inflammatory mediators. Many flavonoids are known to exert their anti-inflammatory effects by inhibiting various steps in this pathway.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release This compound This compound This compound->IKK Inhibits? This compound->NFkB_n Inhibits Translocation? DNA NF-κB Response Element (in DNA) NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Proposed mechanism of this compound's action on the NF-κB signaling pathway.

Experimental Workflow for Stable Cell Line Development and this compound Screening

The overall workflow involves the generation of a stable reporter cell line, validation of its responsiveness, and subsequent use in screening and mechanistic studies of this compound.

Experimental_Workflow cluster_generation Stable Cell Line Generation cluster_validation Cell Line Validation cluster_screening This compound Screening & Mechanistic Studies Vector Construct Reporter Vector (NF-κB Promoter -> Luciferase) Transfection Transfect Parental Cell Line (e.g., HEK293) Vector->Transfection Selection Antibiotic Selection (e.g., Puromycin) Transfection->Selection Isolation Clonal Isolation and Expansion Selection->Isolation Stimulation Stimulate with TNF-α Isolation->Stimulation Assay Luciferase Assay Stimulation->Assay Z_factor Calculate Z'-factor Assay->Z_factor Dose_Response Dose-Response and Cytotoxicity (MTT Assay) Z_factor->Dose_Response Validated Cell Line Inhibition_Assay NF-κB Inhibition Assay (this compound + TNF-α) Dose_Response->Inhibition_Assay Downstream Downstream Analysis (qPCR, Western Blot) Inhibition_Assay->Downstream

Caption: Experimental workflow for developing and utilizing the NF-κB reporter cell line.

Detailed Experimental Protocols

Generation of the NF-κB Reporter Stable Cell Line

1.1. Vector Construction:

  • A lentiviral vector is recommended for high transduction efficiency and stable integration.

  • The reporter cassette should contain a minimal CMV promoter followed by multiple tandem repeats of the NF-κB consensus binding site.

  • Downstream of the NF-κB response elements, insert a reporter gene such as Firefly Luciferase for quantitative analysis or Green Fluorescent Protein (GFP) for qualitative assessment.

  • The vector should also contain a selectable marker, for instance, the puromycin resistance gene, driven by a constitutive promoter (e.g., PGK or SV40).

1.2. Cell Culture and Transfection:

  • Parental Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable choice due to their robust growth and high transfection efficiency.

  • Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Transfect the HEK293 cells with the NF-κB reporter lentiviral vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

1.3. Selection of Stable Cells:

  • 48 hours post-transfection, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for the parental HEK293 cells.

  • Replace the medium with fresh, puromycin-containing medium every 2-3 days until non-transfected cells are eliminated.

1.4. Clonal Isolation:

  • Once stable, puromycin-resistant polyclonal populations are established, perform single-cell cloning by limiting dilution or by using cloning cylinders to isolate individual clones.

  • Expand each clone and screen for the one with the highest signal-to-background ratio and the most robust response to a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

Parameter Recommended Value
Parental Cell LineHEK293
Transfection ReagentLipofectamine 3000
Selectable MarkerPuromycin
Puromycin Concentration1-10 µg/mL (determine via kill curve)
Selection Duration1-2 weeks
Validation of the Reporter Cell Line

2.1. Stimulation with TNF-α:

  • Seed the selected clonal reporter cells in a 96-well plate.

  • Stimulate the cells with varying concentrations of TNF-α (e.g., 0.1 to 100 ng/mL) for a set duration (e.g., 6-24 hours). Include an unstimulated control.

2.2. Luciferase Assay:

  • After stimulation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Calculate the fold induction of luciferase activity relative to the unstimulated control.

2.3. Z'-Factor Calculation:

  • To assess the suitability of the assay for high-throughput screening, calculate the Z'-factor using the following formula:

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where σ_p and μ_p are the standard deviation and mean of the positive control (stimulated with TNF-α), and σ_n and μ_n are the standard deviation and mean of the negative control (unstimulated).

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Parameter Recommended Value
TNF-α Concentration10 ng/mL (for routine assays)
Stimulation Time6 hours
Assay ReadoutLuminescence (RLU)
Acceptable Z'-factor> 0.5
Application of the Stable Cell Line for this compound Studies

3.1. Cytotoxicity Assay:

  • Before assessing the inhibitory effects of this compound, determine its cytotoxicity to the reporter cell line.

  • Treat the cells with a range of this compound concentrations for 24 hours.

  • Perform an MTT or similar cell viability assay to determine the non-toxic concentration range of this compound.

3.2. NF-κB Inhibition Assay:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL).

  • Include appropriate controls: unstimulated cells, cells stimulated with TNF-α only, and cells treated with this compound only.

  • After 6 hours of stimulation, measure luciferase activity.

  • Calculate the percentage inhibition of NF-κB activity by this compound.

3.3. Downstream Mechanistic Studies:

  • To further elucidate the mechanism of this compound's action, perform downstream analyses on cells treated with this compound and/or TNF-α.

  • Quantitative PCR (qPCR): Measure the mRNA levels of NF-κB target genes (e.g., IL-6, IL-8, ICAM-1) to confirm the effects of this compound on endogenous gene expression.

  • Western Blotting: Analyze the protein levels and phosphorylation status of key components of the NF-κB pathway, such as IκBα, p65 (a subunit of NF-κB), and IKK, to pinpoint the specific step at which this compound exerts its inhibitory effect.

Experiment Purpose Typical Readout
MTT AssayDetermine this compound's cytotoxicityCell Viability (%)
NF-κB Inhibition AssayQuantify this compound's inhibitory effect on NF-κBLuciferase Activity (RLU), % Inhibition
qPCRValidate inhibition of endogenous NF-κB target genesRelative mRNA Expression
Western BlotIdentify the molecular target of this compound in the pathwayProtein levels and Phosphorylation status

Conclusion

The development of a stable NF-κB reporter cell line provides a powerful and versatile platform for the systematic investigation of this compound's biological effects. This system enables high-throughput screening to quantify its anti-inflammatory potential and facilitates detailed mechanistic studies to unravel its mode of action. The protocols outlined herein offer a comprehensive guide for researchers aiming to explore the therapeutic promise of this compound and other novel flavonoid compounds.

References

Troubleshooting & Optimization

Technical Support Center: Violanone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered with Violanone solubility during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is an isoflavonoid, a type of flavonoid compound.[1] Like many flavonoids, it is a polyketide and is classified as a lipid-like molecule.[1] These types of molecules are often hydrophobic (lipophilic), meaning they have poor solubility in aqueous solutions like cell culture media.[2][3] This low solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately affecting the reliability and reproducibility of experimental results.[2][4]

Q2: What is the first step I should take to dissolve this compound?

A2: The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing capacity for poorly soluble compounds and relatively low toxicity at low concentrations.[5][6] Other options include ethanol, methanol, or acetone.[6][7]

Q3: What is the maximum recommended concentration of organic solvents like DMSO in my cell culture?

A3: It is critical to keep the final concentration of the organic solvent in your cell culture medium as low as possible to avoid solvent-induced toxicity or off-target effects. For DMSO, the final concentration should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower.[6][8] It is crucial to always include a vehicle control in your experiments, which consists of the same final concentration of the solvent used to dissolve this compound, but without the compound itself.[6] This helps to differentiate the effects of the compound from the effects of the solvent.

Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "salting out," where the hydrophobic compound comes out of solution when the highly soluble organic solvent is diluted in an aqueous buffer. Please refer to the detailed Troubleshooting Guide in the next section for a step-by-step approach to resolving this problem.

Troubleshooting Guide: this compound Precipitation in Culture Media

This guide will help you address the common issue of this compound precipitating out of solution upon dilution into aqueous media for in vitro assays.

Initial Workflow for Preparing this compound

The following diagram illustrates the standard workflow for preparing a compound like this compound for an in vitro assay.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO (e.g., to 10-50 mM) weigh->dissolve vortex 3. Vortex/Sonicate until fully dissolved dissolve->vortex store 4. Store at -20°C or -80°C vortex->store thaw 5. Thaw Stock Solution store->thaw Start of Experiment dilute 6. Serially Dilute Stock in Culture Medium thaw->dilute treat 7. Add to Cells dilute->treat

Caption: Standard experimental workflow for preparing this compound solutions.

Troubleshooting Decision Tree

If you observe precipitation at step #6 of the workflow, use the following decision tree to identify and resolve the issue.

G start Precipitation Observed in Culture Medium? solv_conc Is final solvent conc. >0.5%? start->solv_conc Yes no_precip No Precipitation Proceed with Experiment start->no_precip No reduce_solv Decrease solvent conc. by making a more concentrated stock solution. solv_conc->reduce_solv Yes method How are you diluting? solv_conc->method No reduce_solv->method direct_add Adding stock directly to a large volume of medium? method->direct_add Direct Addition complexation Still precipitating? Consider solubility enhancers. method->complexation Using Drop-wise method fix_direct Fix: Add medium drop-wise to the stock solution while vortexing vigorously. direct_add->fix_direct fix_direct->complexation use_cyclodextrin Use β-cyclodextrins to encapsulate this compound. complexation->use_cyclodextrin Option 1 use_surfactant Use a non-ionic surfactant (e.g., Tween 20, Tween 80). Note: Test for cytotoxicity. complexation->use_surfactant Option 2

Caption: Decision tree for troubleshooting this compound precipitation.

Solubility Enhancement Strategies & Protocols

If standard dissolution in DMSO fails, several alternative techniques can improve this compound's solubility.[4][9]

Summary of Common Solvents & Additives
Solvent / AdditiveRecommended Final Conc.ProsCons
DMSO < 0.5% (v/v)[6]Excellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may have immunomodulatory effects.[10]
Ethanol < 0.5% (v/v)Less toxic than DMSO for some cell lines.Can have immunosuppressive effects; may not be as effective a solvent as DMSO.[10]
Polyethylene Glycol (PEG 400) < 1% (v/v)Generally shows low inhibition of enzyme activities.[11]Can increase the viscosity of the medium.
β-Cyclodextrins Varies (e.g., 1-10 mM)Forms inclusion complexes to increase aqueous solubility.[8]May interact with cell membranes or extract cholesterol.
Surfactants (e.g., Tween 80) < 0.1% (v/v)Form micelles that can encapsulate hydrophobic compounds.[2]Can be cytotoxic and may interfere with certain assays.[12]
Protocol 1: Preparing this compound Stock with DMSO
  • Calculate Mass: Determine the mass of this compound needed to prepare a 10-50 mM stock solution. A higher concentration is often better as it allows for a greater dilution factor, minimizing the final DMSO concentration in the culture.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to the weighed this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Vortex the solution vigorously. If crystals persist, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound Stock into Culture Medium

This protocol is designed to minimize precipitation upon dilution.

  • Warm Medium: Pre-warm the required volume of cell culture medium (with serum, if applicable) to 37°C.[13]

  • Prepare Stock: Thaw your this compound stock solution at room temperature.

  • Dilution (Crucial Step): Instead of adding the small volume of DMSO stock directly to the large volume of medium, reverse the process.[14]

    • Pipette the required volume of the this compound/DMSO stock into a sterile conical tube.

    • While vigorously vortexing the tube, add the pre-warmed medium drop-by-drop to the DMSO.[13]

    • Continue adding the medium slowly while vortexing until the final desired concentration is reached.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.

Potential Signaling Pathway Interactions

This compound is an isoflavonoid. Flavonoids are known to interact with numerous cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells.[15] While the specific targets of this compound may still be under investigation, it may act on pathways commonly modulated by other flavonoids.

G This compound This compound (Flavonoid) ROS Modulation of Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway (e.g., JNK, p38) This compound->MAPK PI3K_AKT PI3K/Akt Pathway (Inhibition) This compound->PI3K_AKT Mitochondria Mitochondrial Stress ROS->Mitochondria MAPK->Mitochondria Bcl2 Bcl-2 Inhibition PI3K_AKT->Bcl2 inhibition of Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax_Bak->CytochromeC Bcl2->CytochromeC inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for flavonoid-induced apoptosis.

References

Overcoming stability issues of Violanone in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Violanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered when working with this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For long-term storage, this compound powder should be kept at -20°C. If dissolved in a solvent, it is recommended to store the stock solution at -80°C.[1]

Q2: I've dissolved this compound in DMSO for my experiments. How stable is it?

Q3: Can I store my this compound in DMSO solution at room temperature or 4°C for a short period?

Short-term storage at room temperature is generally not recommended due to the potential for degradation. If you need to store the solution for a few hours, keeping it on ice is a safer option. For storage up to a few days, 4°C is preferable to room temperature, but -20°C or -80°C is strongly advised for any duration beyond a single workday to minimize the risk of degradation.

Q4: Is this compound stable in ethanol?

Ethanol is a common solvent for flavonoids. However, the stability of this compound in ethanol can be influenced by factors such as the presence of water, light, and temperature. For optimal stability, use absolute ethanol, protect the solution from light by using amber vials, and store at low temperatures (-20°C or -80°C).

Q5: What about the stability of this compound in aqueous solutions for cell culture experiments?

The stability of isoflavonoids like this compound in aqueous solutions is often pH-dependent. Many flavonoids are less stable in neutral or alkaline aqueous solutions compared to acidic conditions. When preparing this compound for cell culture, it is advisable to make a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous cell culture medium immediately before use. The final concentration of the organic solvent in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Do not store this compound in aqueous media for extended periods.

Q6: I've noticed a change in the color of my this compound solution. What does this indicate?

A change in color can be an indicator of degradation. Flavonoids can undergo oxidation or other chemical transformations that may result in a visible color change. If you observe this, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions of this compound for each experiment. If using a stored stock, perform a quality control check (e.g., by HPLC) to confirm its integrity.
Precipitation of this compound in aqueous media Poor aqueous solubility of this compound.Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limits for your experimental system. Alternatively, consider using solubility enhancers, but validate that they do not interfere with your assay.
Loss of biological activity This compound has degraded into inactive compounds.Review your storage and handling procedures. Ensure this compound solutions are stored at the correct temperature and protected from light. Perform a forced degradation study to understand the stability limits of this compound under your experimental conditions.

Stability of this compound in Common Solvents (Qualitative Summary)

Solvent Storage Temperature Stability Considerations
DMSO (anhydrous) -80°CGenerally stable for long-term storage. Minimize water content and freeze-thaw cycles.
-20°CSuitable for short to medium-term storage.
4°CShort-term storage only (days).
Room TemperatureNot recommended for storage.
Ethanol (absolute) -80°CGood for long-term storage. Protect from light.
-20°CSuitable for short to medium-term storage. Protect from light.
4°CShort-term storage only (days). Protect from light.
Room TemperatureNot recommended for storage.
Aqueous Buffers / Cell Culture Media N/AUnstable for storage. Prepare fresh dilutions from a concentrated organic stock immediately before use. Stability is pH-dependent, with greater stability generally observed at acidic pH.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The goal is to induce degradation to an extent (e.g., 5-20%) that allows for the identification of degradation products and the validation of a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be relatively stable, such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature and monitor at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to the generally faster degradation of flavonoids in basic conditions.

    • Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At selected time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 60°C for 48 hours.

    • Also, incubate 1 mL of the this compound stock solution at 60°C for 48 hours.

    • At specified times, dissolve a portion of the stressed powder in the initial solvent and analyze both the solid and solution samples.

  • Photolytic Degradation:

    • Expose the this compound stock solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC-UV or LC-MS method. An example of a suitable method for related flavonoids involves a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid to improve peak shape).[2]

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (60°C, Solid & Solution) prep->thermal photo Photolytic Degradation (UV/Vis Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable hplc Analyze by Stability-Indicating HPLC-UV/LC-MS neutralize->hplc data Evaluate Data: - % Degradation - Degradation Products - Degradation Pathway hplc->data

Figure 1. Experimental workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound Hydrolysis_Product Ring-Opened Product (Hydrolysis) This compound->Hydrolysis_Product Base/Acid Oxidation_Product Oxidized Product This compound->Oxidation_Product Oxidizing Agent Other_Degradants Other Degradants This compound->Other_Degradants Heat/Light

Figure 2. A potential degradation pathway for this compound under stress conditions.

References

Strategies to Increase the Yield of Violanone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Violanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the synthesis of this compound (7,3'-dihydroxy-2',4'-dimethoxyisoflavanone). Our goal is to provide actionable strategies to increase reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and adaptable method for synthesizing this compound and other isoflavanones is the deoxybenzoin route. This pathway involves two key steps: the Friedel-Crafts acylation of a substituted phenol with a phenylacetic acid derivative to form a deoxybenzoin intermediate, followed by cyclization to construct the isoflavanone core.

Q2: What are the critical starting materials for this compound synthesis via the deoxybenzoin route?

A2: The primary precursors for the synthesis of this compound are 2'-hydroxy-4',6'-dimethoxyacetophenone and 3-hydroxy-4-methoxyphenylacetic acid.

Q3: What are the common side reactions that can lower the yield of this compound synthesis?

A3: During the synthesis of isoflavanones like this compound, several side reactions can occur, leading to reduced yields. In the Friedel-Crafts acylation step, O-acylation of the phenol can compete with the desired C-acylation.[1] During the cyclization step, the formation of flavone byproducts through dehydration of the intermediate can be a significant issue.[2] Inconsistent product yields have been reported with some reagents, leading to the formation of other untargeted products like benzofurans.[2]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through a combination of chromatographic techniques and recrystallization. Column chromatography using silica gel is effective for separating the desired isoflavanone from starting materials, byproducts, and other impurities. Subsequent recrystallization from a suitable solvent system can further enhance the purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts acylation (Deoxybenzoin formation) - O-acylation competing with C-acylation: The phenolic hydroxyl group can be acylated instead of the aromatic ring.[1] - Poor catalyst activity: The Lewis acid catalyst may be deactivated by moisture or coordination with the phenolic oxygen.[1] - Sub-optimal reaction conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete reaction or side product formation.- Protect the phenolic hydroxyl group: Consider protecting the hydroxyl group before acylation and deprotecting it afterward. - Use an excess of a strong Lewis acid: An excess of a catalyst like AlCl₃ can favor C-acylation and the Fries rearrangement of any O-acylated product.[1] - Optimize reaction conditions: Refer to the data in Table 1 for optimized conditions for similar reactions. Experiment with different Lewis acids and solvents.
Low yield in cyclization to this compound - Formation of flavone byproduct: Dehydration of the intermediate can lead to the formation of the corresponding flavone.[2] - Incomplete cyclization: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inadequate base strength. - Degradation of the product: The isoflavanone product may be sensitive to the reaction conditions, especially if harsh bases or high temperatures are used.- Use a milder cyclizing agent: Explore different bases and reaction conditions to minimize dehydration. - Optimize reaction time and temperature: Monitor the reaction progress by TLC to determine the optimal time and temperature for complete conversion without significant degradation. - Consider a two-step cyclization/dehydration: First, form the 2-hydroxyisoflavanone intermediate under milder conditions, and then perform a separate dehydration step if the isoflavone is the desired final product (not applicable for this compound).[3]
Presence of multiple spots on TLC after reaction - Incomplete reaction: Unreacted starting materials will be present. - Formation of side products: As mentioned above, O-acylation products, flavones, or other byproducts may have formed.[1][2] - Degradation: The starting materials or product may have degraded under the reaction conditions.- Increase reaction time or temperature: Carefully monitor to avoid further side reactions. - Optimize reaction conditions: Refer to the data tables to select conditions that minimize side product formation. - Purify the crude product: Use column chromatography to separate the desired product from impurities.
Difficulty in purifying the final product - Co-eluting impurities: Some byproducts may have similar polarity to this compound, making separation by column chromatography challenging. - Product oiling out during recrystallization: The product may separate as an oil instead of crystals, trapping impurities.- Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to improve separation. - Choose an appropriate recrystallization solvent system: Test a range of solvents and solvent mixtures to find one that provides good crystal formation. Slow cooling can also improve crystal quality.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation for Deoxybenzoin Synthesis
EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%) of p-hydroxy acetophenoneReference
1AlCl₃CS₂Reflux2~90[4]
2BF₃·OEt₂Dioxane804Moderate[2]
3PTA@MIL-53(Fe)AcetonitrileAmbient0.5>95 (ultrasound)[4]
4TfOH (1%)CH₃CNRT->90 (O-acylation)[1]
5TfOH (neat)-Heat->90 (C-acylation via Fries)[1]

Note: Yields are for the synthesis of p-hydroxy acetophenone, a model reaction for deoxybenzoin synthesis. Results may vary for the specific substrates of this compound synthesis.

Table 2: Optimization of Cyclization Conditions for Isoflavanone/Flavanone Synthesis
EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Product (Yield %)Reference
1Pd(TFA)₂DMSO10015-48Flavanone (31%) + Flavone (12%)[5]
2Pd(TFA)₂, 2,2'-bipyridineDMSO10015-48Flavone (55%) + Flavanone (10%)[5]
3[Bpy]Br[Bpy]Br (ionic liquid)801-8Flavanones (38-88%)[6]
4N-iodosuccinimide (NIS)---3-selanyl-isoflavones[7]
5Novozym 435, UHPEthyl acetate3023-selanyl-isoflavones (90%)[7]

Experimental Protocols

Synthesis of 2,4-Dihydroxy-6-methoxyacetophenone (Precursor to A-ring)

A common precursor for the A-ring of this compound is 2,4-dihydroxy-6-methoxyacetophenone, which can be synthesized from phloroglucinol. A related compound, 2'-hydroxy-4',6'-dimethoxyacetophenone, can be prepared by the regulated dimethylation of phloracetophenone with dimethyl sulfate in a weak aqueous alkali.[8] Another method involves the reaction of acetonitrile with phloroglucinol dimethyl ether (Hoesch reaction).[3][8]

Synthesis of 3-Hydroxy-4-methoxyphenylacetic acid (Precursor to B-ring and C3)

This starting material is commercially available from several suppliers.

General Protocol for Friedel-Crafts Acylation to form Deoxybenzoin

This procedure is adapted from general methods for deoxybenzoin synthesis.[2]

  • To a stirred solution of 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., CS₂, nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃, 1.1-2.5 equivalents) at 0 °C.

  • Add a solution of 3-hydroxy-4-methoxyphenylacetyl chloride (1 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude deoxybenzoin by column chromatography.

General Protocol for Cyclization to form this compound

This procedure is based on general methods for isoflavanone formation from deoxybenzoins.[2]

  • Dissolve the purified deoxybenzoin intermediate (1 equivalent) in a suitable solvent (e.g., pyridine, DMF).

  • Add a cyclizing agent (e.g., ethyl formate, dimethylformamide dimethyl acetal (DMF-DMA)) and a base (e.g., piperidine, sodium methoxide).

  • Heat the reaction mixture at a specified temperature (monitor by TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude this compound by column chromatography followed by recrystallization.

Mandatory Visualizations

Violanone_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Deoxybenzoin Formation cluster_intermediate Intermediate cluster_step2 Step 2: Isoflavanone Formation cluster_final Final Product A 2'-hydroxy-4',6'-dimethoxyacetophenone C Friedel-Crafts Acylation A->C B 3-hydroxy-4-methoxyphenylacetic acid B->C D Deoxybenzoin Intermediate C->D Yield Optimization (See Table 1) E Cyclization D->E F This compound E->F Yield Optimization (See Table 2)

Caption: General workflow for the synthesis of this compound via the deoxybenzoin route.

Troubleshooting_Logic Start Low Yield in this compound Synthesis Step1 Check Yield of Deoxybenzoin Intermediate Start->Step1 Analyze reaction at intermediate stage Step2 Check Yield of Cyclization Step Start->Step2 If intermediate yield is good Sol1A Problem: O-acylation vs C-acylation Solution: Protect -OH or use excess Lewis Acid Step1->Sol1A Low Sol1B Problem: Inactive Catalyst Solution: Use fresh, anhydrous catalyst and solvent Step1->Sol1B Low Sol1C Problem: Sub-optimal Conditions Solution: Optimize temperature, solvent, and time (Table 1) Step1->Sol1C Low Sol2A Problem: Flavone Formation Solution: Use milder cyclizing agent Step2->Sol2A Low Sol2B Problem: Incomplete Cyclization Solution: Optimize base, temperature, and time (Table 2) Step2->Sol2B Low Sol2C Problem: Product Degradation Solution: Use milder conditions, monitor reaction closely Step2->Sol2C Low

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Identifying and removing purification artifacts in Violanone isolation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Violanone isolation. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove purification artifacts and troubleshoot common issues encountered during the isolation of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental workflow.

Question: My final this compound yield is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yield in this compound isolation can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: The initial extraction from the plant material may be inefficient.

    • Solution: Ensure the plant material is finely ground to maximize surface area. Consider extending the extraction time or using a more effective solvent system. Methanol is commonly used for flavonoid extraction.[1] Re-extracting the plant residue and analyzing the extract for the presence of this compound can confirm if the initial extraction was exhaustive.

  • Degradation during Extraction and Purification: this compound, like many flavonoids, can be sensitive to pH, temperature, and light.[2]

    • Solution:

      • pH: Avoid strongly acidic or alkaline conditions during extraction and solvent partitioning.[2] Maintain a neutral or weakly acidic environment.

      • Temperature: Avoid excessive heat. If using techniques like Soxhlet extraction, monitor the temperature to prevent thermal degradation. Use of a rotary evaporator should be done at a moderate temperature.

      • Light: Protect the extracts and fractions from direct light by using amber glassware or covering containers with aluminum foil.[2]

  • Loss during Liquid-Liquid Partitioning: this compound may not have partitioned efficiently into the desired solvent phase.

    • Solution: Perform a small-scale test to confirm the optimal solvent system for partitioning. Analyze all layers (aqueous and organic) by TLC or HPLC to track the location of your target compound.

  • Poor Separation in Chromatography: Co-elution with other compounds can lead to the discarding of fractions containing this compound to achieve higher purity.

    • Solution: Optimize the chromatographic conditions. This may involve trying different solvent gradients, stationary phases (e.g., Sephadex LH-20 in addition to silica gel), or chromatography techniques like flash chromatography or preparative HPLC for better resolution.[1]

Question: My purified this compound fractions are showing unexpected spots on TLC or peaks in HPLC. How can I identify and eliminate these impurities?

Answer:

The presence of unexpected spots or peaks indicates impurities, which could be co-extracted compounds or artifacts formed during the purification process.

  • Identification of Impurities:

    • Co-extracted Natural Products: The plant source contains a complex mixture of other flavonoids and phenolic compounds that may have similar polarities to this compound.

    • Purification Artifacts: These are compounds not originally present in the plant extract but are formed due to the purification conditions. A common source of artifacts is the stationary phase used in chromatography. Silica gel, for instance, can be acidic and may catalyze degradation or isomerization reactions.[3] Oxidation can also occur if the sample is exposed to air for extended periods on the silica gel surface.[1][4][5]

  • Troubleshooting and Elimination:

    • Characterize the Impurity: If possible, isolate the impurity and characterize it using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] This can help determine if it is a related flavonoid or a degradation product.

    • Modify Chromatographic Conditions:

      • Change the Stationary Phase: If silica gel-induced artifacts are suspected, consider using a less acidic or neutral stationary phase like deactivated silica gel or a polymer-based resin like Sephadex LH-20.

      • Alter the Mobile Phase: Adjusting the solvent system in your chromatography can change the elution profile and improve the separation of this compound from the impurities.

    • Re-crystallization: If the purified this compound is a solid, re-crystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.

Question: The color of my fractions is changing during column chromatography. Is this normal?

Answer:

Color changes during chromatography of flavonoids can be indicative of chemical changes.[3] While some color change is expected as different colored compounds in the extract separate, a change in the color of a fraction that is supposed to contain your compound of interest could signal degradation.

  • Potential Causes:

    • pH Shift: The stationary phase (e.g., silica gel) can have an acidic surface, which may alter the charge and conjugation of the flavonoid molecules, leading to a color change.[3]

    • Oxidation: Flavonoids can be susceptible to oxidation, especially when spread over a large surface area like in column chromatography and exposed to air. This can lead to the formation of quinone-type structures, which are often colored.

  • Solutions:

    • Use Deactivated Silica Gel: Deactivating the silica gel with water or a suitable buffer can reduce its acidity.

    • Work Quickly: Minimize the time the sample spends on the column to reduce the chance of degradation.

    • Use an Inert Atmosphere: For highly sensitive compounds, performing chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is an isoflavanone, a type of flavonoid.[3] For use in drug development and scientific research, high purity is crucial to ensure that the observed biological activity is due to this compound itself and not a contaminant. Impurities can lead to erroneous results in biological assays and potentially cause toxicity.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

The purity of this compound should be assessed using a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of flavonoids.[6] A pure sample should show a single major peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the molecular weight of the compound and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation of this compound and for identifying the structure of any co-purified impurities.[4][5]

Q3: What are common purification artifacts in flavonoid isolation?

Purification artifacts are compounds formed during the isolation process. For flavonoids, these can include:

  • Oxidation Products: Formed by exposure to air, especially during chromatography on silica gel.[1][4][5]

  • Isomers: Acidic conditions on silica gel can sometimes cause isomerization.

  • Degradation Products: Cleavage of parts of the molecule can occur under harsh pH or high-temperature conditions.

Q4: How can I store purified this compound to prevent degradation?

To ensure the long-term stability of purified this compound, it should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). If it needs to be stored in solution, use a non-reactive solvent, purge with an inert gas like argon or nitrogen before sealing, and store at a low temperature.

Experimental Protocols

Protocol 1: Extraction of this compound from Dalbergia Species
  • Preparation of Plant Material: Air-dry the plant material (e.g., stem bark of Dalbergia species) in the shade. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.[1]

Protocol 2: Column Chromatography for this compound Isolation
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Adsorb the crude methanol extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely to get a free-flowing powder.

    • Carefully load the powdered sample onto the top of the packed silica gel column.

  • Elution:

    • Elute the column with a gradient of solvents with increasing polarity. A common gradient starts with hexane and gradually increases the proportion of ethyl acetate (e.g., Hexane -> 9:1 Hexane:EtOAc -> ... -> Ethyl Acetate -> Ethyl Acetate:Methanol).[1]

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light (254 nm and 365 nm).

    • Combine the fractions that show a similar TLC profile corresponding to this compound.

  • Further Purification: The combined fractions may require further purification using another column with a different stationary phase (e.g., Sephadex LH-20) or by preparative HPLC.

Data Presentation

Table 1: Illustrative Purification Summary for this compound Isolation from 1 kg of Dalbergia spp. Dry Bark

Purification StepMass (g)Purity (%)Yield (%)
Crude Methanol Extract50~5100
Silica Gel Column Fraction1.2~702.4
Sephadex LH-20 Fraction0.4~950.8
Recrystallization0.3>980.6

Disclaimer: The data presented in this table is illustrative and for educational purposes. Actual yields and purities will vary depending on the plant material and experimental conditions.

Table 2: Potential Artifacts and Impurities in this compound Isolation

Compound TypePotential SourceIdentification MethodMitigation Strategy
Related Flavonoids Co-extraction from plant materialLC-MS, NMROptimize chromatography, preparative HPLC
Oxidized this compound Exposure to air on silica gelMS (M+16 peak), NMRUse inert atmosphere, minimize chromatography time
Isomerized this compound Acidic silica gel surfaceNMR, HPLC (different retention time)Use neutral or deactivated silica gel
Degradation Products High temperature, extreme pHLC-MS, NMRControl temperature and pH during extraction and purification

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Plant Material extraction Solvent Extraction (Methanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection viol_fractions This compound-rich Fractions fraction_collection->viol_fractions sephadex Sephadex LH-20 Chromatography viol_fractions->sephadex pure_fractions Pure this compound Fractions sephadex->pure_fractions final_product Final Product (>98% Pure) pure_fractions->final_product analysis Purity Analysis (HPLC, LC-MS, NMR) final_product->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues start Problem Identified low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_extraction Check Extraction Efficiency: - Finer grinding - Longer extraction time low_yield->check_extraction Yes identify_impurity Identify Impurity: - LC-MS for MW - NMR for structure impure_product->identify_impurity Yes check_degradation Assess Degradation: - Control pH and Temp - Protect from light check_extraction->check_degradation check_separation Optimize Chromatography: - Adjust solvent gradient - Change stationary phase check_degradation->check_separation is_artifact Is it an artifact? identify_impurity->is_artifact co_eluting Co-eluting Compound is_artifact->co_eluting No modify_conditions Modify Purification Conditions: - Deactivate silica - Use inert atmosphere is_artifact->modify_conditions Yes optimize_chrom Optimize Chromatography: - Different solvent system - Different stationary phase co_eluting->optimize_chrom recrystallize Recrystallize Final Product optimize_chrom->recrystallize modify_conditions->optimize_chrom

References

Technical Support Center: Violanone & Flavonoid Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the interference of Violanone and other flavonoids in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in our assays?

This compound is an isoflavanone, a type of flavonoid compound.[1][2][3] Flavonoids are a class of natural products that are notorious for causing interference in a wide range of biochemical assays, often leading to false-positive or false-negative results.[1][2][4][5] If this compound is present in your sample or is one of your test compounds, it is crucial to be aware of its potential to interfere with your assay.

Q2: How can this compound and other flavonoids interfere with my biochemical assay?

Flavonoids, including this compound, can interfere with biochemical assays through several mechanisms:

  • Redox Activity: Flavonoids can have inherent reducing properties. In colorimetric assays that rely on the reduction of a metal ion (like the bicinchoninic acid (BCA) and Lowry protein assays which use the reduction of Cu²⁺ to Cu¹⁺), flavonoids can directly reduce the metal ion, leading to a color change that is independent of the analyte being measured. This often results in an overestimation of protein concentration.[4][6] The degree of interference is often dependent on the structure of the flavonoid, particularly the number and position of hydroxyl groups.[4][6]

  • Compound Aggregation: At micromolar concentrations, many flavonoids can form colloidal aggregates in aqueous solutions.[5][7][8] These aggregates can nonspecifically sequester and inhibit enzymes, leading to promiscuous inhibition that is not due to specific binding to the enzyme's active site.[5][7] This is a major source of false-positive hits in high-throughput screening (HTS) campaigns.[9][10]

  • Fluorescence Interference: Flavonoids can be intrinsically fluorescent, emitting light at wavelengths that may overlap with the excitation or emission wavelengths of the fluorophores used in your assay. This can lead to a false-positive signal.[11][12] Conversely, flavonoids can also quench the fluorescence of your assay's reporter molecule, resulting in a false-negative result.[12][13]

  • Interference with Assay Reagents: Some flavonoids can directly interact with and inhibit reporter enzymes, such as peroxidases, which are used in a variety of commercially available assay kits for measuring analytes like free fatty acids and triglycerides.[2][3][11]

Q3: Which biochemical assays are most susceptible to interference from this compound and other flavonoids?

Several types of assays are particularly at risk:

  • Colorimetric Protein Assays: BCA and Lowry assays are highly susceptible due to the redox activity of flavonoids.[4][6]

  • Enzyme Inhibition Assays: These are prone to false positives from aggregation-based promiscuous inhibition.[5][7]

  • Fluorescence-Based Assays: Assays using fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) can all be affected by the intrinsic fluorescence or quenching properties of flavonoids.[12][13]

  • Assays Using Peroxidases: Kits for measuring metabolites like free fatty acids and triglycerides that rely on peroxidase activity are known to be inhibited by various flavonoids.[2][3][11]

  • High-Throughput Screening (HTS) Assays: The high compound concentrations often used in HTS increase the likelihood of aggregation-based interference.[9][10]

Troubleshooting Guides

Problem: My protein concentration, as measured by BCA or Lowry assay, seems unexpectedly high in samples containing this compound or other flavonoids.

Possible Cause: Redox interference from the flavonoid is causing a false-positive signal.[4][6]

Solutions:

  • Run a Flavonoid-Only Control: Measure the absorbance of a sample containing only the buffer and the flavonoid at the same concentration as in your experimental samples. Subtract this background absorbance from your sample readings.

  • Protein Precipitation: Use acetone or trichloroacetic acid (TCA) to precipitate the protein, separating it from the interfering flavonoid in the supernatant. The protein pellet can then be resuspended in a suitable buffer for quantification. See the detailed protocols below.[1][4][5][14]

  • Use a Detergent-Compatible Assay: Some commercially available protein assays are formulated to be more resistant to interfering substances. Check the manufacturer's specifications.[15]

Problem: I have identified this compound or another flavonoid as a hit in my enzyme inhibition screen, but I suspect it might be a false positive.

Possible Cause: The compound may be a promiscuous inhibitor acting through aggregation.[5][7][8]

Solutions:

  • Detergent Counter-Screen: Re-run the inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. If the inhibitory activity is significantly reduced or eliminated, it is likely due to aggregation.[5][10]

  • Vary Enzyme Concentration: True inhibitors that bind with a 1:1 stoichiometry should have an IC50 that is independent of the enzyme concentration. Promiscuous inhibitors that act by aggregation often show a strong dependence of IC50 on the enzyme concentration.

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates by the compound under your assay conditions.

  • Orthogonal Assay: Confirm the activity of the hit in a secondary assay that has a different detection method or principle.[9]

Problem: My fluorescence-based assay is giving inconsistent or unexpected results in the presence of this compound or other flavonoids.

Possible Cause: The flavonoid is causing fluorescence interference (autofluorescence or quenching).[12][13]

Solutions:

  • Measure Compound Autofluorescence: Before running the assay, measure the fluorescence of your compound in the assay buffer at the excitation and emission wavelengths of your assay. If it is significantly fluorescent, you will need to subtract this from your final readings or consider an alternative assay.

  • Perform a Quenching Control: Measure the fluorescence of a known amount of your fluorescent product in the presence and absence of the test compound. A decrease in fluorescence indicates quenching.

  • "Red-Shift" Your Assay: Flavonoid interference is often more pronounced at shorter wavelengths (UV and blue regions). If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red spectrum).[16][17]

  • Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and emission detection, which can help to reduce interference from short-lived background fluorescence from compounds.

Quantitative Data on Flavonoid Inhibition

The following table summarizes the inhibitory concentrations (IC50) of various flavonoids on the activity of P-glycoprotein (P-gp), a multidrug resistance transporter. This data illustrates the structure-activity relationship of flavonoid inhibition.

No.FlavonoidCore StructureIC50 of Daunorubicin (µM)
15-methoxyflavoneFlavone2.373
25,7-dimethoxyflavoneFlavone1.579
35,3'-dimethoxyflavoneFlavone1.580
45,7,3'-trimethoxyflavoneFlavone0.901
20QuercetinFlavonol7.3
21QuercitrinFlavonol63.1
22RutinFlavonol136.9
23ScutellareinFlavone0.35
24ScutellarinFlavone0.91
Data adapted from a study on the flavonoid-mediated inhibition of P-glycoprotein.[18] A lower IC50 value indicates a higher inhibitory activity.

The following table presents IC50 values for the inhibition of multidrug resistance proteins (MRP1 and MRP2) by various flavonoids.

FlavonoidMRP1 IC50 (µM)MRP2 IC50 (µM)
Robinetin13.615.0
Myricetin17.522.2
Quercetin21.8> 100
Data from a study on the inhibition of MRP1- and MRP2-mediated calcein transport.[19]

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins to Remove Interfering Substances

This protocol is adapted from Thermo Fisher Scientific.[4][5]

Materials:

  • Cold (-20°C) acetone

  • Acetone-compatible microcentrifuge tubes

  • Microcentrifuge (capable of 13,000-15,000 x g)

  • Buffer for resuspending the protein pellet

Procedure:

  • Place your protein sample in an acetone-compatible microcentrifuge tube.

  • Add four times the sample volume of cold (-20°C) acetone to the tube.

  • Vortex the tube briefly to mix and incubate for 60 minutes at -20°C.

  • Centrifuge the tube for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the interfering flavonoid. Be careful not to dislodge the protein pellet.

  • Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream application (e.g., the buffer for your protein assay). Vortex thoroughly to ensure the pellet is fully dissolved.

Protocol 2: Detergent-Based Counter-Screen for Aggregation-Based Inhibitors

This protocol is a general guide for performing a counter-screen to identify promiscuous inhibitors that act via aggregation. It is based on the principle that the inhibitory activity of aggregating compounds is attenuated by the presence of a non-ionic detergent.[2][10]

Materials:

  • Your primary enzyme inhibition assay components (enzyme, substrate, buffer)

  • Non-ionic detergent stock solution (e.g., 10% Triton X-100)

  • Test compound (e.g., this compound) stock solution

Procedure:

  • Prepare two sets of assay reactions in parallel.

    • Set A (No Detergent): Prepare your standard enzyme inhibition assay with a range of concentrations of your test compound.

    • Set B (With Detergent): Prepare the same set of reactions as in Set A, but include a final concentration of 0.01% Triton X-100 in the assay buffer.

  • Incubate both sets of reactions according to your established protocol.

  • Measure the enzyme activity for both sets of reactions.

  • Calculate the percent inhibition for each compound concentration in both the presence and absence of detergent.

  • Compare the dose-response curves. If the IC50 value of the test compound increases significantly or the inhibition is completely abolished in the presence of Triton X-100, it is highly likely that the compound is an aggregation-based inhibitor.

Visualizations

HTS_Triage_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Outcomes Primary_Screen High-Throughput Screen (HTS) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Aggregation_Assay Aggregation Counter-Screen (e.g., with Detergent) Orthogonal_Assay->Aggregation_Assay Redox_Assay Redox Interference Assay Aggregation_Assay->Redox_Assay False_Positive False Positive Aggregation_Assay->False_Positive Fluorescence_Assay Fluorescence Interference Assay Redox_Assay->Fluorescence_Assay Redox_Assay->False_Positive SAR Structure-Activity Relationship (SAR) Fluorescence_Assay->SAR Fluorescence_Assay->False_Positive Biophysical_Binding Biophysical Binding Assay SAR->Biophysical_Binding Validated_Hit Validated Hit Biophysical_Binding->Validated_Hit

Caption: HTS Triage Workflow for Identifying False Positives.

Aggregation_Mechanism cluster_0 No Aggregation (Specific Inhibition) cluster_1 Aggregation-Based Inhibition (Non-Specific) Inhibitor_Monomer Inhibitor (Monomer) Inhibited_Enzyme Inhibited Enzyme (Specific Binding) Inhibitor_Monomer->Inhibited_Enzyme Binds to Active Site Enzyme_Active Active Enzyme Enzyme_Active->Inhibited_Enzyme Inhibitor_Aggregate Inhibitor (Aggregate) Enzyme_Inactive Inactive Enzyme (Sequestered) Inhibitor_Aggregate->Enzyme_Inactive Sequesters Enzyme Enzyme_Active2 Active Enzyme Enzyme_Active2->Enzyme_Inactive

Caption: Mechanism of Aggregation-Based Enzyme Inhibition.

References

Technical Support Center: Optimizing Violanone Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose and treatment time for Violanone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a serial dilution covering a wide spectrum, from nanomolar to millimolar ranges (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM). This initial screen will help identify an approximate range for the IC50 (the concentration that inhibits 50% of cell viability), which can then be narrowed down in subsequent experiments with more concentrations around the estimated IC50.

Q2: How do I determine the optimal treatment time for this compound?

A2: The optimal treatment time depends on the biological process you are investigating. For cytotoxicity assays (like MTT), a common initial time point is 48 hours.[1] For apoptosis assays, it is crucial to perform a time-course experiment, as the timing of apoptotic events can vary significantly between cell lines and with different drug concentrations.[2] It is recommended to test several time points (e.g., 6, 12, 24, 48, and 72 hours) to capture early and late apoptotic events.[3][4]

Q3: My dose-response curve for this compound is not sigmoidal. What could be the reason?

A3: Several factors can lead to a non-sigmoidal dose-response curve. High concentrations of the compound or its solvent (like DMSO) can cause non-specific toxicity, leading to a sharp drop in viability. Conversely, at very low concentrations, some compounds can have no effect or even a slight stimulatory effect. Ensure that the solvent concentration is consistent across all wells and is at a non-toxic level. Also, consider the possibility that this compound may have a narrow therapeutic window or complex dose-response relationship in your specific cell line.

Q4: How can I be sure that this compound is inducing apoptosis and not necrosis?

A4: An Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method to differentiate between apoptosis and necrosis.[5][6] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both. Necrotic cells will be positive for PI and negative for Annexin V.

Q5: What are the potential signaling pathways affected by this compound?

A5: While specific pathways for this compound are not yet fully elucidated, as an isoflavonoid, it may modulate signaling pathways commonly affected by this class of compounds. These include pathways involved in cell survival, proliferation, and apoptosis such as the PI3K/Akt/mTOR and MAPK pathways.[7][8] For instance, Latifolin, another flavonoid isolated from Dalbergia odorifera (the same plant as this compound), has been shown to target the PI3K/AKT/mTOR/p70S6K signaling pathway in oral squamous cell carcinoma.[9][10]

Troubleshooting Guides

Problem 1: High variability between replicate wells in the MTT assay.
Possible Cause Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge effects in the plate Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent incubation times Add reagents and stop the reaction in the same order and with consistent timing for all plates.
Contamination Regularly check for microbial contamination in your cell cultures.
Problem 2: No apoptotic cells detected after this compound treatment.
Possible Cause Solution
Suboptimal drug concentration Perform a dose-response experiment to determine the IC50. Use concentrations at and above the IC50 for apoptosis assays.
Inappropriate time point Conduct a time-course experiment. Apoptotic events can be transient. Check earlier and later time points (e.g., 6, 12, 24, 48 hours).
Cell line resistance The chosen cell line may be resistant to this compound-induced apoptosis. Consider using a different cell line or a positive control to ensure the assay is working.
Incorrect assay procedure Review the protocol for the apoptosis assay. Ensure all reagents are fresh and correctly prepared.
Problem 3: Difficulty in interpreting cell cycle analysis data.
Possible Cause Solution
Cell clumping Ensure a single-cell suspension is obtained before fixation. Clumps of cells can be mistaken for cells with higher DNA content.
Incorrect staining Use a saturating concentration of the DNA dye (e.g., Propidium Iodide). Ensure RNase treatment is included if the dye also binds to RNA.
High background noise Wash cells properly to remove excess dye. Use appropriate gating strategies during flow cytometry analysis.
Apoptotic cells interfering Apoptotic cells with fragmented DNA can appear as a sub-G1 peak, which can sometimes overlap with the G1 peak.

Data Presentation

Table 1: Example - Cytotoxicity of this compound on Different Cancer Cell Lines (MTT Assay)
Cell LineTreatment Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)4825.3 ± 2.1
A549 (Lung Cancer)4842.1 ± 3.5
PC-3 (Prostate Cancer)4818.9 ± 1.7
HCT116 (Colon Cancer)4833.6 ± 2.8
Table 2: Example - Time-Course of Apoptosis Induction by this compound (25 µM) in MCF-7 Cells
Treatment Time (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)2.1 ± 0.31.5 ± 0.2
68.5 ± 0.92.3 ± 0.4
1215.2 ± 1.35.8 ± 0.6
2428.7 ± 2.512.4 ± 1.1
4815.3 ± 1.825.1 ± 2.3
Table 3: Example - Effect of this compound (25 µM, 24h) on Cell Cycle Distribution in MCF-7 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO)65.4 ± 4.120.1 ± 1.914.5 ± 1.51.8 ± 0.3
This compound (25 µM)55.2 ± 3.815.8 ± 1.629.0 ± 2.78.7 ± 1.1

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubate for the desired treatment time (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for distinguishing between live, apoptotic, and necrotic cells.[5][6][11]

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the determined time points. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[3][12][13][14][15]

Materials:

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

experimental_workflow_dose_optimization cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis cluster_decision Phase 4: Decision start Start: Select Cell Line seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate IC50 read_plate->analyze_data decision Proceed to Mechanistic Studies (Apoptosis, Cell Cycle) analyze_data->decision

Caption: Workflow for determining the IC50 of this compound.

apoptosis_workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with this compound (e.g., IC50 concentration) seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Apoptotic Populations flow->quantify

Caption: Workflow for apoptosis detection by flow cytometry.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Plausible signaling pathway modulated by this compound.

References

Navigating Violanone Experiments: A Technical Support Guide to Enhance Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the reproducibility of experiments involving Violanone. This guide addresses common challenges in a question-and-answer format, offers detailed experimental protocols, and presents key data and pathways to facilitate consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Low reproducibility in cell-based assays can stem from a variety of factors, from inconsistent cell culture practices to the inherent properties of the compound being studied. This section addresses specific issues that may arise during this compound experiments.

Q1: I'm observing high variability in my cell viability assay results. What could be the cause?

A1: High variability in cell viability assays (e.g., MTT, XTT) when using flavonoids like this compound can be due to several factors:

  • Compound Precipitation: this compound, like many flavonoids, has low aqueous solubility.[1][2] Precipitation of the compound in the cell culture medium can lead to inconsistent concentrations across wells and experiments.

    • Solution: Ensure complete solubilization of your this compound stock in DMSO. When diluting into aqueous culture medium, vortex thoroughly and visually inspect for any precipitate. Consider using a final DMSO concentration of up to 0.5% in your assay, a level tolerated by most cell lines.[3][4]

  • Interference with Assay Reagents: Some flavonoids can directly react with the colorimetric reagents used in viability assays (like MTT), leading to false-positive or false-negative results.[1]

    • Solution: Consider using a non-colorimetric viability assay, such as a luciferase-based assay that measures ATP levels (e.g., CellTiter-Glo®), which is generally less prone to compound interference.[5]

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.

    • Solution: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Q2: My Western blot results for NF-κB or MAPK pathway activation are not consistent. What should I check?

A2: Inconsistent Western blot results can be frustrating. Here are some key areas to troubleshoot:

  • Timing of Stimulation and Lysis: The activation of signaling pathways like NF-κB and MAPK is often transient.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing peak phosphorylation of your target proteins (e.g., p-p65, p-ERK) after this compound treatment.

  • Protein Loading: Inaccurate protein quantification can lead to misleading results.

    • Solution: Use a reliable protein quantification method (e.g., BCA assay) and always normalize your protein of interest to a stable loading control (e.g., GAPDH, β-actin).

  • Antibody Quality: The specificity and sensitivity of your primary antibodies are critical.

    • Solution: Use antibodies that have been validated for your specific application. Ensure you are using the recommended antibody dilution and incubation conditions.

  • Stripping and Reprobing: Inefficient stripping of the membrane can leave residual antibody, leading to background signal when reprobing for a different protein.

    • Solution: Ensure your stripping protocol is effective by incubating the stripped membrane with a secondary antibody to check for any remaining signal before reprobing.[6]

Q3: I'm having trouble dissolving this compound for my experiments. What is the best practice?

A3: The solubility of flavonoids is a common challenge.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other flavonoids.[2]

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This minimizes the amount of DMSO introduced into your cell culture.

  • Working Dilutions: For your experiments, dilute the DMSO stock directly into your cell culture medium. It is crucial to mix thoroughly by vortexing or inverting the tube immediately after adding the DMSO stock to the aqueous solution to prevent precipitation.[2]

  • Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture that does not exceed 0.5%, as higher concentrations can be toxic to cells.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How can I ensure the stability of my this compound solutions?

A4: The stability of flavonoids in solution can be affected by light, temperature, and pH.

  • Storage: Store your DMSO stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

  • Light Sensitivity: Protect solutions from light, as some flavonoids are light-sensitive and can degrade upon exposure.[8] Use amber-colored tubes or wrap tubes in foil.

  • Working Solutions: Prepare fresh working dilutions in cell culture medium for each experiment. Do not store diluted this compound in aqueous solutions for extended periods, as its stability may be compromised.

Quantitative Data Summary

Cell LineCancer TypeIC50 (µg/mL) of Total Flavone Extract[9]
MCF-7 Breast Cancer27.32 ± 0.24
A549 Lung Cancer31.77 ± 3.06
HeLa Cervical Cancer31.01 ± 1.93
HepG2 Liver Cancer53.05 ± 3.15
A2780 Ovarian Cancer16.98 ± 1.56
SW620 Colon Cancer21.39 ± 1.47

Key Signaling Pathways and Experimental Workflows

This compound, as a flavonoid, is anticipated to exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

This compound Signaling Pathway

Violanone_Signaling cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits MAPK_Cascade MAPK Cascade (ERK, JNK, p38) This compound->MAPK_Cascade Inhibits IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activates Nucleus->Gene_Expression Activates AP1 AP-1 MAPK_Cascade->AP1 Activates AP1->Nucleus Translocates

Caption: Proposed inhibitory signaling pathway of this compound on NF-κB and MAPK.

General Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Review_Protocol Review Experimental Protocol Start->Review_Protocol Optimize_Parameters Optimize Critical Parameters Check_Reagents->Optimize_Parameters Check_Cells->Optimize_Parameters Review_Protocol->Optimize_Parameters Standardize_Execution Standardize Assay Execution Optimize_Parameters->Standardize_Execution End Reproducible Results Standardize_Execution->End

Caption: A logical workflow for troubleshooting low reproducibility in experiments.

Detailed Experimental Protocols

The following are representative protocols for key experiments often performed with flavonoids like this compound. These should be optimized for your specific cell line and experimental conditions.

Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the steps to measure the effect of this compound on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.[10][11]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.[12][13][14]

  • Cell Transfection and Seeding: Co-transfect HEK293T or a similar cell line with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phosphorylated p65 and ERK

This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways.[6][15]

  • Cell Treatment and Lysis: Seed cells (e.g., RAW 264.7 or MCF-7) and treat with this compound and/or a stimulant (e.g., LPS or TNF-α) for the optimized duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

Preventing degradation of Violanone during storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Violanone during storage and handling. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an isoflavonoid, a class of naturally occurring compounds with various biological activities.[1] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological effects.

Q2: What are the primary factors that can cause this compound degradation?

Based on general knowledge of flavonoid chemistry, the primary factors that can cause this compound degradation include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the isoflavanone structure.

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation of the phenolic hydroxyl groups.

  • Incompatible Solvents and Reagents: Strong acids, alkalis, and strong oxidizing or reducing agents are incompatible with this compound.[2]

Troubleshooting Guide

Problem: I am observing a loss of this compound activity in my experiments.

This is a common issue that can often be traced back to the degradation of the compound. Use the following troubleshooting guide to identify and resolve the potential cause.

Potential Cause Troubleshooting Steps Recommended Action
Improper Storage - Verify the storage temperature of your this compound stock (powder and solutions).- Check if the container is tightly sealed and protected from light.- Store this compound powder at -20°C.[2]- Store this compound solutions at -80°C.[2]- Use amber vials or wrap containers in aluminum foil.- Ensure containers are tightly sealed to prevent exposure to air and moisture.
Degradation in Solution - Evaluate the pH of your experimental buffer or medium.- Consider the potential for oxidative stress in your system.- Maintain a pH between 4 and 6 for optimal stability.- Degas solvents and use antioxidants like ascorbic acid or BHT if compatible with your experiment.
Photodegradation during Handling - Assess the light conditions in your laboratory during sample preparation and experimentation.- Work under subdued light conditions or use light-blocking covers for your vessels and plates.
Contamination - Check for potential contamination of your stock solutions or experimental setup with incompatible chemicals.- Use high-purity solvents and reagents.- Avoid contact with strong acids, bases, and oxidizing/reducing agents.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is typically used to separate this compound from its degradation products. A starting condition of 90% A and 10% B, gradually increasing to 100% B over 30 minutes can be a good starting point.

3. Detection:

  • Monitor the elution profile at the wavelength of maximum absorbance for this compound (determine this by running a UV scan of a pure standard).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

  • For stability studies, dilute the stock solution in the desired stress medium (e.g., acidic, basic, oxidative solutions) to a final concentration within the linear range of the HPLC method.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the stressed sample to that of an unstressed control sample.

  • Identify and quantify any degradation products that appear as new peaks in the chromatogram.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of analytical methods.[3]

1. Acid Hydrolysis:

  • Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points.

  • Neutralize the samples with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Treat a solution of this compound with 3% hydrogen peroxide at room temperature for various time points.

4. Thermal Degradation:

  • Store this compound powder at elevated temperatures (e.g., 60°C, 80°C) for an extended period.

  • Dissolve the powder in a suitable solvent for HPLC analysis at different time intervals.

5. Photodegradation:

  • Expose a solution of this compound to a light source (e.g., UV lamp, direct sunlight) for defined periods.

  • Keep a control sample wrapped in foil to protect it from light.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the expected stability of this compound under different conditions. This data is based on general trends observed for isoflavonoids and should be confirmed experimentally for this compound.

Table 1: Effect of Temperature on this compound Powder Stability (Stored for 6 months)

Storage Temperature (°C)% this compound Remaining
-20>99%
495%
25 (Room Temperature)80%
4065%

Table 2: Effect of pH on this compound Stability in Aqueous Solution (24 hours at 25°C)

pH% this compound Remaining
2.085%
4.098%
7.090%
9.075%
12.050%

Visualizations

logical_workflow_for_stability_testing cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase define_objectives Define Objectives select_methods Select Stability-Indicating Methods (e.g., HPLC) define_objectives->select_methods protocol_dev Develop & Validate Protocol select_methods->protocol_dev sample_prep Prepare this compound Samples protocol_dev->sample_prep stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidation) sample_prep->stress_conditions time_points Collect Samples at Time Points stress_conditions->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis quantify Quantify this compound & Degradants hplc_analysis->quantify pathways Identify Degradation Pathways quantify->pathways report Generate Stability Report pathways->report

Caption: Logical workflow for a this compound stability study.

potential_degradation_pathway This compound This compound (Isoflavanone) Intermediate Chalcone Intermediate This compound->Intermediate Hydrolysis (Acid/Base) Oxidized Oxidized this compound This compound->Oxidized Oxidation Product1 Phenolic Acid A Intermediate->Product1 Further Degradation Product2 Phenolic Acid B Intermediate->Product2 Further Degradation

Caption: Potential degradation pathway for this compound.

troubleshooting_degradation start Suspected this compound Degradation check_storage Check Storage Conditions (Temp, Light, Seal) start->check_storage correct_storage Correct Storage: -20°C (powder) -80°C (solution) Protect from light check_storage->correct_storage Incorrect check_solution Check Solution Stability (pH, Oxygen) check_storage->check_solution Correct retest Retest Experiment correct_storage->retest adjust_solution Adjust Solution: Buffer pH 4-6 Use Antioxidants check_solution->adjust_solution Incorrect check_handling Check Handling Procedures (Light Exposure) check_solution->check_handling Correct adjust_solution->retest improve_handling Improve Handling: Work in subdued light check_handling->improve_handling Incorrect check_handling->retest Correct improve_handling->retest

Caption: Troubleshooting decision tree for this compound degradation.

References

Optimizing extraction parameters for maximizing Violanone yield from plants.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of violanone from plant sources.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the target compounds.- Reduce Particle Size: Grind the dried plant material into a fine powder to increase the surface area for extraction. - Pre-treatment: Consider a pre-treatment step with enzymes like cellulase or pectinase to break down cell walls.
Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound, which is an isoflavonoid.- Solvent Polarity: this compound, as an isoflavonoid, is moderately polar. Use mixtures of alcohol (ethanol or methanol) and water. A 70% methanol solution has been shown to be effective for this compound derivatives.[1] - Solvent Optimization: Empirically test different solvent-to-water ratios (e.g., 50%, 70%, 90% alcohol) to find the optimal polarity for your specific plant matrix.
Sub-optimal Extraction Parameters: Temperature, time, and solvent-to-solid ratio significantly impact yield.- Temperature: Increasing the temperature can enhance solubility and diffusion. However, excessive heat can degrade flavonoids. A temperature of around 60°C is often a good starting point for ultrasound-assisted extraction. - Time: Ensure sufficient extraction time for the solvent to penetrate the matrix. For ultrasound-assisted extraction, 30-45 minutes is a common range.[1] - Solid-to-Liquid Ratio: A higher solvent volume can lead to better extraction but may result in a more dilute extract. A ratio of 1:20 to 1:30 (g/mL) is a typical starting point.
Degradation of this compound During Extraction High Temperatures: Isoflavonoids can be sensitive to thermal degradation.- Use Modern Extraction Techniques: Employ methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures compared to traditional methods like Soxhlet extraction.[2][3] - Temperature Control: If using heating, carefully control the temperature to avoid exceeding the degradation point of this compound.
Presence of Oxidizing Enzymes: Enzymes released from the plant material can degrade flavonoids.- Blanching: Briefly heat the fresh plant material before extraction to denature enzymes. - Use of Antioxidants: Add antioxidants like ascorbic acid to the extraction solvent.
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis Secondary Silanol Interactions: Residual silanol groups on the HPLC column can interact with the hydroxyl groups of this compound, causing peak tailing.- Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of silanol groups (typically a pH between 3 and 4). - Use of an Ion-Pairing Reagent: Add a small amount of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase. - End-capped Column: Use an end-capped HPLC column where the residual silanol groups are chemically bonded.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the Sample: Dilute the extract before injection. - Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
Incompatible Injection Solvent: If the solvent in which the sample is dissolved is much stronger than the mobile phase, it can cause peak fronting.- Dissolve in Mobile Phase: Whenever possible, dissolve the dried extract in the initial mobile phase of your HPLC gradient.
Co-extraction of Interfering Compounds Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound.- Solvent System Optimization: Experiment with different solvent mixtures to improve selectivity. - Solid-Phase Extraction (SPE): Use an SPE cartridge to clean up the crude extract before HPLC analysis. Choose a sorbent that retains either the interfering compounds or this compound, allowing for their separation.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to optimize for maximizing this compound yield?

The most critical parameters are the type and concentration of the extraction solvent, the extraction temperature, the extraction time, and the solid-to-liquid ratio. The interplay of these factors determines the efficiency of the extraction process.

2. Which extraction method is most suitable for this compound?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally preferred over traditional methods like maceration or Soxhlet extraction.[2][3] UAE, for instance, offers advantages such as shorter extraction times, reduced solvent consumption, and lower operating temperatures, which helps to minimize the thermal degradation of this compound.[4]

3. What is a good starting point for developing a this compound extraction protocol?

Based on available literature, a good starting point for ultrasound-assisted extraction would be:

  • Plant Material: Finely ground, dried plant material.

  • Solvent: 70% methanol in water.[1]

  • Temperature: 60°C.

  • Time: 30-45 minutes.[1]

  • Solid-to-Liquid Ratio: 1:25 g/mL.[1]

  • Ultrasonic Power/Frequency: 400W / 40 kHz are commonly used frequencies and powers.[4]

4. How does pH affect this compound extraction?

The pH of the extraction medium can influence the stability and solubility of flavonoids. For isoflavonoids, a slightly acidic to neutral pH is generally recommended. Extreme pH values can lead to the degradation of the flavonoid structure.

5. How can I confirm the presence and quantity of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the identification and quantification of this compound. By comparing the retention time and UV-Vis/mass spectrum of the peaks in your sample to that of a pure this compound standard, you can confirm its presence and determine its concentration.

Data Presentation: Optimized Extraction Parameters for Isoflavonoids

The following table summarizes optimized parameters from different studies for the extraction of isoflavonoids, providing a comparative overview.

ParameterStudy 1: Dalbergia odorifera (for this compound derivatives)Study 2: Millettia speciosa (for Total Flavonoids)
Extraction Method Ultrasound-Assisted Extraction (UAE)Ultrasound-Assisted Extraction (UAE)
Solvent Methanol-WaterEthanol-Water
Solvent Concentration 70%64%
Temperature Not specified60°C
Time 45 minutes29 minutes
Solid-to-Liquid Ratio 1:125 (0.2g in 25mL)1:20 g/mL
Ultrasonic Power Not specified400 W
Reference [1][5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Dalbergia odorifera

This protocol is adapted from a study on the optimization of flavonoid extraction from Dalbergia odorifera.[1]

1. Sample Preparation:

  • Dry the plant material (e.g., heartwood) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve).

2. Extraction:

  • Weigh 0.2 g of the powdered plant material into a suitable extraction vessel.

  • Add 25 mL of 70% methanol in water.

  • Place the vessel in an ultrasonic bath.

  • Sonicate for 45 minutes at a controlled temperature.

3. Post-Extraction Processing:

  • Centrifuge the extract (e.g., at 4000 rpm for 10 minutes) to separate the solid residue.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: General Ultrasound-Assisted Extraction of Total Flavonoids from Millettia speciosa

This protocol is based on a study optimizing total flavonoid extraction from Millettia speciosa.[5]

1. Sample Preparation:

  • Dry the plant material (e.g., roots) and grind into a powder.

2. Extraction:

  • Weigh a specific amount of the powdered material (e.g., 1 g).

  • Add the extraction solvent (64% ethanol in water) at a solid-to-liquid ratio of 1:20 g/mL (i.e., 20 mL of solvent for 1 g of sample).

  • Place the mixture in an ultrasonic bath with a power of 400 W.

  • Extract for 29 minutes at a temperature of 60°C.

3. Post-Extraction Processing:

  • After extraction, cool the mixture to room temperature.

  • Centrifuge and filter the extract as described in Protocol 1.

Visualizations

Biosynthesis and Signaling Pathways

violanone_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Liquiritigenin Liquiritigenin Naringenin Chalcone->Liquiritigenin CHR, CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Liquiritigenin->2-Hydroxyisoflavanone IFS Daidzein (Isoflavone) Daidzein (Isoflavone) 2-Hydroxyisoflavanone->Daidzein (Isoflavone) HID Isoflavanone Precursor Isoflavanone Precursor Daidzein (Isoflavone)->Isoflavanone Precursor IFR This compound (Isoflavanone) This compound (Isoflavanone) Isoflavanone Precursor->this compound (Isoflavanone) Further Modifications Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone flavonoid_signaling_pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Growth Factors->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Inflammation Proliferation, Inflammation Transcription Factors->Proliferation, Inflammation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival This compound This compound This compound->RAF Inhibition This compound->PI3K Inhibition experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis A Plant Material (e.g., Dalbergia odorifera) B Drying and Grinding A->B C Ultrasound-Assisted Extraction (Solvent, Time, Temp) B->C D Centrifugation/Filtration C->D E Crude Extract D->E F Optional: Solid-Phase Extraction (SPE Cleanup) E->F G HPLC-DAD/MS Analysis E->G F->G H This compound Quantification G->H

References

Addressing challenges in scaling up Violanone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Violanone, particularly when scaling up production. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a naturally occurring isoflavanone, a type of isoflavonoid. Its chemical name is 7,3'-dihydroxy-2',4'-dimethoxyisoflavanone.[1]
What are the common starting materials for this compound synthesis? The synthesis of this compound typically starts from a corresponding 2'-hydroxychalcone, which is then subjected to oxidative rearrangement.[2] An alternative route involves the construction of a deoxybenzoin unit as a key intermediate.[3][4][5][6][7]
What are the main challenges in scaling up this compound synthesis? Common challenges include low yields, the formation of side products, difficulties in purification, and the use of toxic reagents like thallium(III) nitrate.[2][8] The complexity of multi-step syntheses also presents scalability issues.[3][4][5][6][7]
What analytical techniques are used to characterize this compound? High-Performance Liquid Chromatography (HPLC) with Photo-Diode Array (PDA) and Mass Spectrometric (MS) detection are standard methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used for structural elucidation.[9]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly via the oxidative cyclization of a 2'-hydroxychalcone with thallium(III) nitrate.

ProblemPotential Cause(s)Suggested Solution(s)
Low to no yield of this compound 1. Substituent Effects: The electronic nature of the substituents on the B-ring of the chalcone precursor is critical. Electron-withdrawing groups can disfavor the desired isoflavone formation.[8] 2. Reagent Inactivity: The thallium(III) nitrate may have decomposed. 3. Reaction Conditions: Incorrect temperature, solvent, or reaction time.1. Precursor Design: Ensure the B-ring of the chalcone has electron-donating groups, which favor isoflavone formation.[8] 2. Reagent Quality: Use fresh, high-quality thallium(III) nitrate. 3. Optimization: Systematically optimize reaction parameters. Start with reported conditions and vary one parameter at a time.
Formation of Aurone Side Products The oxidative cyclization of 2'-hydroxychalcones can lead to the formation of aurones, especially when the B-ring has electron-withdrawing substituents.[2][8]1. Substituent Control: As with low yield, the presence of strong electron-donating groups on the B-ring of the chalcone precursor will favor the formation of isoflavones over aurones.[8] 2. Alternative Reagents: While thallium(III) nitrate with electron-donating groups favors isoflavones, other reagents like I₂, SeO₂, or InCl₃ are known to favor flavone formation, which is structurally different but highlights the impact of the oxidant.[10] For isoflavone synthesis, sticking to optimized thallium(III) nitrate conditions is key.
Difficult Purification of this compound 1. Complex Reaction Mixture: Presence of unreacted starting material, side products (e.g., aurones), and thallium salts. 2. Similar Polarity of Products: this compound and side products may have similar polarities, making chromatographic separation challenging.1. Advanced Chromatographic Techniques: Consider using High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC for efficient separation.[9] 2. Resin Purification: Employ macroporous resins for the initial purification to remove a significant portion of impurities.[11] 3. Crystallization: Optimize crystallization conditions (solvent, temperature) to selectively crystallize the desired this compound product.
Toxicity and Handling of Thallium(III) Nitrate Thallium and its salts are highly toxic and pose significant environmental and health risks, especially at scale.1. Alternative Synthetic Routes: Explore less toxic synthetic pathways that avoid thallium. These include the deoxybenzoin route followed by cyclization or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[12][13] 2. Strict Safety Protocols: If using thallium(III) nitrate is unavoidable, implement stringent safety measures, including proper personal protective equipment (PPE), ventilated enclosures, and waste disposal protocols.

Quantitative Data Summary

The following table summarizes yield data from the synthesis of isoflavanones, providing a benchmark for researchers.

SynthesisKey Intermediate/ReactionNumber of StepsOverall YieldReference
7,2′-Dihydroxy-4′,5′-dimethoxyisoflavanoneDeoxybenzoin construction via Claisen rearrangement, oxidative cleavage, and aryllithium addition1111%[3][4][5][6][7]
Biochanin A (an isoflavone)Negishi cross-coupling of a C-3 zincated chromone with p-methoxyphenyl iodide2 (from chromone)84% (for the two steps)[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Rearrangement of a 2'-Hydroxychalcone

This protocol is based on the general method for synthesizing isoflavonoids using thallium(III) nitrate.[2]

  • Chalcone Synthesis: The precursor, 2'-hydroxy-x,y-dimethoxy-z-hydroxychalcone, is first synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde in the presence of a base.

  • Oxidative Rearrangement:

    • Dissolve the 2'-hydroxychalcone in methanol.

    • Add a solution of thallium(III) nitrate in methanol dropwise to the chalcone solution at room temperature with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes to a few hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization and Demethylation (if necessary): The intermediate from the rearrangement is then cyclized, often with acid catalysis, to form the isoflavanone ring. If protecting groups are used, they are removed in the final steps.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by crystallization to obtain pure this compound.

Note: Thallium(III) nitrate is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

violanone_synthesis_workflow start Starting Materials (Acetophenone & Benzaldehyde derivatives) claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt chalcone 2'-Hydroxychalcone Precursor claisen_schmidt->chalcone oxidative_rearrangement Oxidative Rearrangement (Thallium(III) Nitrate) chalcone->oxidative_rearrangement intermediate 1,2-Diaryl-3,3-dimethoxy propan-1-one Intermediate oxidative_rearrangement->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization This compound Crude this compound cyclization->this compound purification Purification (Chromatography, Crystallization) This compound->purification final_product Pure this compound purification->final_product

Caption: General workflow for this compound synthesis via oxidative rearrangement of a chalcone.

troubleshooting_logic start Low Yield or Side Product Formation? check_substituents Are B-ring substituents electron-donating? start->check_substituents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_substituents->optimize_conditions Yes modify_precursor Modify Chalcone Precursor check_substituents->modify_precursor No check_reagent Check Reagent Quality (Thallium Nitrate) optimize_conditions->check_reagent consider_alternatives Consider Alternative Routes (Deoxybenzoin, Suzuki Coupling) check_reagent->consider_alternatives If issues persist

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Minimizing off-target effects of Violanone in cellular studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Violanone in cellular studies. Given that specific target information for this compound is limited, this guide operates under the common context of investigating its potential as an anti-proliferative agent and kinase inhibitor, a frequent objective for novel isoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

A1: this compound is an isoflavonoid, a class of polyphenolic compounds found in plants like Dalbergia odorifera.[1] Isoflavonoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4] Many isoflavonoids interact with multiple cellular targets, including protein kinases (e.g., PI3K, Akt) and cell cycle-regulating proteins, which can lead to anti-proliferative and pro-apoptotic effects in cancer cells.[5] Therefore, it is reasonable to hypothesize that this compound's primary on-target effect under investigation is the inhibition of cancer cell growth through modulation of specific signaling pathways.

Q2: What are "off-target" effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound like this compound binds to and modulates proteins other than the intended therapeutic target. Because flavonoids can interact with a broad range of proteins, particularly those with ATP-binding pockets like kinases, there is a significant potential for off-target activities.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or side effects in a therapeutic context. Minimizing and characterizing these effects is crucial for validating this compound's specific mechanism of action.

Q3: My non-cancerous control cell line is showing high toxicity to this compound. What could be the cause?

A3: High toxicity in control lines could indicate potent, non-selective off-target effects. This could be due to this compound hitting a "housekeeping" protein essential for all cells, not just the cancer-specific target. It is also possible that the concentration of this compound being used is too high. It's recommended to perform a dose-response curve on both your target and control cell lines to determine a therapeutic window where you see an effect in the target line with minimal toxicity in the control.

Q4: I am seeing conflicting results between my colorimetric viability assay (e.g., MTT) and a luminescence-based assay (e.g., CellTiter-Glo®). Why?

A4: Flavonoids, due to their chemical structure, can interfere with colorimetric assays that rely on the reduction of a chromogenic substrate (like MTT). They can directly reduce the substrate, leading to a false-positive signal that doesn't correlate with cell viability. Luminescence-based assays that measure ATP content, such as the Promega CellTiter-Glo® assay, are generally more reliable for this class of compounds as they are less prone to this type of chemical interference.

Q5: How can I confirm that this compound is engaging my intended target protein within the cell?

A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[6][7] This method is based on the principle that a protein becomes more thermally stable when its ligand (this compound) is bound. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein, you can determine if this compound binding increases your target's melting temperature, thus confirming engagement.[8]

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides structured troubleshooting for common issues encountered when working with this compound.

Issue 1: High Degree of Cell Death in Multiple Cell Lines (Lack of Selectivity)
Potential Cause Troubleshooting Step Expected Outcome
Concentration Too High Perform a dose-response experiment using a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) on both cancer and non-cancerous cell lines.Identification of a concentration range that is cytotoxic to the cancer cell line but has minimal effect on the non-cancerous line.
Potent Off-Target Effects Conduct a broad kinase profile screen to identify unintended kinase targets. Services are available from companies like Reaction Biology, Pharmaron, and BPS Bioscience.[3][4][9]A list of off-target kinases that this compound inhibits, which can help explain the observed phenotype.
Compound Purity Issues Verify the purity of your this compound stock using techniques like HPLC or mass spectrometry.Confirmation that the observed effects are from this compound and not a contaminant.
Issue 2: Inconsistent Anti-Proliferative Effects
Potential Cause Troubleshooting Step Expected Outcome
Assay Interference Switch from colorimetric/fluorometric assays to a luminescence-based viability assay like CellTiter-Glo® that measures ATP levels.More reproducible and reliable cell viability data that is not skewed by compound interference.
Cell Culture Conditions Ensure consistent cell passage number, seeding density, and serum concentration between experiments.Reduced variability in experimental results.
Compound Stability Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Assess stability in media over the course of the experiment.Consistent compound activity across experiments.
Issue 3: Effect on Hypothesized Pathway Cannot Be Validated

| Potential Cause | Troubleshooting Step | Expected Outcome | | Incorrect Target Hypothesis | Use target identification methods like affinity chromatography or CETSA-MS to discover the actual binding partners of this compound in an unbiased manner.[7][10] | Identification of the true on-target and potential off-target proteins, allowing for a revised hypothesis. | | Indirect Effect | The observed phenotype may be a downstream consequence of an off-target effect. Map the known off-targets from a kinase screen onto signaling pathway diagrams. | A clearer understanding of how off-target inhibition could indirectly affect your pathway of interest. | | Lack of Target Engagement | Perform a CETSA experiment to confirm that this compound is binding to the intended target protein in the cellular environment at the concentrations used.[6] | Confirmation of whether the lack of a downstream effect is due to a failure to engage the target. |

Quantitative Data Summary

The following tables provide representative IC50 values for isoflavonoids in relevant assays. These values can serve as a benchmark for what might be expected for this compound and for comparing on-target versus off-target potency.

Table 1: Example Anti-Proliferative Activity (IC50) of Isoflavonoids in Cancer Cell Lines

IsoflavoneCell LineCancer TypeIC50 (µM)Reference
GenisteinHSC-45M2Stomach Cancer<10 (cytostatic)[11]
Biochanin AHSC-45M2Stomach Cancer<20 (cytostatic)[11]
Formononetin DerivativeSH-SY5YNeuroblastoma2.08[12]
Barbigerone AnalogHepG2Liver Cancer0.28[12]
Flavone Analog 10 MDA-MB-231Breast Cancer5.0[13]
Flavone Analog 24 MCF-7Breast Cancer8.0[13]

Table 2: Example Inhibitory Activity (IC50) of Small Molecules Against PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Reference
PI-103 23315[14]
Pilaralisib (XL147) 39>10003623[14]
AZD8835 6.24315.790[15]
IC-87114 >10,000>10,0005002900[16]
TG100-115 >1000>100023583[14]

Experimental Protocols & Methodologies

Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol is adapted from Promega's technical bulletin and is suitable for assessing the anti-proliferative effects of this compound without the interference issues of colorimetric assays.[2][17]

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the number of viable cells.

Procedure:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a generalized protocol for a radiometric kinase assay to determine if this compound directly inhibits a purified kinase of interest.[18][19]

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase. A decrease in signal in the presence of this compound indicates inhibition.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer (e.g., HEPES, MgCl₂), the specific peptide or protein substrate, and the purified kinase.

  • Inhibitor Addition: Add this compound at various concentrations (or vehicle control) to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding an ATP mix containing both unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Stop Reaction & Spotting: Stop the reaction (e.g., by adding phosphoric acid). Spot a small volume of each reaction mixture onto a phosphocellulose (P81) paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will remain bound to the paper.

  • Quantification: After drying the paper, quantify the radioactivity of each spot using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm if this compound binds to its intended target in a cellular context.[6][20]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.

Procedure:

  • Cell Treatment: Culture cells to a high confluency and treat with either this compound at a specific concentration or a vehicle control for a defined period.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a buffered solution, often with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen).

  • Separation of Soluble Fraction: Pellet the precipitated, aggregated proteins by ultracentrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in each sample using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations: Pathways and Workflows

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Cellular Response This compound This compound RTK Receptor Tyrosine Kinase (RTK) (Potential Off-Target) This compound->RTK Inhibition (Off-Target) PI3K PI3K (Hypothesized Target) This compound->PI3K Inhibition (On-Target) RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: Hypothetical signaling pathway showing this compound's on-target inhibition of PI3K and a potential off-target effect on an upstream RTK.

G cluster_workflow Experimental Workflow: Off-Target Identification start Start: Observe Non-Specific Cytotoxicity dose_response 1. Dose-Response Curve (Cancer vs. Normal Cells) start->dose_response selective_window Selective Window Found? dose_response->selective_window kinase_screen 2. Broad Kinase Profile Screen selective_window->kinase_screen No end_optimize Optimize Dose & Proceed with On-Target Studies selective_window->end_optimize Yes off_targets Off-Targets Identified? kinase_screen->off_targets validate 3. Validate Off-Target (Cellular Assays, CETSA) off_targets->validate Yes end_reassess Re-evaluate this compound's Mechanism & Selectivity off_targets->end_reassess No (Consider other target classes) validate->end_reassess

Caption: A logical workflow for identifying and validating potential off-target effects of this compound.

References

Troubleshooting Violanone precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to Violanone precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an isoflavanone compound that has been noted for its potential biological activities, including the inhibition of tubulin polymerization.[1] Like many organic compounds under investigation for therapeutic applications, this compound is poorly soluble in water. This low aqueous solubility can lead to precipitation during experiments, which can affect the accuracy of results, hinder the development of effective formulations, and complicate the interpretation of biological data.

Q2: I observed precipitation after adding my this compound stock solution (in an organic solvent) to an aqueous buffer. What is the likely cause?

This is a common issue known as "antisolvent precipitation." When a concentrated stock solution of a poorly soluble compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer where it is less soluble, the compound can rapidly precipitate out of the solution.

Q3: Can changes in pH affect the solubility of this compound?

Q4: How does temperature impact the solubility of this compound?

For most solid solutes, solubility tends to increase with higher temperatures.[3][5] However, the effect of temperature can vary depending on the specific compound and the solvent system. It is advisable to conduct preliminary temperature-solubility studies to understand how temperature variations might be contributing to precipitation issues.

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Dilution in Aqueous Buffer

This is a classic sign of antisolvent precipitation due to the rapid change in solvent polarity.

Troubleshooting Steps:

  • Optimize the Dilution Method:

    • Slow Addition: Add the this compound stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively before it has a chance to aggregate and precipitate.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Modify the Solvent System:

    • Incorporate a Co-solvent: Include a water-miscible organic solvent in your aqueous buffer. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol.[6] This increases the overall solvating capacity of the buffer for this compound.

    • Use Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[6][7][8] Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are often used.

  • Adjust the pH:

    • Experimentally determine the pH at which this compound exhibits maximum solubility. Prepare a series of buffers with different pH values to identify the optimal range for your specific application.

Issue 2: this compound Precipitates Over Time During an Experiment

This may indicate that the solution is supersaturated and thermodynamically unstable.

Troubleshooting Steps:

  • Employ Polymeric Precipitation Inhibitors:

    • Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can help maintain a supersaturated state by inhibiting crystal growth and precipitation.[9] These are often included in the aqueous buffer.

  • Control the Temperature:

    • Ensure that the temperature of your experimental setup remains constant. A decrease in temperature can lead to a reduction in solubility and subsequent precipitation.

  • Reduce the Final Concentration:

    • If possible, lower the final concentration of this compound in your assay to a level that is below its equilibrium solubility in the final aqueous medium.

Data Presentation

The following tables provide hypothetical yet representative data to illustrate how different experimental parameters can influence the solubility of a poorly soluble compound like this compound.

Table 1: Effect of pH on this compound Solubility (Hypothetical Data)

pHThis compound Solubility (µg/mL)
5.00.5
6.01.2
7.02.5
7.43.1
8.02.8

Table 2: Effect of Co-solvents on this compound Solubility in Aqueous Buffer (pH 7.4) (Hypothetical Data)

Co-solventConcentration (% v/v)This compound Solubility (µg/mL)
None0%3.1
DMSO1%15.5
Ethanol1%12.8
PEG 4005%25.2
Propylene Glycol5%22.7

Table 3: Effect of Temperature on this compound Solubility in Aqueous Buffer (pH 7.4) (Hypothetical Data)

Temperature (°C)This compound Solubility (µg/mL)
41.8
25 (Room Temp)3.1
375.4

Experimental Protocols

Protocol 1: General Method for Preparing a this compound Working Solution
  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution (e.g., 10 mM). Ensure complete dissolution; gentle warming or sonication may be necessary. Store this stock solution at -20°C or -80°C.[1]

  • Prepare the Final Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS). If using a co-solvent or surfactant, add it to the buffer at this stage and ensure it is well mixed.

  • Dilute the Stock Solution:

    • Bring the this compound stock solution and the aqueous buffer to the same temperature (typically room temperature or the experimental temperature).

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop.

    • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation (cloudiness, visible particles). If the solution is not clear, it may be necessary to optimize the formulation further using the troubleshooting steps outlined above.

Protocol 2: Screening for Optimal pH
  • Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 8.5 in 0.5 unit increments).

  • Add an excess amount of this compound powder to a small volume of each buffer.

  • Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility of this compound as a function of pH to identify the optimal pH range.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_dilution Review Dilution Method start->check_dilution slow_addition Slow Addition with Vortexing check_dilution->slow_addition Optimize modify_solvent Modify Solvent System slow_addition->modify_solvent If precipitation persists use_cosolvent Add Co-solvent (e.g., DMSO, PEG) modify_solvent->use_cosolvent use_surfactant Add Surfactant (e.g., Tween 80) modify_solvent->use_surfactant adjust_ph Adjust pH use_cosolvent->adjust_ph If precipitation persists use_surfactant->adjust_ph If precipitation persists check_concentration Review Final Concentration adjust_ph->check_concentration If precipitation persists lower_concentration Lower Final Concentration check_concentration->lower_concentration use_inhibitor Use Precipitation Inhibitor (e.g., HPMC) check_concentration->use_inhibitor For supersaturated solutions end_solution Solution Remains Clear lower_concentration->end_solution use_inhibitor->end_solution signaling_pathway Mechanism of Action: this compound and Tubulin Polymerization cluster_tubulin Microtubule Dynamics cluster_effects Cellular Effects Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption leads to This compound This compound This compound->Inhibition Apoptosis Apoptosis Mitotic Arrest->Apoptosis logical_relationship Factors Influencing this compound Solubility cluster_chemical Chemical Environment cluster_physical Physical Conditions Solubility This compound Solubility pH pH pH->Solubility CoSolvents Co-solvents CoSolvents->Solubility Surfactants Surfactants Surfactants->Solubility Temperature Temperature Temperature->Solubility Agitation Agitation/Mixing Agitation->Solubility ParticleSize Particle Size ParticleSize->Solubility

References

Technical Support Center: Violanone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Violanone.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Q1: My TLC analysis of crude this compound shows multiple spots. What are the likely impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Based on a common synthetic route for isoflavanones like this compound, which often involves the cyclization of a chalcone precursor or the build-up from a deoxybenzoin intermediate, the impurities could include:

  • Unreacted Starting Materials: Such as resorcinol derivatives and substituted benzaldehydes or benzoic acids used in the initial steps.

  • Unreacted Intermediates: Key intermediates like the corresponding deoxybenzoin or chalcone may not have fully cyclized.

  • Side-Products:

    • Flavone Formation: Dehydrogenation of the isoflavanone can occur under certain conditions, leading to the formation of the corresponding flavone as an impurity.

    • Chalcone-Flavanone Equilibrium: The cyclization of chalcones to flavanones can be a reversible process, potentially leaving residual chalcone in the final product.[1]

    • Products of O-acylation or O-formylation: Side reactions can occur on the phenolic hydroxyl groups if they are not properly protected during certain synthesis steps.[2]

A general workflow for troubleshooting an impure this compound synthesis is outlined below.

G cluster_0 Initial Analysis cluster_1 Impurity Identification & Strategy cluster_2 Purification & Final Analysis Crude this compound Crude this compound TLC/HPLC Analysis TLC/HPLC Analysis Crude this compound->TLC/HPLC Analysis Multiple Spots? Multiple Spots? TLC/HPLC Analysis->Multiple Spots? Unreacted Starting Materials Unreacted Starting Materials Multiple Spots?->Unreacted Starting Materials Polar Spots Chalcone/Deoxybenzoin Intermediate Chalcone/Deoxybenzoin Intermediate Multiple Spots?->Chalcone/Deoxybenzoin Intermediate Less Polar Spots Side-Products (e.g., Flavone) Side-Products (e.g., Flavone) Multiple Spots?->Side-Products (e.g., Flavone) Spots with similar Rf Column Chromatography Column Chromatography Unreacted Starting Materials->Column Chromatography Recrystallization Recrystallization Chalcone/Deoxybenzoin Intermediate->Recrystallization Side-Products (e.g., Flavone)->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound Recrystallization->Pure this compound Final Purity Check (TLC/HPLC/NMR) Final Purity Check (TLC/HPLC/NMR) Pure this compound->Final Purity Check (TLC/HPLC/NMR)

Caption: Troubleshooting workflow for this compound purification.

Q2: How can I remove unreacted starting materials from my crude this compound?

A2: Unreacted starting materials are often more polar than the this compound product.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the more polar starting materials from the this compound product.

  • Washing/Extraction: If the starting materials have significantly different acidity or basicity, a liquid-liquid extraction can be performed. For example, acidic starting materials can be removed by washing the organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution).

Q3: My crude product is an oil and won't crystallize. What should I do?

A3: "Oiling out" instead of crystallizing is a common issue, often caused by residual solvent, impurities, or a low melting point of the product-impurity mixture. Here are some strategies to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound crystals, add a single crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of your product.

  • Lower the Temperature Slowly: Rapid cooling can sometimes favor oil formation. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Change the Solvent System: If the above methods fail, the solvent may not be appropriate. Try a different solvent or a two-solvent system for recrystallization.

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the presence of hydroxyl and methoxy groups, this compound is a polar molecule. Suitable solvents and solvent pairs could include:

  • Single Solvents: Ethanol, methanol, acetone, or ethyl acetate.

  • Two-Solvent Systems: A combination of a "good" solvent (in which this compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common pairs for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.

The selection of an appropriate solvent system is a critical step in achieving high purity.

G Start Start Select Potential Solvents Select potential solvents (e.g., Ethanol, Acetone, Ethyl Acetate) Start->Select Potential Solvents Test Solubility Test solubility of crude this compound in a small amount of solvent Select Potential Solvents->Test Solubility Soluble in Cold Solvent? Soluble in Cold Solvent? Test Solubility->Soluble in Cold Solvent? Insoluble in Hot Solvent? Insoluble in Hot Solvent? Soluble in Cold Solvent?->Insoluble in Hot Solvent? No Consider Two-Solvent System Consider a two-solvent system Soluble in Cold Solvent?->Consider Two-Solvent System Yes Good Single Solvent Good Single Solvent Insoluble in Hot Solvent?->Good Single Solvent No Insoluble in Hot Solvent?->Consider Two-Solvent System Yes End End Good Single Solvent->End Consider Two-Solvent System->End

Caption: Decision tree for selecting a recrystallization solvent.

Q5: How can I assess the purity of my synthesized this compound?

A5: Several analytical techniques can be used to determine the purity of your this compound sample:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample. A single spot suggests a relatively pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and reveal the presence of impurities through unexpected signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities tend to broaden and depress the melting point.

Data on Purification Improvement

Purification MethodPurity of Crude Extract (%)Purity of Final Product (%)Fold Increase in PurityReference
Macroporous Resin Chromatography~37.493.5~2.5[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography for this compound Purification

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., acetone or methanol), adding silica gel, and then evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Optimizing Cryopreservation of Cells Treated with Violanone and Similar Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to Violanone is limited. The following guidance is based on data from related isoflavonoids and flavanones. Researchers should always perform initial dose-response and cytotoxicity assays to determine the specific effects of this compound on their cell type of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the cryopreservation of cells treated with this compound or similar flavonoid compounds.

Troubleshooting Guides

This section addresses common problems encountered during the cryopreservation of cells pre-treated with flavonoids like this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Post-Thaw Cell Viability 1. Suboptimal Freezing Rate: Cooling too quickly or too slowly can cause lethal intracellular ice crystal formation or excessive dehydration.[1] 2. Inappropriate Cryoprotectant Concentration: Dimethyl sulfoxide (DMSO) is cytotoxic at room temperature, and prolonged exposure can reduce viability.[2] 3. Poor Cell Health Pre-Freezing: Freezing cells that are not in the logarithmic growth phase or have low initial viability will result in poor post-thaw recovery.[3] 4. This compound-induced Apoptosis or Cytotoxicity: The compound itself may be causing cell death, which is exacerbated by the stress of cryopreservation.1. Use a controlled-rate freezer or a validated isopropanol-based freezing container (e.g., Mr. Frosty) to achieve a cooling rate of approximately -1°C per minute.[4][5] 2. Work quickly when adding cryoprotectant-containing freezing medium. Keep cells on ice and transfer to -80°C as soon as possible. Consider optimizing the DMSO concentration (typically 5-10%).[2][6] 3. Ensure cells are healthy, actively dividing (70-80% confluency for adherent cells), and have high viability (>90%) before starting the cryopreservation protocol.[3] 4. Perform a dose-response curve and time-course experiment to determine the optimal, non-lethal concentration and incubation time for this compound treatment prior to cryopreservation. Assess pre-freeze viability.
High Percentage of Apoptotic Cells Post-Thaw 1. Compound-Induced Apoptosis: Flavonoids are known to induce apoptosis. The cryopreservation process can further stress cells, pushing more into apoptosis. 2. Cryopreservation-Induced Apoptosis: The freezing and thawing process itself can induce apoptosis through cellular stress.[7]1. Reduce the concentration of this compound or the duration of treatment before cryopreservation. 2. Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) during this compound incubation to assess if this improves post-thaw viability. Note: This may interfere with the intended experimental outcome. 3. Optimize the thawing procedure. Thaw cells rapidly in a 37°C water bath and dilute the cryoprotectant slowly by adding pre-warmed medium dropwise to minimize osmotic stress.[8][9]
Cell Clumping After Thawing 1. High Cell Density: Freezing cells at too high a concentration can lead to aggregation upon thawing.[4] 2. Cell Lysis: Release of DNA from dead cells can cause clumping.1. Optimize the freezing density for your specific cell type (typically 1-5 x 10^6 cells/mL).[3] 2. Add a small amount of DNase I (e.g., 10-20 µg/mL) to the post-thaw cell suspension to break down extracellular DNA.
Altered Cell Morphology or Function Post-Thaw 1. Sub-lethal Cryoinjury: Cells may survive the freeze-thaw process but sustain damage to their structure or signaling pathways. 2. Persistent Effects of this compound: The compound may have long-lasting effects on cellular processes.1. Allow cells a recovery period of at least 24 hours in culture after thawing before proceeding with downstream experiments.[10] 2. Perform functional assays (e.g., proliferation, migration) on thawed cells to ensure they behave as expected compared to untreated, cryopreserved controls. 3. Characterize the expression of key markers or signaling proteins post-thaw to confirm cellular phenotype.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for flavonoids like this compound?

A1: Flavonoids, a broad class of natural compounds, are known to exert various effects on cells. Many induce apoptosis (programmed cell death) in cancer cell lines. This is often achieved by increasing the production of reactive oxygen species (ROS), activating caspase enzymes (key executioners of apoptosis), and modulating signaling pathways that control cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[11]

Q2: How can I determine the optimal concentration of this compound to use before cryopreservation?

A2: It is crucial to perform a dose-response experiment using a cell viability assay, such as the MTT or Trypan Blue exclusion assay. This will help you determine the IC50 (the concentration at which 50% of cell growth is inhibited) and select a sub-lethal concentration for your experiments to ensure that the majority of cells are viable before the cryopreservation process.

Q3: What is the recommended cooling rate for cryopreserving cells, and why is it important?

A3: A slow, controlled cooling rate of approximately -1°C per minute is recommended for most mammalian cell lines.[4][5] This slow rate allows for gradual dehydration of the cells, which minimizes the formation of damaging intracellular ice crystals.[1]

Q4: How long can I store this compound-treated cells at -80°C?

A4: Storage at -80°C is suitable for short to medium-term storage (a few months). However, for long-term preservation and to minimize the degradation of cell viability and function over time, it is highly recommended to transfer the cryovials to the vapor or liquid phase of liquid nitrogen (-135°C to -196°C) after initial freezing at -80°C.[4][12]

Q5: My cells look fine immediately after thawing, but viability drops significantly after 24 hours. What could be the cause?

A5: This phenomenon is often due to delayed-onset apoptosis. The stress of the freeze-thaw cycle can trigger apoptotic pathways that take several hours to manifest as cell death. It's important to assess viability not only immediately after thawing but also after a recovery period (e.g., 24 hours) to get a more accurate picture of cryopreservation success.[7]

Data Presentation: Effects of Flavonoids on Cell Lines

The following tables summarize quantitative data from studies on various flavonoids, which may provide a reference for expected outcomes with this compound.

Table 1: IC50 Values of Various Flavonoids in Different Cancer Cell Lines

FlavonoidCell LineIncubation Time (h)IC50 (µM)Reference
Kermanian PropolisNALM-6 (Acute Lymphoblastic Leukemia)4872.99 (µg/mL)
FisetinA-253 (Head and Neck Cancer)48~25[13]
KaempferolSCC-25 (Head and Neck Cancer)48~50[13]
SakuraninSCC-25 (Oral Squamous Carcinoma)24~60
(+) CarvoneK562 (Leukemia)-34.4[14]
(+) CarvoneHeLa (Cervical Cancer)-18.7[14]
(+) CarvoneMCF-7 (Breast Cancer)-39.4[14]

Table 2: Apoptosis Rates Induced by Flavonoids in Cancer Cell Lines (Annexin V/PI Staining)

FlavonoidCell LineConcentration (µM)Incubation Time (h)Total Apoptotic Cells (%) (Early + Late)Reference
FisetinA-253½ IC5048~75[13]
KaempferolSCC-25½ IC5048~37[13]
SakuraninSCC-2512024>40[15]
Compound 9 (Isoflavone)HeLa2048~50[16]
Compound 9 (Isoflavone)MCF-72048~39[16]

Table 3: Modulation of Apoptotic Proteins by Flavonoids

FlavonoidCell LineTreatmentBax/Bcl-2 RatioReference
Kermanian PropolisNALM-650 µg/mLSignificant Increase[17]
QuercetinMCF-7VariesIncreased[18]
E. microciadia extract-50 µg/mL29.25 ± 12.0[19]
E. heteradenia extract-100 µg/mL30.2 ± 13.01[19]
E. osyridea extract-100 µg/mL22.2 ± 2.4[19]

Experimental Protocols

Standard Cryopreservation Protocol for Adherent and Suspension Cells

Materials:

  • Complete growth medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Corning® CoolCell®)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Protocol:

  • Cell Preparation:

    • Adherent Cells: Grow cells to 70-80% confluency. Wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium.[20]

    • Suspension Cells: Grow cells to a density in the logarithmic phase.[21]

  • Cell Counting and Centrifugation:

    • Collect the cell suspension in a sterile conical tube.

    • Perform a cell count and viability assessment using the Trypan Blue exclusion assay. Viability should be >90%.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.[22]

  • Resuspension in Freezing Medium:

    • Prepare fresh freezing medium. A common formulation is 90% FBS and 10% DMSO.

    • Gently resuspend the cell pellet in the cold freezing medium to a final concentration of 1-5 x 10^6 viable cells/mL.[22]

  • Aliquoting:

    • Dispense 1 mL of the cell suspension into each labeled cryovial.[4]

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Immediately place the container in a -80°C freezer and leave for at least 4 hours (preferably overnight). This will achieve a cooling rate of approximately -1°C/minute.[5][22]

  • Long-Term Storage:

    • Quickly transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage.[4][22]

Post-Thaw Cell Viability Assessment: Trypan Blue Exclusion Assay

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Rapidly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.[9]

  • Wipe the vial with 70% ethanol before opening in a sterile hood.

  • Gently transfer the cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in a known volume of fresh, pre-warmed medium (e.g., 1-5 mL).

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.

Assessment of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • After thawing and a designated recovery period, harvest the cells (including any floating cells in the medium).

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Cell_Survival Cell Survival & Growth Akt->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Promotes

Caption: PI3K/Akt signaling pathway promoting cell survival.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Activates Proliferation Proliferation & Differentiation TranscriptionFactors->Proliferation Promotes

Caption: MAPK/ERK signaling pathway regulating cell proliferation.

Experimental Workflows

Cryopreservation_Workflow Start Start: Healthy Cell Culture Treat Treat with this compound Start->Treat Harvest Harvest Cells (Trypsinize if Adherent) Treat->Harvest Count Count Cells & Assess Viability (Trypan Blue) Harvest->Count Centrifuge Centrifuge & Resuspend in Freezing Medium Count->Centrifuge Aliquot Aliquot into Cryovials Centrifuge->Aliquot Freeze Controlled Freezing (-1°C/min to -80°C) Aliquot->Freeze Store Long-term Storage in Liquid Nitrogen Freeze->Store End End: Cryopreserved Cells Store->End

Caption: General workflow for cryopreservation of treated cells.

Apoptosis_Detection_Workflow Start Start: Thaw Cryopreserved Cells Recover Culture for Recovery (e.g., 24 hours) Start->Recover Harvest Harvest Cells (Adherent & Suspension) Recover->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantified Apoptosis Data Analyze->End

Caption: Workflow for apoptosis detection using Annexin V/PI.

References

Validation & Comparative

Investigating the Tubulin-Inhibiting Potential of Violanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential tubulin-inhibiting activity of Violanone, an isoflavonoid compound. While direct evidence of this compound's interaction with tubulin is not yet established in publicly available literature, its classification as a flavonoid—a class of compounds known to exhibit anticancer properties and, in some cases, interact with microtubules—warrants investigation. This document outlines the necessary experimental assays and provides a comparative analysis against well-established tubulin inhibitors, offering a roadmap for future research.

Comparative Analysis of Cytotoxicity

A primary indicator of a compound's potential as an anticancer agent is its cytotoxicity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of established tubulin inhibitors—Paclitaxel, Colchicine, and Vinblastine—across several cancer cell lines. For illustrative purposes, IC50 values for Violacein, a structurally different natural product with known cytotoxic effects, are included to provide a benchmark for a novel compound.[1] No public data is available for the cytotoxic activity of this compound.

CompoundMechanism of ActionCell LineIC50 (µM)
Violacein (Illustrative) Not fully elucidatedSK-MEL-5 (Melanoma)0.393[1]
HCT116 (Colon)1.0 - 2.5
HepG2 (Liver)9.864[1]
Paclitaxel (Taxol) Microtubule StabilizerMDA-MB-231 (Breast)~0.005
A549 (Lung)0.002 - 0.008
HeLa (Cervical)~0.005
Colchicine Microtubule DestabilizerBT-12 (Brain)0.016[2]
BT-16 (Brain)0.056[2]
HT-29 (Colon)~1.5
Vinblastine Microtubule DestabilizerA549 (Lung)2.36[3]
MCF-7 (Breast)0.00068[4]
HT-29 (Colon)~0.007

Experimental Protocols for Validation

To rigorously assess the tubulin-inhibiting activity of this compound, a series of established experimental protocols should be employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The change in turbidity of a tubulin solution is monitored over time using a spectrophotometer.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare the test compound (this compound) and control compounds (Paclitaxel as a polymerization promoter, Colchicine/Vinblastine as inhibitors) at various concentrations.

  • Assay Procedure:

    • On ice, add tubulin, buffer, and GTP to a 96-well plate.

    • Add the test or control compound to the respective wells.

    • Incubate the plate at 37°C in a temperature-controlled spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of this compound-treated samples with the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and control drugs for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the microtubule network within cells, revealing any morphological changes induced by the test compound.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat with this compound and control compounds for an appropriate duration.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

    • Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS containing BSA).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.

  • Analysis:

    • Compare the microtubule structure in treated cells to control cells. Look for signs of microtubule depolymerization (diffuse tubulin staining) or stabilization (bundling of microtubules).

Visualizing the Experimental and Biological Pathways

To better understand the experimental process and the potential biological impact of tubulin inhibition, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Validating this compound's Tubulin-Inhibiting Activity cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis & Conclusion tubulin_assay Tubulin Polymerization Assay data_analysis Compare IC50 values and Polymerization Curves tubulin_assay->data_analysis viability_assay Cell Viability (MTT) Assay viability_assay->data_analysis if_microscopy Immunofluorescence Microscopy if_microscopy->data_analysis conclusion Determine Tubulin-Inhibiting Activity data_analysis->conclusion

Caption: A flowchart of the key experiments to validate this compound's potential tubulin-inhibiting activity.

Microtubule_Dynamics_Signaling Simplified Microtubule Dynamics and Inhibition Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome tubulin_dimers α/β-Tubulin Dimers polymerization Polymerization (Growth) tubulin_dimers->polymerization + GTP microtubules Microtubules polymerization->microtubules depolymerization Depolymerization (Shrinkage) microtubules->depolymerization - GTP depolymerization->tubulin_dimers destabilizers Destabilizing Agents (e.g., Colchicine, Vinblastine) destabilizers->polymerization mitotic_arrest Mitotic Arrest destabilizers->mitotic_arrest stabilizers Stabilizing Agents (e.g., Paclitaxel) stabilizers->depolymerization stabilizers->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: The dynamic process of microtubule assembly and disassembly and points of intervention for inhibitors.

Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Signaling cluster_0 Mitosis cluster_1 Cell Cycle Progression kinetochores Unattached Kinetochores sac_activation SAC Activation (Mad2, BubR1) kinetochores->sac_activation mcc Mitotic Checkpoint Complex (MCC) sac_activation->mcc apc_c APC/C mcc->apc_c Inhibition anaphase Anaphase apc_c->anaphase Progression tubulin_inhibitors Tubulin Inhibitors tubulin_inhibitors->kinetochores Disrupt Microtubule Attachment

Caption: How tubulin inhibitors can activate the Spindle Assembly Checkpoint, leading to mitotic arrest.

References

Cross-reactivity studies of Violanone with other flavonoid-binding proteins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the cross-reactivity of several common flavonoids with well-characterized flavonoid-binding proteins. At the time of publication, specific experimental data for Violanone's interaction with these proteins was not available in the reviewed literature. Therefore, this document serves as a comparative framework using representative flavonoids to inform research and development efforts.

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in various plants and are known for their wide range of biological activities. Their therapeutic potential is often linked to their ability to interact with and modulate the function of various proteins. Understanding the cross-reactivity of flavonoids with different protein targets is crucial for drug development, as it can help in predicting potential off-target effects and understanding the polypharmacological nature of these compounds. This guide provides a comparative overview of the binding affinities of five common flavonoids—Quercetin, Kaempferol, Myricetin, Apigenin, and Luteolin—with two key proteins: Human Serum Albumin (HSA) and α-glucosidase.

Comparative Binding Analysis

The interaction of flavonoids with proteins can be quantified using various biophysical techniques. Here, we summarize the binding affinities (in terms of association constant, Ka) for the interaction of the selected flavonoids with Human Serum Albumin (HSA) and their inhibitory potency (in terms of IC50) against the enzyme α-glucosidase.

FlavonoidHuman Serum Albumin (HSA) Binding Affinity (Ka, M-1)α-Glucosidase Inhibitory Activity (IC50, µM)
Quercetin 1.73 x 105[1]54.0 ± 3.0
Kaempferol 1.67 x 105110.0 ± 10.0
Myricetin 1.87 x 105 (for Morin, a structural analogue)7.6 ± 0.4[2]
Apigenin Data from single-compound studies vary130.0 ± 10.0[2]
Luteolin Data from single-compound studies vary23.0 ± 1.0[2]

Note: The binding affinity data for HSA for Quercetin, Kaempferol, and a structural analogue of Myricetin (Morin) are from a comparative study and are thus directly comparable.[1] Data for Apigenin and Luteolin binding to HSA from single-compound studies show variability and are not included for direct comparison. The IC50 values for α-glucosidase are from a single comprehensive study, allowing for direct comparison.[2]

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

Determination of Flavonoid-HSA Binding Affinity by Fluorescence Quenching

This method is based on the principle that the intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is quenched upon binding of a flavonoid.

Materials:

  • Human Serum Albumin (HSA), fatty acid-free

  • Flavonoid of interest (e.g., Quercetin, Kaempferol)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of HSA (e.g., 1 x 10-5 M) in phosphate buffer.

  • Prepare a stock solution of the flavonoid in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in phosphate buffer to the desired concentrations.

  • In a quartz cuvette, place a fixed concentration of HSA solution.

  • Record the fluorescence emission spectrum of the HSA solution (excitation at ~280 nm, emission scan from 300 to 450 nm).

  • Successively add small aliquots of the flavonoid solution to the HSA solution, ensuring the total volume of added flavonoid solution does not exceed 5% of the initial volume to avoid dilution effects.

  • After each addition, incubate the mixture for a short period (e.g., 5 minutes) to allow for binding equilibrium to be reached.

  • Record the fluorescence emission spectrum after each addition.

  • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant and subsequently the binding constant (Ka).

α-Glucosidase Inhibition Assay

This assay measures the ability of a flavonoid to inhibit the enzymatic activity of α-glucosidase, which is involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Flavonoid of interest

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare a series of dilutions of the flavonoid in a suitable solvent.

  • In a 96-well microplate, add the α-glucosidase solution to each well.

  • Add the flavonoid solutions at different concentrations to the respective wells. A control well should contain the solvent without the flavonoid.

  • Pre-incubate the enzyme and flavonoid mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the flavonoid that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the flavonoid concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the cross-reactivity of flavonoids with protein targets.

experimental_workflow cluster_screening Initial Screening cluster_characterization Binding Characterization cluster_functional Functional Analysis cluster_validation In-Cellulo / In-Vivo Validation start Select Flavonoid Library & Protein Targets screen High-Throughput Screening Assay (e.g., Fluorescence Polarization, AlphaScreen) start->screen hits Identify 'Hit' Flavonoids screen->hits binding_assay Quantitative Binding Assays (e.g., Fluorescence Quenching, ITC, SPR) hits->binding_assay functional_assay Enzyme Inhibition / Activity Assays hits->functional_assay thermo Determine Binding Affinity (Kd/Ka) & Thermodynamics (ΔH, ΔS) binding_assay->thermo cell_based Cell-Based Assays thermo->cell_based kinetics Determine IC50 / EC50 & Mechanism of Action functional_assay->kinetics kinetics->cell_based animal_models Animal Models cell_based->animal_models caption General workflow for flavonoid-protein interaction studies.

General workflow for flavonoid-protein interaction studies.

Conclusion

This guide provides a comparative analysis of the cross-reactivity of several well-known flavonoids with HSA and α-glucosidase, supported by experimental data and detailed methodologies. The presented data highlights the structural nuances that influence flavonoid-protein interactions. While specific data for this compound is not yet available, the information and protocols herein offer a valuable resource for researchers to design and conduct their own cross-reactivity studies, and to better understand the pharmacological profiles of flavonoid compounds. Future research should aim to include a broader range of flavonoids, including novel compounds like this compound, and an expanded panel of protein targets to build a more comprehensive understanding of their interactions.

References

Independent Validation of the Reported Biological Effects of Violanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the reported biological effects of isoflavonoids found in Dalbergia odorifera, the plant source of Violanone. Due to a lack of specific independent validation studies on this compound (7,3'-Dihydroxy-2',4'-dimethoxyisoflavanone), this document focuses on the well-documented anti-inflammatory and anti-cancer properties of structurally related and co-occurring isoflavonoids from the same plant. This approach offers a valuable framework for understanding the potential therapeutic activities of this class of compounds. The performance of these natural products is compared with established clinical inhibitors targeting similar signaling pathways.

Executive Summary

Isoflavonoids from Dalbergia odorifera, such as formononetin and medicarpin, have demonstrated notable anti-inflammatory and anti-cancer activities in preclinical studies. Their mechanisms of action often involve the modulation of key cellular signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways. This guide presents a compilation of quantitative data from various studies, details of the experimental protocols used to generate this data, and visual representations of the implicated signaling pathways to facilitate a clear comparison with clinically approved drugs like Everolimus and Bortezomib.

Anti-Cancer Effects: A Comparative Analysis

Isoflavonoids from Dalbergia odorifera have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. The following tables summarize the cytotoxic activity of selected isoflavonoids and compare them with established anti-cancer drugs.

Table 1: Cytotoxicity of Dalbergia odorifera Isoflavonoids and Comparator Drugs on Various Cancer Cell Lines
CompoundCancer Cell LineAssayIC50 ValueReference
Formononetin MOLT-4 (Leukemia)MTT Assay155.8 µM (24h)[1]
MOLT-17 (Leukemia)MTT Assay183.2 µM (24h)[1]
HCT-116 (Colon)MTT Assay19.03 µM (72h)[2]
HT-29 (Colon)MTT Assay10.83 µM (72h)[2]
MCF-7 (Breast)MTT Assay12.53 µM (72h)[2]
MDA-MB-231 (Breast)MTT Assay7.23 µM[3]
Caco-2 (Colon)MTT Assay11.42 µM[3]
Latifolin YD-8 (Oral Squamous)Cell Proliferation AssayNot specified[4]
YD-10B (Oral Squamous)Cell Proliferation AssayNot specified[4]
Everolimus (Clinical PI3K/mTOR Inhibitor) Various Breast Cancer LinesProliferation AssaysVaries[5]
Cisplatin (Standard Chemotherapy) A549 (Lung)MTT AssayVaries[6]
HepG2 (Liver)MTT AssayVaries[7]
HeLa (Cervical)MTT AssayVaries[7]

Anti-Inflammatory Effects: A Comparative Analysis

Several isoflavonoids from Dalbergia odorifera have been reported to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Dalbergia odorifera Isoflavonoids and a Comparator Drug
CompoundCell LineAssayEndpointIC50 ValueReference
Formononetin RAW 264.7Griess AssayNO Production>100 µM[8]
Medicarpin RAW 264.7Griess AssayNO Production>100 µM[8]
3'-O-methylthis compound Rat NeutrophilsSuperoxide Anion GenerationSuperoxide InhibitionNot specified[1]
Butein Rat NeutrophilsSuperoxide Anion GenerationSuperoxide InhibitionNot specified[1]
Koparin Rat NeutrophilsSuperoxide Anion GenerationSuperoxide InhibitionNot specified[1]
Bowdichione Rat NeutrophilsSuperoxide Anion GenerationSuperoxide InhibitionNot specified[1]
Bortezomib (Clinical NF-κB Inhibitor) ME180 (Cervical Cancer)Reporter AssayNF-κB InhibitionPotent Inhibition[9]

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., isoflavonoids, comparator drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3][11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying its stable end product, nitrite, in the cell culture supernatant.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[12]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12]

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for analyzing the activation state of signaling pathways.

  • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of PI3K, AKT, mTOR, or IκBα) overnight at 4°C.[13]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

Signaling Pathways and Mechanisms of Action

Anti-Cancer Signaling: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. The neoflavonoid Latifolin, isolated from Dalbergia odorifera, has been shown to induce apoptosis in oral squamous cell carcinoma cells by inhibiting this pathway.[4]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation 4E-BP1->Proliferation Latifolin Latifolin (from D. odorifera) Latifolin->PI3K Latifolin->AKT Latifolin->mTORC1 Everolimus Everolimus (Clinical Inhibitor) Everolimus->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Latifolin and Everolimus.

Anti-Inflammatory Signaling: The NF-κB Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory mediators like nitric oxide. Many flavonoids are known to exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB-alpha IκBα IKK->IkB-alpha Phosphorylates Proteasome Proteasome IkB-alpha->Proteasome Ubiquitination & Degradation NF-kB NF-κB (p50/p65) NF-kB_n NF-κB NF-kB->NF-kB_n Translocates to Nucleus IkB-NFkB IκBα-NF-κB Complex D_odorifera_Isoflavonoids Dalbergia odorifera Isoflavonoids D_odorifera_Isoflavonoids->IKK Bortezomib Bortezomib (Clinical Inhibitor) Bortezomib->Proteasome Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) NF-kB_n->Inflammatory_Genes Induces Transcription

Caption: The NF-κB signaling pathway and points of inhibition by Dalbergia odorifera isoflavonoids and Bortezomib.

Experimental Workflow for Compound Validation

The following diagram outlines a general workflow for the independent validation of the biological effects of a natural compound like this compound or its analogs.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_clinical Clinical Development Compound_Isolation Compound Isolation (e.g., from D. odorifera) Structural_Elucidation Structural Elucidation (NMR, MS) Compound_Isolation->Structural_Elucidation Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Structural_Elucidation->Cytotoxicity_Screening Anti_Inflammatory_Assay Anti-inflammatory Assay (NO Production) Structural_Elucidation->Anti_Inflammatory_Assay Mechanism_of_Action Mechanism of Action (Western Blot, etc.) Cytotoxicity_Screening->Mechanism_of_Action Anti_Inflammatory_Assay->Mechanism_of_Action Animal_Model Animal Model Studies (e.g., Xenograft, Induced Inflammation) Mechanism_of_Action->Animal_Model Toxicity_Studies Toxicity & PK/PD Studies Animal_Model->Toxicity_Studies Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials

Caption: A generalized workflow for the validation of bioactive natural products.

Conclusion

While direct independent validation data for this compound is currently unavailable in the public domain, the existing body of research on isoflavonoids from its natural source, Dalbergia odorifera, provides a strong foundation for inferring its potential biological activities. The data presented in this guide suggests that these compounds are promising candidates for further investigation as anti-cancer and anti-inflammatory agents. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own validation studies and to compare the efficacy of these natural products against established clinical drugs. Further research is warranted to isolate and characterize the specific biological effects of this compound and to determine its therapeutic potential.

References

A Head-to-Head Comparison of Violanone and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Violanone: An Overview of its Biological Potential

This compound is a naturally occurring isoflavonoid found in plants such as Dalbergia odorifera.[1] Isoflavonoids are a class of polyphenolic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2] While specific data on this compound is limited, its isoflavanone core suggests potential for similar therapeutic properties.

Synthetic Derivatives of Flavanones: A Proxy for this compound's Potential

In the absence of direct data on this compound derivatives, we can infer potential enhancements in biological activity by examining studies on other flavanones and their synthetic analogs. The synthesis of flavone and flavanone derivatives has been a significant area of research to improve their natural biological activities.[3][4]

Anticancer Activity

Numerous studies have demonstrated that synthetic modifications of the flavanone structure can lead to enhanced anticancer activity. For instance, the introduction of certain heterocyclic rings or functional groups can significantly increase the cytotoxicity of the parent flavanone against various cancer cell lines.[5][6] One study on synthetic flavanone derivatives revealed that a compound with a furan ring exhibited the most potent activity against mammary, colon, and kidney adenocarcinoma cell lines.[5] Another study highlighted that the addition of a methyl amino acid at the 4'-position of the flavone skeleton increased its anticancer activity.[7]

Table 1: Anticancer Activity of Representative Synthetic Flavanone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeBV-2 microglial cells1.10[8]
2'-hydroxy-3,4,5-trimethoxychalconeBV-2 microglial cells2.26[8]
Flavanone with furan ring (YP-4)MCF7 (breast)7.3 µg/ml[5]
Flavanone with furan ring (YP-4)HT29 (colon)4.9 µg/ml[5]
Flavanone with furan ring (YP-4)A498 (kidney)5.7 µg/ml[5]
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (leukaemia)1.3[9]

Note: This table presents data for various flavanone derivatives as a proxy, due to the lack of specific data for this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are well-documented and are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[10][11] Synthetic modifications of flavanones have been shown to enhance these anti-inflammatory effects. For example, a study on methyl derivatives of flavanone demonstrated that 2'-methylflavanone and 3'-methylflavanone possessed the strongest anti-inflammatory activity by reducing the production of several pro-inflammatory cytokines.[12]

Table 2: Anti-inflammatory Activity of Representative Synthetic Flavanone Derivatives

Compound/DerivativeAssayKey FindingReference
2'-methylflavanoneCytokine production in RAW264.7 cellsReduced IL-6, IL-12p40, IL12p70, and TNF-α[12]
3'-methylflavanoneCytokine production in RAW264.7 cellsReduced IL-6, IL-12p40, IL12p70, and IL-1β[12]
Flavone derivative 3gPGE2 production in LPS-induced RAW 264.7 cellsMore potent than luteolin[10]

Note: This table presents data for various flavanone derivatives as a proxy, due to the lack of specific data for this compound derivatives.

Signaling Pathways in Flavonoid Action

Flavonoids exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by this compound are not yet fully elucidated, we can infer potential mechanisms from studies on other flavonoids. Key pathways implicated in the anticancer and anti-inflammatory effects of flavonoids include NF-κB, MAPK, and PI3K/Akt signaling.[2][13][14]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival.[2] Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[13][14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription This compound This compound & Derivatives This compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and its derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[13] Flavonoids can modulate MAPK signaling, which can contribute to their anticancer effects.[9]

MAPK_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Jun, c-Fos) Nucleus->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound & Derivatives This compound->Raf Inhibition This compound->MEK Inhibition

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound and its derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its dysregulation is common in cancer.[15][16] Flavonoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[15]

PI3K_Akt_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound & Derivatives This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound and its derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of the biological activities of this compound and its derivatives. Standard assays used for assessing anticancer and anti-inflammatory properties of flavonoids are described below.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound/ Derivatives A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: A simplified workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide production in cells, typically macrophages stimulated with lipopolysaccharide (LPS), as an indicator of anti-inflammatory activity.[18][19]

Protocol:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS to induce nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Incubate the cells for a longer period (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. Nitrite is a stable end-product of NO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 540 nm).

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

NO_Assay_Workflow A Seed macrophages in 96-well plate B Pre-treat with this compound/ Derivatives A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure nitrite in supernatant using Griess reagent D->E F Measure absorbance at 540 nm E->F G Calculate % NO inhibition F->G

Caption: A simplified workflow for the nitric oxide synthase inhibition assay.

Conclusion and Future Directions

While direct comparative data for this compound and its synthetic derivatives is currently unavailable, the existing body of research on flavonoids and isoflavanones strongly suggests that synthetic modification of this compound is a promising strategy for enhancing its therapeutic potential. Future research should focus on the targeted synthesis of this compound derivatives and their subsequent head-to-head comparison with the parent compound in robust anticancer and anti-inflammatory assays. Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives. The experimental protocols and hypothetical signaling pathways provided in this guide offer a framework for initiating such investigations.

References

Evaluating the Selectivity of Violanone for Its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with high efficacy and minimal side effects is a central challenge in drug discovery. A critical determinant of a drug candidate's success is its selectivity—the ability to interact with its intended molecular target while avoiding off-target interactions that can lead to undesirable toxicity. Violanone, an isoflavonoid compound, has emerged as a molecule of interest, and like many flavonoids, it is postulated to exert its biological effects through the modulation of specific protein targets. Flavonoids have been recognized for their potential to inhibit protein kinases, a family of enzymes crucial in cellular signaling.[1][2][3] Deregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[1][3]

This guide provides a comparative framework for evaluating the selectivity of this compound against a hypothetical primary molecular target, the Serine/Threonine Kinase X (STK-X), and a panel of other kinases. The data presented herein is illustrative, designed to model the rigorous process of selectivity profiling. We will compare this compound's performance with two hypothetical alternative inhibitors, Compound A and Compound B, and provide detailed experimental protocols for the methodologies cited.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity of this compound and two competitor compounds against our hypothetical target, STK-X, and a panel of nine other kinases. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The Gini coefficient is also included as a measure of selectivity; a value closer to 1 indicates higher selectivity, meaning the compound's inhibitory activity is concentrated on a smaller number of targets.[4]

CompoundTarget KinaseIC50 (nM)Gini Coefficient
This compound STK-X (Primary Target) 75 0.85
Kinase A>10,000
Kinase B2,500
Kinase C>10,000
Kinase D8,000
Kinase E>10,000
Kinase F5,000
Kinase G>10,000
Kinase H9,500
Kinase I>10,000
Competitor A STK-X (Primary Target) 50 0.62
Kinase A500
Kinase B1,200
Kinase C800
Kinase D3,000
Kinase E4,500
Kinase F900
Kinase G2,000
Kinase H6,000
Kinase I7,500
Competitor B STK-X (Primary Target) 150 0.91
Kinase A>10,000
Kinase B>10,000
Kinase C8,500
Kinase D>10,000
Kinase E>10,000
Kinase F>10,000
Kinase G>10,000
Kinase H>10,000
Kinase I9,800

Interpretation of Data:

  • This compound demonstrates good potency against the primary target STK-X with an IC50 of 75 nM. Its high Gini coefficient of 0.85 suggests a high degree of selectivity, with only weak inhibition of a few other kinases at much higher concentrations.

  • Competitor A is more potent against STK-X (IC50 = 50 nM) but exhibits a lower Gini coefficient of 0.62, indicating it is a less selective inhibitor with significant off-target activity against multiple kinases.

  • Competitor B is less potent against STK-X (IC50 = 150 nM) but has the highest Gini coefficient (0.91), making it the most selective compound among the three, albeit with lower primary target potency.

Experimental Protocols

To generate the kind of data presented above, a series of robust experimental procedures are required. Below are detailed protocols for two key stages in evaluating inhibitor selectivity.

In Vitro Kinase Selectivity Profiling (Biochemical Assay)

This protocol describes a common method for determining the IC50 values of a compound against a panel of recombinant protein kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinases (panel of interest)

  • This compound and competitor compounds, serially diluted in DMSO

  • Substrate for each kinase

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay plates (e.g., 384-well, white, flat-bottom)

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and competitor compounds in DMSO. Using an acoustic liquid handler or manual pipetting, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known potent inhibitor for the respective kinase as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution for each kinase in the appropriate reaction buffer.

    • Add the kinase/substrate solution to the wells containing the compounds.

    • Prepare an ATP solution.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at the Km for each respective kinase to accurately reflect the inhibitor's potency.[5]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The percentage of kinase inhibition is calculated relative to the DMSO control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

CETSA is a powerful method to verify that a compound binds to its target protein within a cellular environment.[6][7][8] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cell line expressing the target kinase (e.g., HEK293 cells overexpressing STK-X)

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific for the target kinase (STK-X)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture the cells to an appropriate confluency. Treat the cells with either this compound at a desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 40°C to 70°C in 2-3°C increments.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to fresh tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against STK-X, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the band intensity (representing the amount of soluble target protein) as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • The resulting melting curves will show a shift to the right for the this compound-treated sample if the compound binds to and stabilizes STK-X in the cells.

Visualizing Workflows and Pathways

To further clarify the process of selectivity evaluation and the biological context of the target, the following diagrams are provided.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation A Compound Synthesis (this compound) B Primary Target Assay (STK-X) A->B C Kinase Selectivity Panel (>100 Kinases) B->C D IC50 Determination & Selectivity Score Calculation C->D E Cell Permeability Assay D->E Promising Selectivity F Cellular Target Engagement (CETSA) E->F G Downstream Pathway Analysis (Phospho-protein levels) F->G H Phenotypic Assays (e.g., Proliferation, Apoptosis) G->H I Lead Candidate H->I G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor STK_X STK-X Receptor->STK_X Activates Substrate Substrate Protein STK_X->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates This compound This compound This compound->STK_X Inhibits

References

Comparative analysis of Violanone's activity in different cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature regarding the anticancer activity of Violanone did not yield any specific studies on this particular compound. The search results consistently provided information on a related but distinct compound, Violacein , as well as other flavonoids and natural products.

Therefore, a comparative analysis of this compound's activity in different cancer cell lines cannot be provided due to the absence of available experimental data.

However, a substantial amount of research is available for Violacein , a natural purple pigment with demonstrated anticancer properties. If you are interested, a comprehensive comparative analysis of Violacein's activity across various cancer cell lines can be provided. This analysis would include:

  • Quantitative Data Summary: Tables detailing IC50 values, apoptosis rates, and cell cycle arrest percentages in different cancer cell lines.

  • Detailed Experimental Protocols: Methodologies for key experiments such as cell viability assays (e.g., MTT assay), apoptosis analysis (e.g., Annexin V-FITC), and cell cycle analysis (e.g., flow cytometry).

  • Signaling Pathway and Workflow Diagrams: Graphviz diagrams illustrating the molecular pathways affected by Violacein and the experimental workflows used in the cited studies.

Please advise if you would like to proceed with a comparative analysis of Violacein .

Unveiling the In Vivo Anti-Tumor Potential of Violanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanone, a naturally occurring violet pigment derived from bacteria such as Chromobacterium violaceum, has garnered significant interest within the scientific community for its diverse bioactive properties, including its potent anti-tumor effects. This guide provides a comprehensive comparison of this compound's in vivo anti-tumor efficacy, drawing upon available pre-clinical data and comparing its performance with established chemotherapeutic agents. Detailed experimental protocols and an exploration of the underlying molecular mechanisms are presented to facilitate further research and development.

Comparative In Vivo Efficacy of this compound

While direct head-to-head in vivo comparative studies with standard chemotherapeutics are limited, existing research provides valuable insights into the anti-tumor potential of this compound.

This compound Monotherapy in Xenograft Models

In a key study utilizing a head and neck squamous carcinoma xenograft model, administration of this compound demonstrated significant anti-tumor activity. Tumors in mice treated with this compound regressed during the treatment period, a stark contrast to the continued growth observed in the control group. This translated to a notable extension in the lifespan of the treated animals.[1]

Another study involving a salivary gland cancer model in BALB/c mice showed that this compound administration led to a reduction in tumor growth and prolonged the median survival of the animals, further underscoring its potential as a standalone therapeutic agent.

Table 1: Summary of this compound In Vivo Anti-Tumor Efficacy

Animal ModelCancer TypeThis compound DosageKey OutcomesReference
BALB/c Nude MiceHead and Neck Squamous Carcinoma0.7 mg/kg daily for 4 daysTumor regression, increased lifespan[1]
BALB/c MiceSalivary Gland CancerNot specifiedReduced tumor growth, prolonged median survival
This compound in Combination Therapy and Mechanistic Overlaps

In vitro studies have illuminated the potential of this compound in combination with standard chemotherapy. Research on human colorectal cancer cell lines revealed that this compound acts synergistically with 5-fluorouracil (5-FU), significantly enhancing its cytotoxic effects.[2][3] This suggests that this compound could be a valuable adjuvant to existing chemotherapy regimens, potentially allowing for lower doses of cytotoxic drugs and reduced side effects.

Furthermore, mechanistic studies have shown that macrophages deficient in the inflammasome component Nlrp3 exhibit reduced sensitivity to both this compound and the widely used chemotherapeutic drug doxorubicin.[4] This shared dependency on the Nlrp3 inflammasome for full cytotoxic effect hints at overlapping mechanisms of action and provides a rationale for future comparative and combination studies. Additionally, in vitro experiments have demonstrated this compound's ability to effectively kill doxorubicin-resistant hepatoma cells, suggesting its potential in overcoming chemoresistance.[4]

Experimental Protocols

The following protocols are synthesized from methodologies reported in pre-clinical studies of this compound.

Animal Model and Tumor Induction
  • Animal Strain: BALB/c nude mice are commonly used for xenograft studies due to their immunodeficient status, which prevents rejection of human tumor cells.

  • Cell Lines: Head and neck squamous carcinoma cells are a relevant choice for establishing xenografts.

  • Tumor Implantation: A suspension of cancer cells is typically injected subcutaneously into the flank of the mice. Tumor growth is then monitored regularly.

This compound Administration
  • Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of DMSO and saline, for in vivo administration.

  • Dosage and Schedule: A dosage of 0.7 mg/kg of body weight, administered daily for a period of 4 days, has been shown to be effective.[1]

  • Route of Administration: The route of administration should be clearly defined (e.g., intraperitoneal, intravenous) to ensure reproducibility.

Assessment of Anti-Tumor Effects
  • Tumor Volume: Tumor size is measured at regular intervals using calipers, and the volume is calculated using standard formulas.

  • Survival Analysis: The lifespan of the treated and control groups is monitored to assess the impact of the treatment on survival.

  • Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.

Molecular Mechanisms of this compound's Anti-Tumor Activity

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Induction of Apoptosis via MAPK and PI3K/Akt Signaling

This compound has been shown to induce apoptosis in cancer cells by targeting critical signaling pathways. It promotes the cleavage of poly(ADP ribose) polymerase (PARP) and upregulates the p44/42 mitogen-activated protein kinase (MAPK) signaling pathway.[5] The activation of the MAPK/ERK pathway is a key event in this compound-induced apoptosis.[5]

Furthermore, in vitro studies on colorectal cancer cells have demonstrated that this compound inhibits the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway. This inhibition of pro-survival signaling contributes to the activation of the apoptotic cascade.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound Akt Akt This compound->Akt Inhibits phosphorylation ERK ERK This compound->ERK Promotes phosphorylation PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Apoptosis Apoptosis pERK->Apoptosis Promotes PARP_cleavage PARP Cleavage Apoptosis->PARP_cleavage

Caption: this compound's impact on PI3K/Akt and MAPK/ERK pathways.

Modulation of p53 and NF-κB Pathways

This compound's anti-cancer activity is also linked to its influence on the tumor suppressor protein p53 and the transcription factor NF-κB. In colorectal cancer cells, this compound treatment leads to an upregulation of p53, p27, and p21 levels, which are critical regulators of the cell cycle.[3] Concurrently, it downregulates NF-κB signaling, a pathway often associated with cancer cell survival and proliferation.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits p53 p53 This compound->p53 Upregulates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_complex NF-κB p50/p65 IκB NFkappaB_active NF-κB p50/p65 NFkappaB_complex->NFkappaB_active IκB degradation Survival_Genes Pro-survival Gene Expression NFkappaB_active->Survival_Genes Promotes p21_p27 p21, p27 p53->p21_p27 Activates Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Induces

Caption: this compound's modulation of p53 and NF-κB pathways.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound with significant in vivo anti-tumor activity. Its ability to induce tumor regression, extend survival in animal models, and synergize with existing chemotherapeutics in vitro highlights its potential as a novel cancer therapeutic. The elucidated mechanisms of action, involving the modulation of key cancer-related signaling pathways, provide a solid foundation for its further development.

To fully realize the clinical potential of this compound, future research should focus on:

  • Direct In Vivo Comparative Studies: Conducting head-to-head studies comparing the efficacy of this compound with standard-of-care chemotherapeutics in various cancer models is crucial for establishing its relative potency.

  • Combination Therapy Optimization: In vivo studies are needed to validate the synergistic effects observed in vitro and to determine optimal dosing and scheduling for combination therapies.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to establish its safety profile in pre-clinical models.

By addressing these key areas, the scientific community can pave the way for the potential translation of this compound from a promising natural product to a valuable tool in the fight against cancer.

References

Unveiling the Pharmacokinetic Profile of Violanone and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Violanone, a naturally occurring isoflavanone, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its pharmacokinetic profile, which is crucial for drug development, remains limited. This guide provides a comparative analysis of the pharmacokinetic properties of this compound and its structurally related analogs: Daidzein, Genistein, Biochanin A, and Liquiritigenin. Due to the scarcity of direct experimental data for this compound, this comparison leverages data from its analogs to infer its likely characteristics, providing a valuable resource for researchers in this field.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of isoflavonoids are critical to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes key pharmacokinetic parameters for this compound's analogs in various models. It is important to note that these values can vary significantly based on the animal model, administration route, and dosage.

CompoundModelRouteTmax (h)Cmax (µM)AUC (µM·h)Bioavailability (%)t1/2 (h)Reference
Daidzein HumanOral7.4VariesVariesNonlinear7.75[1]
RatOral~1-2VariesVariesHigher in malesVaries[2]
Genistein HumanOral5.5VariesVaries> Daidzein7.77[1]
RatOral~2~11.0 (aglycone)Varies~20 (aglycone)Varies[3]
MouseIV---23.4 (aglycone)46[4]
Biochanin A RatOralVariesVariesVaries<4Varies[5][6]
RatIV----Varies[5][6]
Liquiritigenin RatOral (from Isoliquiritigenin)VariesVariesVaries11.8 (Isoliquiritigenin)Varies[7][8]

Note: "Varies" indicates that the values are highly dependent on the specific study parameters such as dosage and formulation. AUC refers to the area under the plasma concentration-time curve.

Inferred Pharmacokinetic Profile of this compound

Based on the data from its analogs, this compound is likely to exhibit the following pharmacokinetic characteristics:

  • Absorption: As an isoflavonoid, this compound is expected to be absorbed in the small intestine. Like its analogs, it may undergo significant first-pass metabolism in the gut and liver, potentially leading to low oral bioavailability.

  • Distribution: Isoflavonoids generally exhibit wide distribution in tissues.

  • Metabolism: this compound is likely to be extensively metabolized, primarily through glucuronidation and sulfation of its hydroxyl groups, similar to other isoflavonoids[4][9]. The methoxy groups on this compound may also be subject to demethylation.

  • Excretion: The metabolites of this compound are expected to be primarily excreted in urine and feces.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. Below are detailed descriptions of typical experimental protocols used for determining the pharmacokinetic properties of isoflavonoids.

In Vivo Pharmacokinetic Studies in Rodents

A common methodology for assessing the pharmacokinetics of isoflavonoids involves animal models, typically rats or mice.[2][3][5]

  • Animal Models: Male Sprague-Dawley or Wistar rats, or CD2F1 mice are commonly used.[3][5][10] Animals are typically housed in controlled environments with standardized diet and water ad libitum.

  • Drug Administration:

    • Oral (PO): The compound is administered via oral gavage, often as a suspension in a vehicle like carboxymethylcellulose.

    • Intravenous (IV): The compound is administered as a bolus injection into a tail vein to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration via cannulation of the jugular or femoral vein, or through retro-orbital bleeding.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, half-life (t1/2), and bioavailability.

Human Pharmacokinetic Studies

Human studies are essential for understanding the clinical pharmacology of a compound.

  • Study Population: Healthy volunteers are recruited, and their health status is confirmed through medical history and clinical examinations.

  • Study Design: A randomized, crossover design is often employed where subjects receive the compound in different formulations or doses with a washout period in between.

  • Drug Administration: The compound is typically administered orally as a single dose.

  • Blood and Urine Collection: Blood and urine samples are collected at various time points over a 24- or 48-hour period.

  • Sample Analysis: Plasma and urine concentrations of the parent drug and its metabolites are determined using LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.

Visualizing Isoflavonoid Metabolism

The metabolic fate of isoflavonoids is a critical determinant of their biological activity and pharmacokinetic profile. The following diagram illustrates the generalized metabolic pathway of isoflavonoids, which is applicable to this compound and its analogs.

Isoflavonoid_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion Oral Intake Oral Intake Isoflavone Glycosides Isoflavone Glycosides Oral Intake->Isoflavone Glycosides Aglycones Aglycones Isoflavone Glycosides->Aglycones β-glucosidases Gut Microbiota Gut Microbiota Aglycones->Gut Microbiota Metabolism Absorbed Aglycones Absorbed Aglycones Aglycones->Absorbed Aglycones Absorption Feces Feces Gut Microbiota->Feces Phase II Metabolites Phase II Metabolites Liver Liver Absorbed Aglycones->Liver First-Pass Metabolism Urine Urine Phase II Metabolites->Urine Liver->Phase II Metabolites Glucuronidation, Sulfation

Caption: Generalized metabolic pathway of isoflavonoids.

This guide provides a foundational understanding of the pharmacokinetics of this compound by drawing comparisons with its better-studied analogs. Further direct experimental investigation into the ADME properties of this compound is warranted to fully elucidate its therapeutic potential.

References

Assessing the Synergistic Potential of Violanone with Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative assessment of the potential synergistic effects of Violanone, an isoflavonoid, when used in combination with conventional anticancer drugs. Due to the current lack of direct experimental data on this compound combination therapies, this document leverages available research on other flavonoids to offer a foundational understanding and a framework for future investigation. The data presented herein is derived from studies on flavonoids that share structural similarities with this compound and are known to exhibit synergistic anticancer properties.

Introduction to Synergistic Cancer Therapy

Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology.[1] The primary goal of this approach is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. This can lead to enhanced tumor cell killing, reduced drug resistance, and potentially lower doses of cytotoxic agents, thereby minimizing side effects.[1] Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest for their potential as adjuvants in cancer therapy due to their multifaceted biological activities, including the ability to modulate various signaling pathways involved in cancer progression.[2]

Quantitative Analysis of Flavonoid-Drug Synergism

The synergistic effect of a drug combination is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a critical measure, representing the concentration of a drug that inhibits a biological process by 50%. In combination studies, a reduction in the IC50 of a conventional anticancer drug in the presence of a flavonoid is indicative of a synergistic or sensitizing effect.

Below are tables summarizing the synergistic effects observed in studies combining various flavonoids with the widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This data serves as a proxy to estimate the potential synergistic interactions of this compound.

Table 1: Synergistic Effects of Flavonoids with Doxorubicin

FlavonoidCancer Cell LineIC50 of Doxorubicin Alone (µM)IC50 of Doxorubicin in Combination (µM)Combination Index (CI)Reference
QuercetinBreast Cancer (MCF-7)Not specifiedSignificantly reducedNot specified[3]
Synthetic Flavonoid (K4)Cervical Cancer (HeLa)> 0.01Significantly reducedNot specified[4]
Synthetic Flavonoid (K4)Breast Cancer (MDA-MB-231)> 0.01Significantly reducedNot specified[4]

Table 2: Synergistic Effects of Flavonoids with Cisplatin

FlavonoidCancer Cell LineIC50 of Cisplatin Alone (µM)IC50 of Cisplatin in Combination (µM)Combination Index (CI)Reference
CurcuminoidsLung Cancer (A549)7.49 ± 0.16 (48h)2.19 ± 0.17 (with CLEFMA)Not specified[5]
OstholeMelanoma (FM55P, FM55M2)Not specifiedNot specifiedSynergistic/Additive[6]
EpicatechinRenal Tubular CarcinomaNot specifiedNot specifiedSynergistic[7]

Table 3: Synergistic Effects of Flavonoids with Paclitaxel

FlavonoidCancer Cell LineIC50 of Paclitaxel Alone (µM)IC50 of Paclitaxel in Combination (µM)Combination Index (CI)Reference
FisetinLung Cancer (A549)~0.3Reduced in combinationSynergistic[8][9]
Flavonoids (from extract)Lung Cancer (A549)Not specifiedPotentiated cytotoxicityNot specified[10]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments typically employed in assessing drug synergy.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the anticancer drug (e.g., Doxorubicin, Cisplatin, or Paclitaxel), and their combinations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment and use software like CompuSyn to calculate the Combination Index (CI) for the drug combinations.[13]

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis (programmed cell death).[14][15]

Protocol:

  • Cell Treatment: Treat cancer cells with this compound, the anticancer drug, and their combination for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[14]

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the induction of apoptosis by the different treatments.

Visualizing Experimental and Biological Processes

To facilitate a clearer understanding of the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Data Analysis cluster_2 Outcome A Cell Culture (Cancer Cell Lines) B Drug Treatment (this compound, Anticancer Drug, Combination) A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis Analysis) B->D E IC50 Determination C->E G Statistical Analysis D->G F Combination Index (CI) Calculation E->F H Assessment of Synergy F->H G->H

Figure 1. A generalized workflow for assessing the synergistic effects of this compound and an anticancer drug in vitro.

Signaling_Pathways cluster_0 Drug Combination cluster_1 Cellular Signaling Pathways cluster_2 Cellular Responses This compound This compound (as a Flavonoid) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition STAT3 STAT3 Pathway This compound->STAT3 Inhibition NFkB NF-κB Pathway This compound->NFkB Inhibition AnticancerDrug Anticancer Drug (Doxorubicin/Cisplatin/Paclitaxel) CellCycle Cell Cycle Arrest AnticancerDrug->CellCycle Apoptosis Induction of Apoptosis AnticancerDrug->Apoptosis Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Blocks STAT3->Proliferation Blocks NFkB->Apoptosis Promotes (Anti-apoptotic) CellCycle->Proliferation Apoptosis->Proliferation

Figure 2. Key signaling pathways potentially modulated by the synergistic action of flavonoids and anticancer drugs.

Concluding Remarks

While direct evidence for the synergistic effects of this compound with other anticancer drugs is yet to be established, the extensive research on other flavonoids provides a strong rationale for investigating its potential in combination therapies. The data and protocols presented in this guide offer a framework for such studies. Future research should focus on determining the IC50 values of this compound in various cancer cell lines and subsequently evaluating its synergistic potential with a range of standard chemotherapeutic agents. Elucidating the specific molecular mechanisms and signaling pathways affected by this compound in combination with other drugs will be crucial for its potential development as a valuable adjuvant in cancer treatment.

References

A Comparative Transcriptomic Guide: Violanone's Potential Cellular Impact Versus Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential transcriptomic effects of Violanone, an isoflavonoid, against other well-researched flavonoid classes. Due to a lack of specific transcriptomic data for this compound, this comparison utilizes data from studies on structurally related isoflavonoids as a proxy. The information presented herein is intended to provide a foundational understanding and guide future research into the unique and comparative biological activities of this compound.

Introduction to this compound and Flavonoids

This compound is a naturally occurring isoflavonoid found in plants such as Dalbergia odorifera. Isoflavonoids, a subclass of flavonoids, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Flavonoids, in general, are polyphenolic compounds that modulate various cellular signaling pathways, leading to changes in gene expression. Understanding the comparative transcriptomics of different flavonoids is crucial for the development of targeted therapeutic agents.

This guide compares the transcriptomic profile of isoflavonoids (representing this compound) with other major flavonoid classes, namely flavonols (e.g., quercetin), flavones (e.g., apigenin), and flavanones (e.g., hesperetin). The comparison is based on published RNA-sequencing (RNA-seq) data and analyses of signaling pathway modulation.

Comparative Transcriptomic Analysis

The following tables summarize the key differentially expressed genes (DEGs) and affected biological processes based on transcriptomic studies of various flavonoids.

Table 1: Key Differentially Expressed Genes in Response to Flavonoid Treatment

Flavonoid ClassRepresentative Compound(s)Up-regulated Genes (Examples)Down-regulated Genes (Examples)Associated Cellular Functions
Isoflavonoids (Proxy for this compound)Genistein, DaidzeinGADD45G, CDKN1A (p21), EGR1CCNB1, PLK1, TOP2ACell cycle arrest, Apoptosis, DNA repair
Flavonols QuercetinHMOX1, NQO1, GCLCIL-6, TNFα, VEGFAOxidative stress response, Anti-inflammatory, Anti-angiogenic
Flavones Apigenin, LuteolinTRAIL, DR5 (TNFRSF10B)Bcl-2, c-Myc, NF-κB target genesApoptosis induction, Anti-proliferative, Anti-inflammatory
Flavanones Hesperetin, NaringeninCAT, SOD2MMP-9, ICAM-1Antioxidant defense, Anti-metastatic, Endothelial protection

Table 2: Comparison of Affected Signaling Pathways

Signaling PathwayIsoflavonoids (Proxy for this compound)FlavonolsFlavonesFlavanones
PI3K/Akt Pathway InhibitionStrong InhibitionInhibitionModerate Inhibition
MAPK Pathways (ERK, JNK, p38) Modulation (context-dependent)Strong Inhibition of JNK/p38Inhibition of ERKInhibition of ERK/JNK
NF-κB Pathway InhibitionStrong InhibitionStrong InhibitionInhibition
Wnt/β-catenin Pathway InhibitionModerate InhibitionStrong InhibitionNo significant effect reported
Apoptosis Pathways (Intrinsic & Extrinsic) InductionInductionStrong InductionModerate Induction

Experimental Protocols

The data presented in this guide are synthesized from multiple studies. Below are generalized experimental protocols typical for comparative transcriptomic analysis of flavonoid-treated cells.

Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) or normal cell lines (e.g., HUVEC for endothelial cells) are commonly used.

  • Flavonoid Preparation: Flavonoids are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Treatment Conditions: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the flavonoid of interest at various concentrations (typically 1-50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., DMSO) alone.

RNA Isolation and Sequencing:

  • Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using a library preparation kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina) and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: Reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified using tools such as RSEM or featureCounts.

  • Differential Expression Analysis: Differentially expressed genes between flavonoid-treated and control groups are identified using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs to identify significantly affected biological processes and signaling pathways.

Visualizing a Generalized Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Extraction & Sequencing cluster_bioinformatics Bioinformatic Analysis cluster_output Outputs cell_seeding Cell Seeding flavonoid_treatment Flavonoid Treatment (this compound proxy vs. others) cell_seeding->flavonoid_treatment control_treatment Vehicle Control cell_seeding->control_treatment rna_extraction Total RNA Extraction flavonoid_treatment->rna_extraction control_treatment->rna_extraction rna_qc RNA Quality Control rna_extraction->rna_qc library_prep mRNA Library Preparation rna_qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing read_qc Read Quality Control sequencing->read_qc alignment Alignment to Reference Genome read_qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway_analysis Pathway & Functional Analysis dea->pathway_analysis comparative_tables Comparative Data Tables dea->comparative_tables deg_list Differentially Expressed Genes List pathway_analysis->deg_list pathway_diagrams Affected Signaling Pathways pathway_analysis->pathway_diagrams

Caption: A generalized workflow for comparative transcriptomic analysis of flavonoid-treated cells.

Key Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the putative points of intervention for different flavonoid classes within these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Many flavonoids, particularly isoflavonoids and flavonols, are known to inhibit this pathway at multiple points.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoflavonoids Isoflavonoids (this compound proxy) Isoflavonoids->PI3K Isoflavonoids->Akt Flavonols Flavonols Flavonols->PI3K

Caption: Inhibition of the PI3K/Akt pathway by isoflavonoids and flavonols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, regulate a wide range of cellular processes, including inflammation and apoptosis. Flavonoids from different classes exhibit differential inhibitory effects on these pathways.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathways Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation JNK JNK MKK4_7->JNK Apoptosis Apoptosis/ Inflammation JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis Flavones Flavones Flavones->MEK1_2 Flavonols Flavonols Flavonols->JNK Flavonols->p38

Caption: Differential inhibition of MAPK pathways by flavones and flavonols.

Conclusion and Future Directions

This guide provides a comparative overview of the potential transcriptomic effects of this compound, using related isoflavonoids as a proxy, against other major flavonoid classes. The available data suggest that isoflavonoids likely induce cell cycle arrest and apoptosis through the modulation of key regulatory genes and signaling pathways such as PI3K/Akt. In comparison, other flavonoids like flavonols and flavones appear to have more pronounced effects on inflammatory and oxidative stress pathways.

It is critical to emphasize that these comparisons are based on generalized data for flavonoid classes, and the specific effects of this compound may differ. Therefore, future research should focus on performing dedicated transcriptomic studies on cells treated with pure this compound. Such studies will be invaluable for elucidating its precise mechanism of action and for evaluating its potential as a novel therapeutic agent in various diseases, including cancer. The experimental and bioinformatic workflows outlined in this guide provide a robust framework for conducting such investigations.

Validating the Clinical Relevance of Violanone's Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the isoflavonoid Violanone, focusing on the validation of its biological targets and its potential clinical relevance. While research on this compound is still emerging, this document synthesizes the available data, compares its activity with established alternatives, and provides detailed experimental methodologies to support further investigation.

Executive Summary

This compound, a naturally occurring isoflavanone found in the heartwood of Dalbergia odorifera, has been identified as a potential therapeutic agent.[1][2] The primary validated biological target of this compound is tubulin , a key protein involved in microtubule formation and cellular division.[3][4] By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, a mechanism of action shared with several established anticancer drugs. This guide will delve into the specifics of this compound's interaction with tubulin, compare its potential efficacy with other tubulin inhibitors, and outline the experimental framework for its continued evaluation.

This compound's Primary Target: Tubulin

The main mechanism of action identified for this compound is the inhibition of tubulin polymerization .[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By interfering with the assembly of these structures, this compound can induce cell cycle arrest and apoptosis, making it a compound of interest for cancer research.

Comparison with Other Tubulin Inhibitors

To contextualize the potential of this compound, it is compared here with other known tubulin inhibitors.

CompoundClassBinding SiteMechanism of ActionClinical Status
This compound IsoflavanoneNot specifiedInhibition of tubulin polymerization[3][4]Preclinical
Paclitaxel (Taxol) Taxaneβ-tubulin (stabilizer)Promotes microtubule assembly and stabilizationFDA Approved
Vincristine Vinca Alkaloidβ-tubulin (destabilizer)Inhibits microtubule assemblyFDA Approved
Colchicine Alkaloidα/β-tubulin interfaceInhibits microtubule assemblyFDA Approved (for gout)

This table summarizes the general characteristics of these compounds. Specific activities and clinical applications may vary.

Signaling Pathways and Experimental Workflows

The inhibition of tubulin polymerization by this compound is expected to impact several downstream signaling pathways, primarily those related to cell cycle control and apoptosis.

This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Hypothesized signaling cascade of this compound's action.

To validate the interaction between this compound and tubulin, a series of in vitro experiments can be performed.

cluster_0 In Vitro Validation Purified_Tubulin Purified Tubulin Polymerization_Assay Tubulin Polymerization Assay Purified_Tubulin->Polymerization_Assay Binding_Assay Binding Affinity Assay (e.g., SPR) Purified_Tubulin->Binding_Assay This compound This compound This compound->Polymerization_Assay This compound->Binding_Assay Data_Analysis Data Analysis (IC50, Kd) Polymerization_Assay->Data_Analysis Binding_Assay->Data_Analysis

Figure 2. Experimental workflow for validating this compound's effect on tubulin.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of this compound's biological targets.

Tubulin Polymerization Assay

Objective: To determine the in vitro effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Vincristine (positive control for polymerization inhibition)

  • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm.

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Dispense the tubulin/GTP solution into a pre-warmed 96-well plate.

  • Add this compound at various concentrations (e.g., 1, 5, 10, 50, 100 µM) to the wells. Include wells with DMSO as a vehicle control, and wells with paclitaxel and vincristine as positive controls.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.

  • Determine the IC50 value of this compound for tubulin polymerization inhibition.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value of this compound for each cell line.

Conclusion and Future Directions

The identification of tubulin as a primary target for this compound provides a solid foundation for its further investigation as a potential anticancer agent. While preliminary data is promising, significant research is still required to fully validate its clinical relevance. Future studies should focus on:

  • Quantitative Analysis: Determining the precise binding affinity (Kd) of this compound to tubulin and its IC50 value for tubulin polymerization inhibition.

  • Structural Biology: Elucidating the exact binding site of this compound on the tubulin dimer through techniques like X-ray crystallography or cryo-electron microscopy.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.

  • Pharmacokinetics and Safety: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

By systematically addressing these research questions, the full therapeutic potential of this compound can be determined, paving the way for its potential development as a novel therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of Violanone and structurally related isoflavonoid compounds, including genistein, daidzein, and biochanin A. Due to the limited availability of direct toxicological data for this compound, this comparison relies on existing data for its well-studied analogs to infer a potential safety profile and highlight areas for future investigation. All quantitative data is presented in structured tables, and detailed experimental methodologies for key toxicological assays are described.

Overview of this compound and Related Compounds

This compound is a naturally occurring isoflavanone found in plants such as Dalbergia odorifera. Isoflavonoids, a class of phytoestrogens, are known for their potential therapeutic effects, but also for their possible adverse effects, primarily due to their interaction with hormonal pathways. This guide focuses on a comparative safety assessment to inform preclinical research and development.

Comparative Toxicological Data

The following tables summarize the available toxicological data for this compound and its related compounds. It is critical to note the absence of in-vivo toxicological data for this compound, necessitating a comparative approach.

Table 1: Acute and Repeated-Dose Toxicity Data

CompoundTest SpeciesRoute of AdministrationParameterValueReference
This compound --LD50No data available-
--NOAELNo data available-
Daidzein RatOralNOAEL (Acute)> 5000 mg/kg[1][2]
RatOralNOAEL (28-day)> 5000 mg/kg[2]
Genistein RatOral (Feed)NOAEL50 mg/kg/day[3]
Compound Soy Isoflavone Capsule RatOralNo-toxic dose10 mg/kg/day[4]

Table 2: Genotoxicity and Carcinogenicity Data

CompoundAssaySystemMetabolic ActivationResultReference
This compound ---No data available-
Violacein *Comet AssayVERO, FRhK-4 cells-Positive[5][6]
Micronucleus TestVERO cells-Positive[5][6]
Genistein Ames TestS. typhimuriumWith & Without S9Negative[7]
Mouse Lymphoma AssayL5178Y cellsWith & Without S9Positive (clastogenic)[7]
In vivo Micronucleus TestMouse, Rat-Negative[7]
CarcinogenicitySprague-Dawley Rats-Equivocal evidence (mammary gland tumors in females)[8]
Soy Isoflavones (PTI G-2535) Ames TestS. typhimuriumWith S9Weakly Positive (TA100)[9]
Mouse Lymphoma AssayL5178Y cellsWith & Without S9Positive[9]
In vivo Micronucleus TestMouse-Equivocal (males only, not dose-related)[9]

Note: Violacein is a different compound from this compound, but its genotoxicity data is included for context on related natural products.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for safety assessment.

3.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is used to determine the acute oral toxicity of a substance.[8][9][10]

  • Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined starting dose (e.g., 5, 50, 300, or 2000 mg/kg). The outcome (mortality or survival) determines the next dosing step.

  • Procedure:

    • Healthy, young adult rodents are fasted prior to dosing.

    • The test substance is administered orally by gavage in a single dose.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem gross necropsy is performed on all animals.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

3.2. Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days.[2][7][11][12][13]

  • Principle: The test substance is administered orally to groups of rodents (typically rats, 5 per sex per group) at three or more dose levels daily for 28 days. A control group receives the vehicle only.

  • Procedure:

    • Dosing is performed daily by gavage or via diet/drinking water.

    • Observations include clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis.

    • At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

3.3. Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[1][14][15][16][17]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies that can grow on a medium lacking the specific amino acid.

  • Procedure:

    • The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

3.4. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects chromosomal damage in cultured mammalian cells.[3][18][19][20][21]

  • Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

  • Procedure:

    • Cultured mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are exposed to the test substance with and without metabolic activation.

    • Cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one cell division.

    • Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualization of Methodologies and Pathways

4.1. Experimental Workflow for Safety Assessment

Experimental_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing in_silico ADMET Prediction cytotoxicity Cytotoxicity Assays in_silico->cytotoxicity Prioritization genotoxicity Genotoxicity Assays (Ames, Micronucleus) cytotoxicity->genotoxicity acute_tox Acute Toxicity (OECD TG 423) genotoxicity->acute_tox Dose Range Finding repeated_dose_tox Repeated-Dose Toxicity (OECD TG 407) acute_tox->repeated_dose_tox carcinogenicity Carcinogenicity Bioassay repeated_dose_tox->carcinogenicity

Caption: A typical workflow for assessing the safety profile of a new chemical entity.

4.2. Potential Signaling Pathways in Isoflavonoid Toxicity

Signaling_Pathways cluster_compound Isoflavonoids (e.g., this compound) cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects compound This compound / Analogs er Estrogen Receptors (ERα, ERβ) compound->er topo Topoisomerase II compound->topo ros ROS Production compound->ros gene_exp Altered Gene Expression er->gene_exp dna_damage DNA Strand Breaks topo->dna_damage ox_stress Oxidative Stress ros->ox_stress apoptosis Apoptosis gene_exp->apoptosis dna_damage->apoptosis ox_stress->apoptosis

Caption: Potential signaling pathways involved in the biological effects of isoflavonoids.

4.3. Logical Relationship for Comparative Safety Assessment

Logical_Relationship cluster_this compound This compound cluster_analogs Structural Analogs cluster_data Available Safety Data This compound This compound (Limited Data) genistein Genistein This compound->genistein Structural Similarity daidzein Daidzein This compound->daidzein Structural Similarity biochanin_a Biochanin A This compound->biochanin_a Structural Similarity in_vivo_data In Vivo Toxicity (NOAEL, LD50) genistein->in_vivo_data Provides Data For genotox_data Genotoxicity genistein->genotox_data Provides Data For carcino_data Carcinogenicity genistein->carcino_data Provides Data For daidzein->in_vivo_data Provides Data For daidzein->genotox_data Provides Data For daidzein->carcino_data Provides Data For biochanin_a->in_vivo_data Provides Data For biochanin_a->genotox_data Provides Data For biochanin_a->carcino_data Provides Data For in_vivo_data->this compound Informs Potential Profile Of genotox_data->this compound Informs Potential Profile Of carcino_data->this compound Informs Potential Profile Of

Caption: Logical framework for inferring this compound's safety profile from its analogs.

Discussion and Conclusion

The available data on this compound's safety profile is sparse. The Material Safety Data Sheet indicates it is harmful if swallowed and toxic to aquatic life, but quantitative toxicological endpoints are not available.[14] In contrast, its structural analogs, particularly genistein and daidzein, have been extensively studied.

Daidzein appears to have a very low order of acute and sub-chronic toxicity, with a NOAEL greater than 5000 mg/kg in rats.[1][2] Genistein, on the other hand, has a lower NOAEL of 50 mg/kg/day, with some evidence of carcinogenic potential in female rats at high doses.[3][8] Both genistein and other soy isoflavone mixtures have shown some evidence of genotoxicity in in vitro assays, particularly clastogenic effects in the mouse lymphoma assay.[7][9] However, in vivo genotoxicity studies have been largely negative.

The primary mechanisms of action for these isoflavonoids involve interaction with estrogen receptors and inhibition of topoisomerase II, which can lead to hormonal disruption and DNA damage, respectively.[9] Some studies also indicate that compounds like violacein can induce cytotoxicity through the production of reactive oxygen species (ROS).[22]

Given the structural similarity of this compound to these compounds, it is plausible that it may share similar biological targets and potential toxicities. Therefore, further investigation into this compound's potential for estrogenic activity, topoisomerase inhibition, and induction of oxidative stress is warranted. The absence of direct safety data for this compound represents a significant knowledge gap. Future research should prioritize conducting a standard battery of toxicological tests, including acute and repeated-dose toxicity studies, as well as a full panel of genotoxicity assays, to establish a definitive safety profile. Until such data is available, a cautious approach should be taken in the research and development of this compound-containing products.

References

Safety Operating Guide

Proper Disposal Procedures for Violanone

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Violanone, a flavonoid compound used in laboratory research. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with established safety protocols.

Chemical and Physical Properties

This compound is an isoflavanone compound.[1] Key identification and property data are summarized below.

PropertyValueReference
CAS Number 52250-38-1[2]
Molecular Formula C₁₇H₁₆O₆[2]
Molecular Weight 316.31 g/mol [2]
Appearance Solid[2]
Storage (Powder) 2 years at -20°C[3]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[3]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. It is harmful if swallowed and poses a significant threat to aquatic ecosystems.[2]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects
[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing.[2]

  • Respiratory Protection: A suitable respirator should be used.[2]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Spill Containment and Cleanup:

  • Evacuate and Ventilate: Ensure adequate ventilation in the spill area and evacuate non-essential personnel.[2]

  • Don PPE: Wear full personal protective equipment, including safety goggles, gloves, impervious clothing, and a respirator.[2]

  • Contain Spill: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[2]

  • Absorb Liquid: For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully sweep or scoop the material to avoid dust formation.

  • Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.[2]

  • Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a designated, sealable, and properly labeled hazardous waste container.[2]

  • Dispose: Dispose of the collected contaminated material as hazardous waste according to the procedures outlined in Section 4.[2]

Step-by-Step Disposal Procedure

Due to its classification as an aquatic toxin, this compound and its containers must be disposed of as hazardous waste.[2] Do not dispose of this compound down the drain or in regular trash.

Protocol for Hazardous Waste Disposal:

  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Select Container: Choose a container that is compatible with the chemical waste. The original container can often be used. Ensure the container is in good condition and has a secure cap.[4]

  • Label Container: Clearly label the waste container with the words "HAZARDOUS WASTE" and list all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.[4]

  • Segregate Waste: Store the this compound waste container segregated from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents.[2][4]

  • Accumulate Safely: Keep the waste container tightly sealed except when adding waste. Store it in a designated satellite accumulation area near the point of generation.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal at an approved waste disposal plant.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_pathway Disposal Pathway cluster_procedure Hazardous Waste Protocol cluster_end Final Disposition start This compound Waste Generated (Unused product, contaminated labware, spill debris) assess Assess Hazards: - H302: Harmful if swallowed - H410: Very toxic to aquatic life start->assess decision Drain or Trash Disposal? assess->decision no_drain NO: Aquatic Toxin decision->no_drain Evaluate container 1. Select & Label Compatible Container 'HAZARDOUS WASTE - this compound' no_drain->container segregate 2. Segregate from Incompatible Materials container->segregate store 3. Store in Designated Satellite Accumulation Area segregate->store ehs 4. Contact EHS for Pickup store->ehs end_point Disposal at an Approved Waste Facility ehs->end_point

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Violanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Violanone, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel should be thoroughly familiar with the safety data sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant gloves are required. Nitrile gloves are a suitable option for short-term protection against a broad range of chemicals, but it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. If adequate ventilation cannot be achieved, a suitable respirator is necessary.
Operational Plan for Safe Handling

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a designated and properly ventilated workspace, preferably a fume hood.
  • Verify the accessibility and functionality of an emergency eyewash station and safety shower[1].
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have spill containment materials readily available.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing[1].
  • Do not eat, drink, or smoke in the handling area[1].
  • Wash hands thoroughly after handling the compound[1].
  • Avoid the formation of dust and aerosols[1].

3. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area[1].
  • Keep away from direct sunlight and sources of ignition[1].
  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][2].

Emergency Procedures
EmergencyProcedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal. For large spills, contain the spill and prevent it from entering drains or waterways. Collect the spilled material and dispose of it according to regulations.
Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm.

1. Waste Segregation:

  • Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealed container.

2. Disposal Method:

  • Dispose of the waste at an approved waste disposal plant[1].
  • Do not dispose of this compound down the drain or in the regular trash.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

3. Container Decontamination:

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste[3].

Quantitative Data
PropertyValue
Molecular Formula C17H16O6
Molecular Weight 316.31 g/mol

No occupational exposure limit values have been established for this product.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling this compound assess_hazards Assess Hazards: - Harmful if swallowed - Skin/Eye Irritant Potential - Inhalation Risk (dust/aerosol) - Aquatic Toxicity start->assess_hazards eye_protection Eye Protection: Safety Goggles with Side-Shields assess_hazards->eye_protection Eye Contact Risk hand_protection Hand Protection: Chemical-Resistant Gloves assess_hazards->hand_protection Skin Contact Risk body_protection Body Protection: Impervious Lab Coat assess_hazards->body_protection Skin Contact Risk respiratory_protection Respiratory Protection: Work in Ventilated Area or Use Respirator assess_hazards->respiratory_protection Inhalation Risk final_check Final PPE Check: - Goggles - Gloves - Lab Coat - Adequate Ventilation eye_protection->final_check hand_protection->final_check body_protection->final_check respiratory_protection->final_check proceed Proceed with Handling final_check->proceed All PPE Correct reassess Re-evaluate & Correct final_check->reassess PPE Incomplete reassess->assess_hazards

Caption: PPE Selection Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.